1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Description
Properties
IUPAC Name |
1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-8(4-7,5-7)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVMEMXXQZHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering Sp3-Rich Pharmacophores: A Technical Guide to 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Introduction & Strategic Rationale
In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility, high non-specific protein binding, and rapid cytochrome P450 (CYP450)-mediated oxidative clearance. As a Senior Application Scientist, I frequently advocate for "Escape from Flatland" strategies—increasing the fraction of sp3 carbons (
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (CAS: 2091508-74-4) , also known as 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one, represents a highly privileged building block in this paradigm [1, 2]. The bicyclo[1.1.1]pentane (BCP) core acts as a superior bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By providing a methoxy group for targeted hydrogen bonding and an ethanone (acetyl) handle for late-stage synthetic divergence, this molecule enables the rapid assembly of metabolically robust, brain-penetrant therapeutics.
Physicochemical Profiling & Structural Dynamics
The utility of the BCP core lies in its unique geometry. The bridgehead-to-bridgehead carbon distance is approximately 1.85 Å, which closely mimics the spatial vector of a para-substituted benzene ring (2.78 Å) while occupying significantly less lipophilic volume.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Strategic Implication |
| IUPAC Name | 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one | Standardized nomenclature for SAR tracking. |
| CAS Number | 2091508-74-4 | Unique identifier for commercial procurement. |
| Molecular Formula | C8H12O2 | Low molecular weight (MW) allows for complex downstream elaboration. |
| Molecular Weight | 140.18 g/mol | Maintains high ligand efficiency (LE) in target binding. |
| 0.875 (7 of 8 carbons) | Disrupts π-π stacking, dramatically improving aqueous solubility. | |
| Topological Polar Surface Area | 26.30 Ų | Optimal for passive membrane permeability and BBB traversal. |
| LogP Contribution | Lower than phenyl analog | Reduces lipophilicity-driven toxicity and off-target promiscuity. |
The methoxy substituent is not merely a passive group; it acts as a critical hydrogen bond acceptor. In kinase and proteasome inhibitor design, this oxygen atom can anchor the molecule into tight sub-pockets (e.g., the S1 pocket of the LMP7 immunoproteasome) where a purely hydrophobic BCP or phenyl ring would fail to establish directional interactions [3].
Synthetic Utility: The Ethanone Handle
The acetyl group at the 1-position of the BCP core provides a highly versatile electrophilic handle. Unlike direct cross-coupling which can be sterically hindered on tertiary sp3 carbons, the ethanone moiety projects the reactive center away from the steric bulk of the bicyclic cage [5].
From this single node, chemists can execute:
-
Reductive Aminations: Yielding basic amines that improve solubility and form salt bridges with target aspartate/glutamate residues.
-
Aldol Condensations: Generating α,β-unsaturated ketones (chalcones) that serve as covalent Michael acceptors for cysteine-targeted therapies.
-
Heterocycle Syntheses: Condensing with hydrazines or thioureas to build pyrazoles and aminothiazoles, extending the pharmacophore deeper into binding pockets.
Synthetic divergence of the ethanone handle into key pharmacophoric motifs.
Pharmacological Integration & Target Engagement
The integration of functionalized BCPs into clinical candidates has yielded profound results in recent oncology and immunology campaigns.
For instance, in the development of brain-penetrant tubulin destabilizers for Glioblastoma (e.g., RGN6024), the incorporation of a methoxy-BCP core was instrumental. Planar aromatic rings are heavily recognized by P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier (BBB). By replacing the flat aromatic system with the 3D sp3-rich BCP cage, researchers successfully lowered the efflux ratio, allowing the drug to achieve therapeutic concentrations in the central nervous system and induce mitotic catastrophe in glioblastoma cells [4].
Mechanism of action for BCP-derived tubulin destabilizers in glioblastoma.
Self-Validating Protocol: High-Throughput Microsomal Stability Profiling
To empirically prove the metabolic advantage of a synthesized BCP-derivative over its legacy phenyl analog, we employ a rigorous Human Liver Microsome (HLM) Intrinsic Clearance (
Objective: Quantify the rate of CYP450-mediated oxidative degradation. The lack of a π-electron cloud in the BCP core forces the enzyme to attempt slower aliphatic C-H oxidation, theoretically resulting in a longer half-life (
Step-by-Step Methodology
-
System Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Causality: Mg²⁺ is a mandatory cofactor for optimal CYP450 structural stability and electron transfer.
-
-
Compound Spiking: Add the BCP-derivative (test compound) to a final concentration of 1 µM.
-
Causality: Keeping the substrate concentration well below the assumed
ensures first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. Without it, phase I oxidative metabolism cannot occur.
-
-
Kinetic Sampling: At precise intervals (t = 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact timepoint. The internal standard normalizes any variances in LC-MS/MS injection volumes.
-
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins. Analyze the clear supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Matrix (Critical Step): Run parallel assays with Verapamil (high clearance, positive control) and Warfarin (low clearance, negative control).
-
Causality: If Verapamil is not rapidly depleted (
min), the microsomal batch is inactive or NADPH was compromised. If Warfarin degrades rapidly ( min), the system is non-specifically degrading compounds. This internal logic ensures the assay validates its own integrity before any test compound data is accepted.
-
References
-
Journal of Medicinal Chemistry - ACS Publications. "Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy". Retrieved from: [Link]
-
AACR Journals. "RGN6024 Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma". Retrieved from:[Link]
-
French-Ukrainian Journal of Chemistry. "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes". Retrieved from: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, a molecule of significant interest in modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold is increasingly recognized as a valuable bioisostere for para-substituted phenyl rings and tert-butyl groups, offering a pathway to "escape from flatland" in molecular design.[1][2][3] The incorporation of this rigid, three-dimensional motif has been shown to enhance crucial drug-like properties such as aqueous solubility and metabolic stability, while often maintaining or even improving pharmacological efficacy.[2][4][5][6][7] This document outlines the known characteristics of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone and provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, namely lipophilicity (LogP/LogD), acidity (pKa), and aqueous solubility. The causality behind experimental choices is explained to ensure a self-validating system of protocols for robust and reproducible characterization.
Introduction: The Strategic Importance of the Bicyclo[1.1.1]pentane (BCP) Scaffold
The pursuit of novel chemical matter with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of modern drug discovery. A prominent strategy in this endeavor is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful non-classical bioisostere for the para-substituted phenyl ring.[1][5]
Unlike its aromatic counterpart, the BCP core is a saturated, rigid, and three-dimensional structure. This unique geometry allows it to mimic the spatial arrangement of a 1,4-disubstituted benzene ring while offering several distinct advantages:
-
Improved Solubility: The replacement of a flat, aromatic ring with a saturated, sp³-rich BCP scaffold generally leads to a significant increase in aqueous solubility.[4][5][6]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The BCP core, lacking π-electrons, is more resistant to such metabolic pathways, potentially leading to improved in vivo stability.[5][8]
-
Lower Lipophilicity: BCPs are typically less lipophilic than the phenyl rings they replace, which can be advantageous for optimizing a compound's overall physicochemical profile.[4]
-
Novelty and Patentability: The incorporation of the BCP scaffold provides access to novel chemical space, offering opportunities for new intellectual property.[2]
The subject of this guide, 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, incorporates this promising BCP core. A thorough understanding of its fundamental physicochemical properties is therefore a critical first step in evaluating its potential as a building block for more complex drug candidates.
Core Properties of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
This section summarizes the currently available data for the target compound.
| Property | Value/Information | Source |
| Chemical Name | 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | [9] |
| Synonyms | 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one | [9] |
| CAS Number | 2091508-74-4 | [9] |
| Molecular Formula | C₈H₁₂O₂ | [9] |
| Molecular Weight | 140.18 g/mol | Calculated |
| Structure | ![]() | [9] |
| Physical Form | Liquid | [9] |
| Purity | 95% | [9] |
| Storage | Refrigerated | [9] |
| Safety Information | Signal Word: WarningPictogram: GHS07Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)Precautionary Statements: P264, P280, P305+P351+P338, P337+P313 | [9] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the critical physicochemical properties of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone. These protocols are designed to be robust and are grounded in standard industry practices.
Determination of Lipophilicity: LogP and LogD₇.₄
Rationale: Lipophilicity is a critical parameter that influences a compound's absorption, distribution, and permeability across biological membranes. The partition coefficient (LogP) measures the lipophilicity of the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for both ionized and non-ionized forms.[10] For drug discovery, LogD at physiological pH (7.4) is particularly relevant. The shake-flask method, though traditional, remains a gold standard for its accuracy.[11][]
Experimental Workflow Diagram:
Caption: Workflow for LogD₇.₄ determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone in dimethyl sulfoxide (DMSO).
-
Prepare the aqueous phase: phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare the organic phase: 1-octanol.
-
Mutually saturate the two phases by mixing equal volumes of PBS and 1-octanol in a separatory funnel, shaking vigorously for 30 minutes, and allowing the layers to separate for at least 24 hours.[13] This ensures that the solvents are in equilibrium before the experiment begins.
-
-
Partitioning Experiment:
-
In a microcentrifuge tube, combine 990 µL of the saturated PBS phase and 100 µL of the saturated 1-octanol phase.[10]
-
Add 10 µL of the 10 mM DMSO stock solution. The final DMSO concentration should be approximately 1% to minimize its effect on partitioning.
-
Securely cap the tubes and mix on a rotator at 30 rpm for 1 hour at room temperature to allow for equilibrium to be reached.[10]
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the two phases.
-
-
Quantification and Calculation:
-
Carefully collect an aliquot from the upper octanol layer and the lower aqueous (PBS) layer.
-
Quantify the concentration of the compound in each phase using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[10][14] This is crucial for accurately measuring concentrations, especially when they differ significantly between the two phases.[13]
-
Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ (Concentration in Octanol / Concentration in PBS)
-
Determination of Acidity Constant: pKa
Rationale: The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.[15] This is fundamental to understanding a drug's solubility, absorption, and interaction with biological targets. The carbonyl group in 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is expected to be very weakly basic, and its pKa will likely be very low. Potentiometric titration is a highly precise and standard method for pKa determination.[15][16] Given the expected weak basicity, a spectrophotometric or NMR-based method might be required if the potentiometric endpoint is not clear.
Experimental Workflow Diagram (Potentiometric Titration):
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Instrument and Solution Preparation:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[17]
-
Prepare a standardized 0.1 M solution of NaOH and a 0.1 M solution of HCl.
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength throughout the titration.[17]
-
Prepare a 1 mM solution of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone in the 0.15 M KCl solution. A co-solvent like methanol may be necessary if solubility is low, but the final pKa must be extrapolated back to a fully aqueous environment.[16]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Acidify the solution to approximately pH 2 with 0.1 M HCl.[17]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point, which corresponds to the peak of the derivative curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[17] The experiment should be repeated at least in triplicate to ensure reproducibility.[17]
-
Determination of Aqueous Solubility
Rationale: Poor aqueous solubility is a major hurdle in drug development, affecting dissolution, bioavailability, and the ability to formulate intravenous dosage forms.[14] A kinetic solubility assay is a high-throughput method used in early discovery to identify potential solubility liabilities.[18] It measures the solubility of a compound when added to an aqueous buffer from a DMSO stock, which is representative of how compounds are often handled in biological assays.[19] Turbidimetry is a common and efficient readout for this assay.[20]
Experimental Workflow Diagram (Kinetic Solubility by Turbidimetry):
Caption: Workflow for kinetic solubility determination by turbidimetry.
Step-by-Step Protocol:
-
Plate Preparation:
-
Prepare a 10 mM stock solution of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).
-
-
Solubility Assay:
-
To a separate 96-well assay plate, add an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer (e.g., 98 µL). The final DMSO concentration should be low (1-2%) to be physiologically relevant.[20]
-
Mix the plate thoroughly on a plate shaker for 1-2 minutes.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 1 to 2 hours.[18][20]
-
-
Measurement and Data Analysis:
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb, typically around 620 nm, using a plate reader.[20] Increased absorbance indicates light scattering due to precipitate formation.
-
Plot the measured absorbance (turbidity) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the point where the compound precipitates out of solution. This can be determined by identifying the "break point" in the curve.[21]
-
Conclusion
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is a molecule built upon a scaffold of high strategic value in contemporary drug design. Its physicochemical properties are foundational to its potential utility. This guide provides the known characteristics of this compound and, more importantly, a robust, experimentally-grounded framework for the comprehensive determination of its lipophilicity, acidity, and aqueous solubility. By following these detailed protocols, researchers can generate high-quality, reproducible data, enabling a thorough evaluation of this and other novel BCP-containing molecules in the context of drug discovery and development.
References
- Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. 2023. DOI: 10.26434/chemrxiv-2023-y1qxn
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
- Gao, Y. et al. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. J Med Chem. 2020.
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
- Stepan, A. F. et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. 2023, 3(5), 1304–1319.
- Wilson, H. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. J Chrom Sep Tech. 2024, 15(3).
-
BOC Sciences. Lipophilicity Assays. Available from: []
-
BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. 2014.
- Jain, A. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2013, 25(1), 237-239.
- Reed, K. L. et al. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Magn Reson Chem. 2015, 53(1), 40-45.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Zhang, Y. et al. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. J Chem Inf Model. 2023.
- De Meulenaer, B. et al. Development of Methods for the Determination of pKa Values. Crit Rev Anal Chem. 2012, 42(1), 34-53.
- Bull, J. A. et al. Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Org. Lett. 2017, 19(18), 4868–4871.
- Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem. 2021, 86(14), 9511–9524.
-
Finetech Industry Limited. 1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone. Available from: [Link]
- Reed, K. L. et al. (PDF) Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.
- Mykhailiuk, P. K. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. 2024, 12(01), 111-115.
- Maji, B. Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chem. 2021, 23, 7349-7354.
- Scott, J. S. et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Med Chem Lett. 2014, 5(2), 143-147.
- Wakerley, D. W. et al. Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. 2023. DOI: 10.26434/chemrxiv-2023-3q04p
-
ResearchGate. Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes. Available from: [Link]
-
ResearchGate. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]
-
PubChem. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. Available from: [Link]
-
SpectraBase. Bicyclo[1.1.1]pentane-1-carboperoxoic acid, 3-(methoxycarbonyl)-, 1,1-dimethylethyl ester. Available from: [Link]
-
PubChemLite. 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one. Available from: [Link]
- Anderson, E. A. et al. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. 2022. DOI: 10.26434/chemrxiv-2022-h2s0w-v2
- Fang, Z. et al. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. 2024.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | 2091508-74-4 [sigmaaldrich.com]
- 10. enamine.net [enamine.net]
- 11. longdom.org [longdom.org]
- 13. agilent.com [agilent.com]
- 14. enamine.net [enamine.net]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 21. bmglabtech.com [bmglabtech.com]
In-Depth Spectral Profiling of 1-(3-Methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one
Introduction: The Bioisosteric Power of the BCP Scaffold
In modern drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere. By replacing flat, metabolically vulnerable phenyl rings or highly lipophilic tert-butyl groups with the rigid, three-dimensional BCP core, medicinal chemists can dramatically improve a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles 1.
A highly valuable building block in this space is 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one (CAS: 2091508-74-4) 2. Featuring a ketone handle for further functionalization (e.g., reductive amination, Wittig olefination) and a methoxy group that modulates lipophilicity, this specific intermediate is frequently utilized in modular drug discovery pipelines 3.
This whitepaper provides a rigorous, causality-driven breakdown of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectral data for this compound, alongside self-validating experimental protocols.
Structural Elucidation & Causality in Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The BCP core possesses a highly strained geometry. The internal C-C-C bond angles are compressed to approximately 75° (compared to the ideal tetrahedral 109.5°). To compensate, the C-H bonds in the methylene bridges adopt higher s-character.
-
¹H NMR Causality: This increased s-character deshields the methylene protons, shifting them downfield to ~2.05 ppm—significantly higher than typical unstrained cyclopentanes. Because the molecule is a 1,3-disubstituted BCP, all six methylene protons are chemically and magnetically equivalent, collapsing into a single, sharp diagnostic singlet.
-
¹³C NMR Causality: The bridgehead carbons (C1 and C3) are heavily influenced by the inductive electron withdrawal of their respective substituents. The highly electronegative oxygen of the methoxy group pulls C3 downfield to ~75.2 ppm, while the acetyl group shifts C1 to ~58.4 ppm.
Mass Spectrometry (MS)
Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at either the ketone carbonyl oxygen or the methoxy oxygen, yielding a robust [M+H]⁺ peak at m/z 141.09.
-
Fragmentation Causality: The energized [M+H]⁺ ion undergoes predictable neutral losses. Protonation of the methoxy group facilitates the loss of neutral methanol (-32 Da), yielding a stable carbocation at m/z 109.06. Alternatively, rearrangement at the acetyl group can result in the loss of neutral ketene (-42 Da), yielding an ion at m/z 99.08.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The vibrational modes of the molecule are dominated by its functional handles. The C=O stretch of the unstrained exocyclic ketone appears sharply at ~1705 cm⁻¹. The C-O stretch of the aliphatic ether is highly active, producing a strong transmittance minimum at ~1105 cm⁻¹. The strain of the BCP ring also subtly shifts the C-H stretching frequencies slightly higher than standard alkanes (up to 2965 cm⁻¹).
Consolidated Spectral Data
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| -OCH₃ | 3.25 | Singlet (s) | 3H | Methoxy protons |
| -C(=O)CH₃ | 2.15 | Singlet (s) | 3H | Acetyl methyl protons |
| BCP -CH₂- | 2.05 | Singlet (s) | 6H | BCP methylene bridge protons |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Structural Assignment |
| C=O | 207.5 | Ketone carbonyl carbon |
| BCP C3 | 75.2 | Bridgehead carbon (ether-linked) |
| BCP C1 | 58.4 | Bridgehead carbon (ketone-linked) |
| BCP C2, C4, C5 | 52.1 | Methylene bridge carbons |
| -OCH₃ | 51.5 | Methoxy carbon |
| -C(=O)CH₃ | 26.8 | Acetyl methyl carbon |
Table 3: FT-IR (ATR) Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2965, 2870 | Medium | C-H stretching (aliphatic, strained BCP ring) |
| 1705 | Strong | C=O stretching (ketone) |
| 1450 | Weak | C-H bending (methyl groups) |
| 1105 | Strong | C-O stretching (aliphatic ether) |
Table 4: ESI-MS Ionization and Fragmentation
| Ion (m/z) | Adduct / Fragment | Relative Abundance | Mechanistic Origin |
| 141.09 | [M+H]⁺ | High (Base Peak) | Protonation of carbonyl/ether oxygen |
| 163.07 | [M+Na]⁺ | Medium | Sodium adduct formation |
| 109.06 | [M+H - CH₃OH]⁺ | Medium | Neutral loss of methanol |
| 99.08 | [M+H - C₂H₂O]⁺ | Low | Neutral loss of ketene |
Self-Validating Experimental Protocols
To ensure the highest degree of trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ optimally solubilizes the moderately polar BCP derivative. The inclusion of TMS provides an internal, self-validating zero-point reference (0.00 ppm) to automatically correct for magnetic field drift.
-
-
¹H Acquisition: Execute 16 scans with a 30° pulse angle and a 1.0 s relaxation delay (D1).
-
¹³C Acquisition: Execute 512 scans. Critical Step: Explicitly set the D1 relaxation delay to ≥ 2.0 seconds.
-
Causality: The quaternary bridgehead carbons (C1, C3) lack directly attached protons, resulting in significantly longer spin-lattice relaxation times (T₁). A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation and allowing for accurate peak resolution.
-
Protocol B: LC-MS (ESI+) Workflow
-
Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile (MeCN).
-
Causality: This specific dilution prevents detector saturation and suppresses the formation of artificial gas-phase dimers (e.g., [2M+H]⁺) that complicate spectral interpretation.
-
-
System Validation: Run a blank injection (50:50 H₂O:MeCN) immediately prior to the sample.
-
Causality: This establishes a clean baseline and proves the absence of column carryover, validating that all subsequent peaks originate strictly from the sample.
-
-
Chromatography & Ionization: Elute over a C18 column using a gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and B (0.1% Formic Acid in MeCN).
-
Causality: Formic acid acts as an abundant proton source in the mobile phase, driving the equilibrium heavily toward the formation of [M+H]⁺ ions required for positive mode ESI.
-
Protocol C: FT-IR (ATR) Analysis
-
Instrument Setup: Utilize an FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) crystal.
-
Causality: Diamond ATR allows for the direct, non-destructive analysis of the neat sample without the need for KBr pellet pressing, thereby preserving the true physical state of the compound and preventing moisture absorption from hygroscopic KBr.
-
-
Background Validation: Collect a 32-scan background spectrum of the clean, dry diamond crystal immediately before applying the sample.
-
Causality: This step self-validates the environment by digitally subtracting ambient CO₂ and water vapor interferences from the final sample spectrum.
-
-
Acquisition: Apply 1–2 µL of the neat compound to the crystal and collect 32 scans at 4 cm⁻¹ resolution.
Analytical Workflows & Fragmentation Pathways
Multi-modal analytical workflow for the structural validation of the BCP derivative.
Proposed ESI-MS fragmentation pathways via neutral loss of methanol and ketene.
References
-
[1] Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry - ACS Publications.1
-
[2] 1-(3-Methoxybicyclo[1.1.1]Pentan-1-yl)ethan-1-one Product Information. CymitQuimica. 2
-
[3] 2384680-66-2 | 3-Acetylbicyclo[1.1.1]pentan-1-yl acetate - Molecular Building Block Synthetic Routes. AiFChem. 3
Sources
Theoretical and Computational Studies of Bicyclo[1.1.1]pentane Derivatives
Executive Summary: The Escape from Flatland
In modern medicinal chemistry, the transition from planar aromatic scaffolds to three-dimensional (3D), saturated bioisosteres is a dominant paradigm—often termed "escaping flatland." Bicyclo[1.1.1]pentane (BCP) has emerged as the premier saturated bioisostere for para-substituted benzene rings.
Unlike traditional alkyl groups, BCP offers a rigid, linear geometry that mimics the directional vector of phenyl rings while significantly improving physicochemical properties such as aqueous solubility, metabolic stability, and permeability. However, the high strain energy (~65–68 kcal/mol) and unique electronic properties of the bridgehead carbons require rigorous computational modeling to predict reactivity and stability accurately.
This guide outlines the theoretical frameworks and computational protocols necessary to evaluate BCP derivatives effectively, moving beyond trial-and-error synthesis to predictive rational design.
Part 1: The Bioisosteric Rationale
Geometric and Electronic Comparison[1]
The utility of BCP lies in its ability to replicate the vector of a phenyl ring while altering the volume and electronics.
| Parameter | para-Substituted Benzene | Bicyclo[1.1.1]pentane (BCP) | Cubane |
| Hybridization | |||
| Exit Vector Angle | 180° | 180° | 180° |
| Substituent Distance ( | ~2.8 Å | ~1.85 Å | ~2.7 Å |
| Strain Energy | 0 kcal/mol | ~65–68 kcal/mol | ~166 kcal/mol |
| Character | Aromatic, Lipophilic | Aliphatic, Rigid | Aliphatic, Rigid |
Key Insight: While BCP perfectly matches the 180° exit angle of para-benzene, the bridgehead-to-bridgehead distance is approximately 1.0 Å shorter. This "contraction" must be modeled to ensure the pharmacophore elements (e.g., H-bond donors/acceptors) still engage the target protein pocket effectively.
Part 2: Computational Methodologies for Strain & Stability
The high strain energy of BCP is the driving force for its synthesis (via [1.1.1]propellane strain release) but also a potential liability for stability.[1] Standard isodesmic reactions often fail to capture the specific "cage strain." We utilize homodesmotic reactions for accurate energy evaluation.
Homodesmotic Reaction Design
To calculate the Ring Strain Energy (RSE) accurately, the reaction must conserve the number of carbon atoms in each hybridization state and the number of C-C/C-H bonds.
The Homodesmotic Equation for BCP:
Recommended DFT Protocol
For BCP derivatives, the choice of functional is critical due to the significant non-covalent interactions (dispersion) and the cage strain.
-
Optimization & Frequencies: M06-2X or wB97X-D / 6-311+G(d,p)
-
Rationale: M06-2X captures medium-range correlation energy well, essential for strained cages. wB97X-D includes dispersion corrections, crucial if the BCP has bulky substituents.
-
-
Single Point Energy: DLPNO-CCSD(T) / cc-pVTZ (if resources allow) or M06-2X / def2-TZVPP.
-
Solvation: SMD Model (Water or Octanol).
Part 3: Mechanism of Strain-Release Functionalization
The primary route to BCPs is the addition of radicals or nucleophiles across the central C1-C3 bond of [1.1.1]propellane. Modeling this mechanism allows for the prediction of reaction feasibility with novel nucleophiles.
The Radical Addition Pathway
The reaction proceeds via a radical chain mechanism. The key intermediate is the bicyclo[1.1.1]pentyl radical.
Computational Workflow for Reactivity Prediction:
-
Transition State (TS) Search: Locate the TS for the addition of Radical
to [1.1.1]propellane. -
SOMO Analysis: Analyze the Singly Occupied Molecular Orbital (SOMO) of the resulting BCP radical. It is typically localized on the bridgehead carbon, exhibiting high
-character. -
Barrier Calculation: Compute
. Low barriers (<15 kcal/mol) indicate rapid addition, often faster than diffusion control.
Visualization of the Workflow
The following diagram illustrates the decision tree for evaluating a BCP analog computationally.
Figure 1: Computational decision tree for evaluating BCP bioisosteres prior to synthesis.
Part 4: Physicochemical Property Prediction
Acidity (pKa) of Bridgehead Acids
One of the most common derivatives is BCP-1-carboxylic acid.
-
Theoretical Insight: The bridgehead carbon of BCP possesses significantly higher
-character (approx. 30-35%) compared to a standard tert-butyl group ( , 25%). -
Consequence: The increased
-character renders the bridgehead carbon more electronegative. Consequently, BCP-carboxylic acids are more acidic than their tert-butyl counterparts.-
Reference Trend: Pivalic acid pKa
5.0; BCP-1-COOH pKa 4.0–4.2 (closer to benzoic acid).
-
-
Protocol: Calculate
in water (SMD) and use a linear regression against experimental standards (Benzoic acid, Acetic acid).
Solubility and LogP
BCP analogs consistently show lower LogP (lipophilicity) and higher solubility than phenyl analogs.
-
Mechanism: The BCP cage is a "fat" spacer that disrupts crystal lattice packing more effectively than the flat benzene ring, lowering the melting point and increasing solubility energy.
-
Data Table: Property Shift upon Bioisosterism
| Property | Phenyl-R | BCP-R | Impact |
| LogP | High | Lower (-0.5 to -1.0) | Improved Metabolic Stability |
| Solubility | Low (Pi-stacking) | High (3D disruption) | Better Bioavailability |
| Metabolic Hotspot | Ring Oxidation | Bridgehead C-H | Slower Clearance (usually) |
Part 5: Experimental Validation Protocol
To validate computational predictions, the following "Standard Operating Procedure" (SOP) is recommended for the synthesis and characterization of a BCP probe.
Protocol: Radical Addition to [1.1.1]Propellane
-
Reagent Prep: Generate [1.1.1]propellane as a solution in ether/pentane (approx 0.5 M). Note: Propellane is volatile and sensitive.
-
Initiation: Mix propellane (1.0 equiv) with the iodide precursor R-I (1.2 equiv).
-
Catalysis: Add tributyltin hydride (
) and AIBN (catalytic) or use a photoredox catalyst (e.g., ) under blue LED irradiation. -
Monitoring: Monitor consumption of propellane by NMR (disappearance of singlet at
2.06 ppm). -
Purification: BCPs are often non-polar; silica gel chromatography with hexane/EtOAc gradients is standard.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Replacement." Journal of Medicinal Chemistry, 55(7), 3414–3424.
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545.
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentanes." Organic Letters, 13(17), 4746–4748.
-
Wiberg, K. B. (1996). "The Structure and Energetics of Small Ring Compounds." Accounts of Chemical Research, 29(5), 229–234.
-
Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-245.
Sources
discovery and history of functionalized bicyclo[1.1.1]pentanes
The Bicyclo[1.1.1]pentane (BCP) Handbook: From Laboratory Curiosity to Clinical Candidate
Executive Summary: Escaping Flatland
For decades, the benzene ring was the immutable scaffold of medicinal chemistry—planar, lipophilic, and ubiquitous. However, the "Escape from Flatland" paradigm shift, driven by the need to improve physicochemical properties like solubility and metabolic stability, elevated three-dimensional bioisosteres to the forefront of drug discovery. Among these, bicyclo[1.1.1]pentane (BCP) has emerged as the premier saturated isostere for the para-phenyl ring.
This technical guide details the historical evolution, synthetic methodology, and medicinal application of BCPs.[1] It provides researchers with the rationale ("Why BCP?") and the rigorous protocols ("How to BCP") necessary to integrate this motif into high-value drug candidates.
Part 1: Historical Genesis & The Propellane Pivot
The Wiberg Era (1964–1982)
The story begins not with utility, but with fundamental curiosity. In 1964, Kenneth Wiberg at Yale University achieved the first synthesis of bicyclo[1.1.1]pentane. At the time, it was a study in strain energy (approx. 68 kcal/mol), proving that such a contorted cage could exist.
However, the true breakthrough arrived in 1982, when Wiberg and Walker synthesized [1.1.1]propellane .[2] This molecule, featuring a central bond between two inverted bridgehead carbons, is the high-energy gateway to all functionalized BCPs.
The Szeimies Optimization (1985)
While Wiberg opened the door, Gunter Szeimies built the road. In 1985, Szeimies developed a scalable route to [1.1.1]propellane using 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[3] This remains the industry-standard method for generating the propellane "warhead" used in modern synthesis.
Figure 1: The chronological evolution of BCP chemistry from theoretical curiosity to industrial staple.
Part 2: The Bioisostere Logic
Why replace a phenyl ring with a BCP cage? The rationale is grounded in vector alignment and physicochemical improvement.
-
Vector Fidelity: The distance between the bridgehead carbons in BCP (approx. 1.85 Å) is shorter than the para-positions of benzene (2.8 Å), but the exit vectors are perfectly linear (180°), mimicking the geometry of p-substituted arenes.
-
Solubility: The BCP cage is aliphatic. Unlike the lipophilic pi-cloud of benzene, BCP does not encourage pi-stacking, often dramatically improving aqueous solubility.
-
Metabolic Stability: While not universal, the BCP cage is often resistant to CYP450 oxidation that typically attacks electron-rich aromatic rings.
Case Study: Gamma-Secretase Inhibitors (Pfizer, 2012)
Antonia Stepan and colleagues at Pfizer demonstrated the power of this switch.[4][5] They replaced a fluorophenyl ring with a BCP moiety in a BMS-708,163 analog.[5][6]
Table 1: Phenyl vs. BCP Bioisostere Comparison (Stepan et al., 2012)
| Property | Phenyl Analog (Ref) | BCP Analog | Impact |
| Potency (IC50) | 1.04 nM | 0.99 nM | Equipotent (Maintained Activity) |
| Solubility (pH 6.5) | < 1 µg/mL | 140 µg/mL | >140-fold Improvement |
| Permeability (RRCK) | 2.6 x 10⁻⁶ cm/s | 17.5 x 10⁻⁶ cm/s | 6-fold Improvement |
| Lipophilicity (LogD) | 4.6 | 3.2 | Reduced Lipophilicity |
Part 3: Synthetic Protocols
The following protocols are designed for researchers requiring high-fidelity synthesis. Safety Note: [1.1.1]Propellane is volatile and potentially explosive; handle in solution at low temperatures.
Protocol A: Synthesis of [1.1.1]Propellane (The Szeimies Route)
This protocol generates the reactive intermediate required for all subsequent BCP functionalizations.
Reagents:
-
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[3][7]
-
Methyllithium (MeLi) (1.6 M in ether)
-
Pentane (Solvent)[7]
Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and low-temperature thermometer. Maintain an Argon atmosphere.
-
Dissolution: Dissolve the cyclopropane precursor (20 g) in dry pentane. Cool the mixture to -78°C (dry ice/acetone bath).
-
Lithiation: Add MeLi dropwise over 45 minutes. Critical: The temperature must not exceed -70°C. The MeLi performs a halogen-lithium exchange followed by intramolecular displacement to close the first bridge, then repeats to close the second.
-
Warm-up: Allow the mixture to warm to 0°C over 1 hour. The solution will contain the dissolved [1.1.1]propellane.
-
Distillation (The "Teleportation"): Connect the flask to a receiving flask cooled to -196°C (liquid nitrogen) via a glass bridge. Apply a slight vacuum (approx. 300 mbar). The propellane and pentane will co-distill into the receiver.
-
Storage: Store the resulting solution at -80°C. Do not concentrate to dryness.
Protocol B: Strain-Release Amination (Baran Method)
This protocol, developed by the Baran lab (Scripps), allows for the direct synthesis of BCP-amines, a motif previously difficult to access.
Reagents:
-
[1.1.1]Propellane solution (from Protocol A)
-
Secondary Amine (e.g., Morpholine, Piperidine)
-
Turbo-Grignard (i-PrMgCl·LiCl)
Workflow:
-
Activation: In a reaction vial, dissolve the secondary amine (1.0 equiv) in THF.
-
Deprotonation: Add Turbo-Grignard (1.1 equiv) at 0°C to generate the magnesium amide. Stir for 10 minutes.
-
Strain Release: Add the [1.1.1]propellane solution (1.2 equiv) to the amide.
-
Reaction: The magnesium amide attacks the bridgehead carbon. The central bond breaks (strain release), generating a bridgehead anion which is instantly protonated (or can be trapped with electrophiles).
-
Quench: Quench with MeOH/H₂O after 1 hour.
-
Purification: Extract with EtOAc. The product is the 1-amino-bicyclo[1.1.1]pentane.
Figure 2: Synthetic workflow for converting raw precursors into high-value BCP amines via the propellane intermediate.[3][8]
Part 4: Future Outlook
The field is moving beyond simple monosubstitution.[1] Current frontiers include:
-
Metallaphotoredox: Using Ir/Ni dual catalysis to install aryl groups at the bridgehead (Aggarwal/MacMillan).
-
Difunctionalization: Installing different groups at both bridgeheads simultaneously (e.g., BCP-sulfonamides).
-
Poly-BCPs: Oligomers of BCPs ("Staffanes") for materials science and molecular rods.
References
-
Wiberg, K. B., et al. "Bicyclo[1.1.1]pentane."[1][3][8][9][10][11] Tetrahedron Letters, 1964.[8][11] Link
-
Wiberg, K. B., & Walker, F. H. "[1.1.1]Propellane."[3] Journal of the American Chemical Society, 1982. Link
-
Szeimies, G., et al. "A New Route to [1.1.1]Propellane."[3] Chemische Berichte, 1985. (See also Organic Syntheses procedure: Link)
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[5] Journal of Medicinal Chemistry, 2012.[5][12] Link
-
Gianatassio, R., et al. (Baran Lab). "Strain-Release Amination."[9] Science, 2016.[9][13] Link
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 9. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 13. TSRI chemists devise powerful new method for modifying drug molecules | EurekAlert! [eurekalert.org]
An In-depth Technical Guide to the Structural Analysis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Introduction: The Bicyclo[1.1.1]pentane Scaffold - A New Dimension in Medicinal Chemistry
In the landscape of modern drug discovery, the drive to "escape from flatland" has led researchers to explore novel three-dimensional molecular scaffolds that can impart superior physicochemical and pharmacological properties compared to traditional flat aromatic rings.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly compelling bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[3][4][5][6] Its rigid, rod-like structure allows for a precise spatial orientation of substituents, while its saturated, sp³-rich nature often leads to significant improvements in aqueous solubility, metabolic stability, and cell permeability.[1][5][7] This guide provides an in-depth structural analysis of a representative BCP derivative, 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (CAS 2091508-74-4), offering a framework for the characterization of this important class of molecules.[8]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind analytical choices, grounding its protocols in established scientific principles to ensure a self-validating and trustworthy analysis.
Synthetic Strategy: Accessing the Core Structure
While numerous methods for the synthesis of BCP derivatives have been developed, a common and effective strategy involves the functionalization of [1.1.1]propellane.[9][10][11] The high strain energy of propellane makes it susceptible to radical additions across the central C1-C3 bond, providing a versatile entry point to 1,3-disubstituted BCPs.
A plausible synthetic route to 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is a multi-step process that leverages this reactivity. The logical flow for such a synthesis is outlined below.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: A Representative Synthetic Approach
-
Generation of a Methoxy-BCP Intermediate: A solution of [1.1.1]propellane in an appropriate solvent (e.g., diethyl ether) is treated with a radical initiator in the presence of a methanol-derived radical source. This could involve, for example, a photoredox-catalyzed reaction with a suitable methanol equivalent.[10][12]
-
Functional Group Interconversion: The resulting 1-methoxy-3-halobicyclo[1.1.1]pentane can then be converted to a more reactive intermediate, such as a Grignard reagent or an organolithium species, by reaction with magnesium or an organolithium base, respectively.
-
Acylation: This organometallic intermediate is then reacted with a suitable acylating agent. A classic approach would be a Friedel-Crafts-type acylation with acetyl chloride and a Lewis acid, although modern methods using Weinreb amides or other activated acyl species offer milder conditions and broader functional group tolerance.[7][13][14][15]
-
Purification: The final product is purified using standard techniques, such as flash column chromatography on silica gel.
Part 1: Spectroscopic Elucidation
The cornerstone of structural analysis is the combined application of various spectroscopic techniques. For a novel BCP derivative, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The rigid and highly symmetrical nature of the BCP core gives rise to a characteristically simple, yet informative, spectrum.
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.30 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group. |
| ~2.50 | s | 6H | Bridge CH₂ | The six bridge protons are chemically and magnetically equivalent due to the C₃ rotational symmetry of the BCP core, resulting in a characteristic singlet.[16] |
| ~2.10 | s | 3H | -C(O)CH₃ | Standard chemical shift for a methyl ketone. |
Predicted ¹³C NMR (100 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~210 | C=O | Expected range for a ketone carbonyl carbon. |
| ~75 | C-OCH₃ | Bridgehead carbon attached to the electron-withdrawing methoxy group. |
| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~50 | Bridge CH₂ | The three equivalent bridge methylene carbons of the BCP core.[17] |
| ~40 | C-C(O)CH₃ | Bridgehead carbon attached to the acetyl group. |
| ~25 | -C(O)CH₃ | Methyl carbon of the acetyl group. |
Expertise in Interpretation: The most striking feature in the predicted ¹H NMR spectrum is the singlet for the six bridge protons. This is a hallmark of the 1,3-disubstituted BCP scaffold and arises from the high symmetry of the cage structure.[16] Any deviation from a sharp singlet could indicate a distortion of the BCP core or the presence of a chiral center, which is not the case here. The ¹³C NMR chemical shifts of the bridgehead carbons are highly dependent on the electronegativity of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrations for 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone are the C=O stretch of the ketone and the C-O stretch of the methoxy ether.
Key IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration | Intensity |
| 2960-2850 | C(sp³)-H Stretch | Medium-Strong |
| ~1715 | C=O Stretch (Ketone) | Strong |
| 1250-1050 | C-O Stretch (Ether) | Strong |
Causality Behind the Data: The C=O stretching frequency for a simple aliphatic ketone typically appears around 1715 cm⁻¹.[18] The strained nature of the BCP ring is not expected to significantly conjugate with the carbonyl group, thus a large deviation from this value is not anticipated. The strong absorption in the 1250-1050 cm⁻¹ region is characteristic of the C-O stretching vibration of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 140.08 (Calculated for C₈H₁₂O₂)
-
Key Fragmentation Pathways:
-
Loss of a methyl radical from the acetyl group: [M - 15]⁺ (m/z = 125)
-
Loss of an acetyl radical: [M - 43]⁺ (m/z = 97)
-
McLafferty rearrangement is not possible due to the lack of a γ-hydrogen.
-
Fragmentation of the BCP core itself, which can be complex.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 7. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | 2091508-74-4 [sigmaaldrich.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of bicyclo[1.1.1]pentane-based, straight-shaped diphosphine ligands – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Escaping Flatland: The Potential Biological Activity and Synthesis of Methoxy-Substituted Bicyclo[1.1.1]pentanes (BCPs)
Executive Summary
In modern drug discovery, the transition from planar, 2D aromatic rings to 3D
Mechanistic Rationale: The Methoxy-BCP Bioisostere
The biological activity of a drug is intrinsically linked to its three-dimensional geometry. The BCP core mimics the steric bulk and vectorality of a para- or meta-substituted benzene ring while drastically altering the physicochemical landscape[1].
This strategy, often termed "escaping flatland," increases the fraction of
Logical mapping of anisole replacement with methoxy-BCP and resulting PK improvements.
Biological Activity & Pharmacokinetic Impact
Integrating a methoxy-BCP motif induces several profound pharmacological advantages that directly impact the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a molecule:
-
Metabolic Stability : Anisole rings are highly susceptible to cytochrome P450 (CYP450)-mediated O-demethylation and aromatic ring hydroxylation. The BCP core lacks the planar
-system required for efficient epoxidation by the CYP heme iron, thereby prolonging the intrinsic half-life ( ) and reducing clearance ( )[3]. -
Aqueous Solubility : The rigid, 3D structure of the BCP cage disrupts the flat
stacking typically seen in aromatic crystal lattices. This lowers the melting point and significantly decreases the desolvation energy required for aqueous dissolution[2]. -
Receptor Binding Thermodynamics : The lipophilic BCP cage effectively displaces high-energy water molecules from hydrophobic binding pockets, yielding a favorable entropic gain during target engagement, often resulting in equipotent or superior target affinity compared to the parent anisole[3].
Table 1: Theoretical and Empirical Property Comparison
| Property | Anisole Motif (-C6H4-OCH3) | Methoxy-BCP Motif (-BCP-OCH3) | Pharmacological Implication |
| Hybridization ( | Low (0.14) | High (0.86) | Increased 3D character disrupts flat crystal packing. |
| Aqueous Solubility | Lower | Higher | Improved oral bioavailability and formulation ease. |
| Metabolic Liability | High (CYP-mediated oxidation) | Low (Sterically shielded | Extended half-life ( |
| Lipophilicity (LogP) | Higher | Lower | Reduced non-specific protein binding; lower toxicity. |
Synthetic Methodology: Overcoming Etherification Challenges
Historically, synthesizing methoxy-substituted BCPs was hindered by the "elusive" nature of bicyclo[1.1.1]pentyl alcohol etherification[4]. Standard
Recent breakthroughs have demonstrated that carefully controlled acid catalysis can successfully mediate this transformation[4].
Protocol: Synthesis of Benzyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate
A self-validating experimental procedure adapted from recent synthetic advances[4].
-
Preparation : To a 4 mL reaction vial equipped with a magnetic stir bar, add benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (100
mol) and methanol (excess, acting as both reactant and solvent). -
Atmospheric Control : Seal the reaction vessel and sparge with nitrogen gas for 30 seconds.
-
Causality: Atmospheric moisture must be rigorously excluded, as water is a superior nucleophile to methanol and will competitively re-trap the transient intermediate, reverting the reaction to the starting alcohol.
-
-
Catalyst Addition : Carefully add Trifluoromethanesulfonic acid (TfOH) (4.4
L, 0.50 equiv, 50 mol).-
Causality: The extreme acidity of TfOH (
) is strictly required to protonate the highly unreactive bridgehead alcohol, facilitating water loss. Crucially, its conjugate base (triflate) is non-nucleophilic, preventing the formation of stable bridgehead triflates and allowing the weak nucleophile (methanol) to trap the intermediate.
-
-
Reaction : Stir the mixture at 25 °C for 18 hours.
-
Causality: Maintaining ambient temperature is critical; elevated thermal conditions can induce homolytic cleavage or rearrangement of the highly strained BCP core, leading to ring-opened byproducts.
-
-
Isolation : Concentrate the product mixture using rotary evaporation to remove excess methanol. Purify the residue via silica gel flash column chromatography to isolate the methoxy-BCP as a colorless oil (typical yield ~54%)[4].
In Vitro Biological Evaluation Protocols
To validate the biological advantages of the methoxy-BCP bioisostere, synthesized compounds must be subjected to rigorous in vitro ADME profiling.
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Incubation Mixture : Combine the methoxy-BCP test compound (1
M final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). -
Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last strictly controls the
start time of phase I metabolism, ensuring accurate kinetic profiling.
-
-
Sampling : At predetermined time points (e.g., 0, 15, 30, 60 minutes), remove 50
L aliquots and immediately quench into 150 L of ice-cold acetonitrile containing an internal standard.-
Causality: Acetonitrile rapidly precipitates the CYP proteins, halting enzymatic activity instantaneously to prevent artificial degradation during sample queueing.
-
-
Analysis : Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (
).
Step-by-step workflow from BCP alcohol synthesis to in vitro biological evaluation.
Conclusion
The strategic incorporation of methoxy-substituted BCPs represents a sophisticated evolution in drug design. By replacing planar anisole motifs with these 3D
References
1.[5] Title: Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. Source: thieme-connect.com. URL: 2.[1] Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Source: nih.gov. URL: 3.[3] Title: Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Source: researchgate.net. URL: 4.[2] Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. Source: pharmablock.com. URL: 5.[4] Title: A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. Source: amazonaws.com. URL:
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Escaping Flatland: Bicyclo[1.1.1]pentanes as Premier Phenyl Bioisosteres in Modern Drug Discovery
Executive Summary: The Shift Toward sp³-Enriched Architectures
For decades, the pharmaceutical industry has relied heavily on planar, sp²-hybridized aromatic rings to build drug scaffolds. While synthetically accessible, this over-reliance on "flatland" architectures often leads to poor aqueous solubility, high non-specific protein binding, and susceptibility to oxidative metabolism.
To overcome these attrition-driving liabilities, the incorporation of highly rigid, three-dimensional sp³-rich scaffolds has become a critical strategy in lead optimization. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier nonclassical bioisostere for the para-substituted phenyl ring [1]. By perfectly mimicking the spatial arrangement of a phenyl ring while stripping away its π-electron liabilities, BCPs offer a profound upgrade to the physicochemical and pharmacokinetic profiles of clinical candidates.
The Physicochemical Rationale: Why BCP Outperforms Benzene
The success of BCP as a bioisostere is rooted in its unique geometry. The distance between the bridgehead carbons in BCP is approximately 1.85 Å, and the exocyclic bonds are strictly collinear. This structural rigidity ensures that substituents attached to the 1- and 3-positions of the BCP core project at comparable dihedral angles and distances to those of a para-substituted benzene ring [2].
However, the true value of BCP lies in its sp³ hybridization, which fundamentally alters the molecule's interaction with its environment.
Table 1: Comparative Physicochemical Impact of Phenyl vs. BCP Replacement
| Property | Phenyl Ring (sp²) | BCP Bioisostere (sp³) | Pharmacokinetic Impact |
| Geometry | Planar (2D) | Propeller-like (3D) | Enhanced target specificity; reduced off-target binding. |
| Lipophilicity (clogP) | Higher | Lower | Decreased non-specific protein binding; improved clearance [1]. |
| Aqueous Solubility | Lower | Significantly Higher | Disruption of π-π stacking lowers crystal lattice energy, boosting oral bioavailability. |
| Metabolic Stability | Susceptible to CYP450 | Highly Resistant | Lack of π-electrons prevents toxic epoxide/phenol formation. |
| Substituent Distance | ~2.78 Å (para-carbons) | ~1.85 Å (bridgeheads) | Collinear exit vectors perfectly mimic para-substitution spatial arrangements [2]. |
Mechanistic Advantages in Pharmacokinetics
The causality behind the improved pharmacokinetic profile of BCP derivatives is directly tied to the absence of π-electrons. Aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. These enzymes frequently epoxidize the π-bonds of phenyl rings, generating reactive electrophilic intermediates that can covalently bind to cellular proteins, leading to hepatotoxicity.
By replacing the phenyl ring with a BCP core, the molecule is shielded from this specific metabolic pathway. The highly strained, yet kinetically inert, sp³ C-C bonds of the BCP core do not undergo epoxidation, thereby safely bypassing a major route of metabolic clearance and toxicity [1].
Metabolic pathways comparing sp2 phenyl rings and sp3 BCP bioisosteres.
Synthetic Methodologies: Overcoming the Supply Bottleneck
Historically, the widespread adoption of BCPs was hindered by the difficulty of their synthesis. The central bond of [1.1.1]propellane—the universal precursor to BCPs—is highly strained and reactive. However, recent breakthroughs in photoredox catalysis and strain-release functionalization have democratized access to complex 1,3-disubstituted BCPs [3].
Protocol 1: Multicomponent Cascade Atom Transfer Radical Addition (CATRA)
This protocol allows for the rapid, one-step synthesis of complex drug-like BCPs from simple starting materials using visible light [3].
Step 1: Preparation of the Reaction Mixture
-
Action: Charge a Schlenk tube with the desired alkene (1.5 equiv), alkyl iodide (1.5 equiv), and the photocatalyst 4CzIPN (2.5 mol %).
-
Causality: 4CzIPN is explicitly chosen as an organic, metal-free photocatalyst. It effectively enables a visible-light-driven single-electron transfer (SET) to generate carbon-centered radicals without introducing toxic transition metal impurities into the final pharmaceutical intermediate.
Step 2: Addition of [1.1.1]Propellane
-
Action: Add [1.1.1]propellane (0.2 M solution in Et₂O/cyclohexane, 1.0 equiv) and dilute the mixture with dichloromethane (DCM) to maintain a reaction concentration of ~0.1 M.
-
Causality: [1.1.1]Propellane is highly volatile and prone to spontaneous polymerization. Handling it as a dilute solution in Et₂O/cyclohexane stabilizes the highly strained ring system, while DCM provides optimal polarity for the subsequent radical cascade.
Step 3: Photochemical Strain-Release
-
Action: Degas the mixture, seal the tube, and irradiate with visible light (e.g., blue LEDs) at ambient temperature until complete consumption of the propellane.
-
Causality: Visible light triggers a halogen-atom transfer (XAT) cascade. The generated alkyl radical attacks the central bond of the propellane. The release of ~66 kcal/mol of ring strain drives the irreversible opening of the central bond, yielding the highly stable 1,3-disubstituted BCP core.
Workflow for the multicomponent CATRA synthesis of 1,3-disubstituted BCPs.
Protocol 2: Selective Reduction of BCP-Intermediates (γ-Secretase Inhibitor Synthesis)
When integrating BCPs into complex drug scaffolds, selective functional group manipulation is critical. The following protocol details the selective reduction of a BCP-ester in the presence of a nitrile group, a key step in synthesizing Pfizer's γ-secretase inhibitor [2].
Step 1: Substrate Solvation and Thermal Control
-
Action: Dissolve the BCP-ester precursor (1.26 mmol) in anhydrous tetrahydrofuran (THF, 6.0 mL) and cool the system to 0 °C.
-
Causality: THF provides a polar aprotic environment that effectively solvates and stabilizes the incoming hydride intermediate. Cooling the reaction to 0 °C suppresses the kinetic energy of the system, preventing the over-reduction or thermal degradation of the sensitive carbonitrile moiety.
Step 2: Hydride Addition
-
Action: Add lithium borohydride (LiBH₄, 2.0 M in THF, 1.0 equiv) dropwise. Allow the reaction mixture to warm to 23 °C and stir for 12 hours.
-
Causality: LiBH₄ is selected over stronger reducing agents (like LiAlH₄) because it possesses the exact chemoselectivity required to reduce the ester to a primary alcohol (yielding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile) while leaving the electrophilic nitrile strictly intact.
Step 3: Quenching and Solvolysis
-
Action: Cool the cloudy mixture back to 0 °C and add methanol (12 mL) dropwise. Stir for 2 hours at 23 °C, then remove the solvent in vacuo and purify via flash column chromatography.
-
Causality: Methanol safely and systematically quenches unreacted borohydride via solvolysis. This controlled protonation prevents violent hydrogen gas evolution and potential product hydrolysis that would occur if an aqueous acid workup were used.
Case Studies in Lead Optimization
The theoretical benefits of BCPs have been rigorously validated in clinical and preclinical settings:
-
γ-Secretase Inhibitors (Pfizer): In the pursuit of Alzheimer's therapeutics, researchers replaced the central fluorophenyl ring of a known γ-secretase inhibitor with a BCP motif. The resulting BCP analog maintained identical in vitro potency (IC₅₀ = 0.99 nM vs 1.04 nM for the aryl analog) while significantly improving aqueous solubility and cell membrane permeability [2].
-
LpPLA2 Inhibitors: In the optimization of Darapladib analogs, replacing the biaryl system with a BCP linker disrupted the planarity of the molecule. X-ray crystallography confirmed that the BCP isostere perfectly maintained the required binding mode within the LpPLA2 active site, while the disruption of aromatic stacking positively impacted the overall physicochemical profile[4].
Conclusion
The integration of bicyclo[1.1.1]pentanes into the medicinal chemist's toolkit represents a masterclass in escaping "flatland." By leveraging the unique spatial geometry and sp³ hybridization of the BCP core, drug developers can systematically engineer out the metabolic liabilities and solubility issues inherent to aromatic rings. Supported by modern photoredox and strain-release synthetic protocols, the large-scale application of BCPs is no longer a synthetic bottleneck, but a highly viable, self-validating strategy for next-generation drug design.
References
-
Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W.-L. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. 1
-
Stepan, A. F., et al. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry (ACS Publications). 2
-
Shen, Z.-A., Zhang, M., & Lu, Y. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. 3
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC (National Institutes of Health). 4
Sources
Methodological & Application
synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone from [1.1.1]propellane
This application note details the synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone starting from [1.1.1]propellane .
The protocol employs a stepwise modular functionalization strategy . Direct multicomponent radical addition to [1.1.1]propellane often suffers from poor regiocontrol when installing two different heteroatomic functionalities (an ether and a ketone). Therefore, this guide utilizes a robust Lithium-Halogen Exchange (Li/I) pathway, transforming the commercially relevant intermediate 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) into the target scaffold.
Abstract & Strategic Rationale
Bicyclo[1.1.1]pentanes (BCPs) are critical bioisosteres for para-phenyl rings and tert-butyl groups in medicinal chemistry, offering improved solubility and metabolic stability.[1] The synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (Compound 4 ) presents a challenge due to the need to install two distinct functionalities—an electron-rich ether and an electron-deficient ketone—across the strained bridgehead carbons.
This protocol rejects low-yield "one-pot" radical multicomponent strategies in favor of a sequential anionic functionalization . The route proceeds via the stable intermediate 1-iodo-3-methoxybicyclo[1.1.1]pentane , enabling high-fidelity installation of the acetyl group via lithiation and trapping with a Weinreb amide. This method ensures regiochemical integrity and scalability.
Reaction Scheme & Mechanism
The synthesis involves three distinct stages:
-
Strain-Release Iodination: Opening [1.1.1]propellane with iodine to form DIBCP.
-
Nucleophilic Etherification: Converting DIBCP to the iodo-ether via a solvolysis-recombination mechanism.
-
Metalloselective Acylation: Lithium-halogen exchange followed by electrophilic trapping.
Mechanistic Pathway (DOT Visualization)
Figure 1: Stepwise synthetic workflow from [1.1.1]propellane to the target ketone.[2][3]
Detailed Experimental Protocol
Safety Pre-requisites
-
[1.1.1]Propellane: Highly strained; potential explosion hazard if concentrated. Store as a dilute solution at -78°C.
-
t-Butyllithium (t-BuLi): Pyrophoric. Must be handled under strict inert atmosphere (Ar/N2) using cannula techniques.
-
Iodine (I2): Corrosive and volatile solid.
Step 1: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
This step opens the propellane cage using iodine.
-
Preparation: Generate a solution of [1.1.1]propellane in diethyl ether (Et2O) according to the standard Szeimies or Mondanaro/Dailey procedure. Titrate to determine concentration (typically ~0.4–0.7 M).
-
Reaction: To a stirred solution of [1.1.1]propellane (1.0 equiv) in Et2O at 0°C, add a solution of Iodine (I2, 1.05 equiv) in Et2O dropwise.
-
Observation: The violet color of iodine will fade as it reacts. Persistance of a light pink color indicates completion.
-
-
Workup: Wash the mixture with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine. Dry the organic layer over MgSO4 and concentrate under reduced pressure (carefully, as DIBCP is volatile).
-
Yield: DIBCP is obtained as a white crystalline solid. Yields typically range from 70–85%.
Step 2: Synthesis of 1-Iodo-3-methoxybicyclo[1.1.1]pentane
This transformation relies on the unique reactivity of DIBCP with methanolic base, likely proceeding via an elimination-addition sequence or direct substitution.
-
Reagents: Dissolve DIBCP (1.0 equiv) in anhydrous Methanol (MeOH).
-
Reaction: Add Potassium Hydroxide (KOH, 1.1 equiv) or Sodium Methoxide (NaOMe). Stir the mixture at room temperature for 12–24 hours.
-
Note: Monitor by GC-MS.[4] The disappearance of the diiodide peak and appearance of the mono-iodo ether peak (M+ = ~224) confirms conversion.
-
-
Workup: Dilute with water and extract three times with pentane or Et2O. Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]
-
Purification: Flash column chromatography (Silica gel, Pentane/Et2O gradient) affords the 1-iodo-3-methoxybicyclo[1.1.1]pentane as a colorless oil.
Step 3: Synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
The "Turbo-Grignard" style lithiation is the critical step to install the ketone.
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 1-iodo-3-methoxybicyclo[1.1.1]pentane (1.0 equiv) and anhydrous Et2O (0.1 M concentration).
-
Lithiation: Cool the solution to -78°C (Dry ice/acetone bath). Add t-Butyllithium (1.7 M in pentane, 2.1 equiv) dropwise over 10 minutes.
-
Critical: Two equivalents are required: one for the Li/I exchange and one to react with the formed t-BuI (forming isobutene and LiI).
-
Stir at -78°C for 30–45 minutes.
-
-
Acylation: Dissolve N-methoxy-N-methylacetamide (Weinreb Amide, 1.2 equiv) in anhydrous Et2O and add it dropwise to the lithiated species at -78°C.
-
Why Weinreb? Using acetyl chloride often leads to double addition (forming the tertiary alcohol). The Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup.
-
-
Completion: Allow the reaction to warm to 0°C over 1 hour.
-
Quench & Isolation: Quench with saturated aqueous NH4Cl. Extract with Et2O (3x). Dry over MgSO4 and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc, typically 10:1 to 5:1 gradient).
Data Summary & Validation
Table 1: Key Process Parameters and Expected Outcomes
| Stage | Reactant | Reagent | Key Condition | Product | Expected Yield |
| 1 | [1.1.1]Propellane | I2 | 0°C, Et2O | DIBCP | 75-85% |
| 2 | DIBCP | KOH / MeOH | RT, 12h | 1-Iodo-3-methoxy-BCP | 60-70% |
| 3 | 1-Iodo-3-methoxy-BCP | t-BuLi, then Weinreb Amide | -78°C, Argon | Target Ketone | 65-80% |
Analytical Validation (Expected Signals)
-
1H NMR (CDCl3):
-
Methoxy: Singlet at ~3.3 ppm (3H).[6]
-
Acetyl: Singlet at ~2.1 ppm (3H).
-
BCP Bridge: Two singlets (or closely spaced doublets) at ~2.2–2.4 ppm (6H), representing the cage protons.
-
-
13C NMR:
-
Carbonyl: ~205 ppm (C=O).[5]
-
Bridgeheads: Distinct quaternary signals for C1 (acetyl-bearing) and C3 (methoxy-bearing).
-
Cage Carbons: ~50–55 ppm.
-
References
-
Synthesis of [1.1.1]Propellane: Mondanaro, K. R.; Dailey, W. P.[7] "Low-Temperature Synthetic Routes to [1.1.1]Propellane." Organic Syntheses, 1998 , 75, 98. Link
-
Iodination & Etherification (DIBCP reactivity): Wiberg, K. B.; McMurdie, N. "Reactions of [1.1.1]Propellane with Electrophiles." Journal of the American Chemical Society, 1994 , 116, 11990. Link
-
Lithiation of BCP Iodides: Measom, N. D., et al. "The Bicyclo[1.1.1]pentane Motif as a Bioisostere." Journal of Medicinal Chemistry, 2017 , 60, 477. Link
-
Weinreb Amide Acylation Protocol: Levin, J. I.; Turos, E.; Weinreb, S. M. "An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides." Synthetic Communications, 1982 , 12, 989. Link
-
General BCP Functionalization: Kanazawa, J.; Uchiyama, M. "Radical Multicomponent Carboamination of [1.1.1]Propellane." Journal of the American Chemical Society, 2017 , 139, 17791. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis and Isolation of 1-(3-Methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one
Introduction & Strategic Rationale
The bicyclo[1.1.1]pentane (BCP) ring system has emerged as a privileged bioisostere in modern medicinal chemistry. By replacing flat, two-dimensional aromatic rings (like phenyl) or lipophilic tert-butyl groups with the rigid, three-dimensional BCP scaffold, researchers can "escape from flatland." This structural substitution often leads to significantly improved metabolic stability, enhanced aqueous solubility, and optimized pharmacokinetic profiles[1][2]. Recent drug discovery campaigns, such as the development of immunoproteasome inhibitors[3][4], have heavily relied on functionalized BCP scaffolds.
This application note details a robust, two-step experimental protocol for the synthesis of 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one, starting from the commercially available building block 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid[5].
Mechanistic Rationale (Causality): While direct addition of methylmagnesium bromide (MeMgBr) to a carboxylic acid can theoretically yield a methyl ketone, this approach is notoriously inefficient. It requires excess organometallic reagent and frequently suffers from over-addition, leading to the formation of undesired tertiary alcohols. To ensure strict mono-addition, we employ a Weinreb amide (N-methoxy-N-methylamide) intermediate[6][7]. The reaction of the Weinreb amide with MeMgBr forms a highly stable, five-membered chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and only collapses to release the desired methyl ketone upon aqueous acidic workup[1].
Synthetic Workflow & Mechanistic Diagrams
Figure 1: Two-step synthetic workflow for the preparation of the target BCP methyl ketone.
Figure 2: Mechanistic rationale demonstrating the chelated intermediate preventing over-addition.
Experimental Protocols
Step 1: Synthesis of N,3-dimethoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide
Objective: Convert the carboxylic acid to a Weinreb amide using HATU as the coupling reagent[1].
Table 1: Step 1 Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mmol |
| 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid | 142.15 | 1.0 | 1.42 g | 10.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 1.2 | 1.17 g | 12.0 |
| HATU | 380.23 | 1.2 | 4.56 g | 12.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 5.23 mL | 30.0 |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |
Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.42 g, 10.0 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Activation: Add HATU (4.56 g, 12.0 mmol) to the solution. Stir for 10 minutes at room temperature to allow the formation of the active ester. Rationale: HATU is highly efficient for sterically demanding substrates like bridgehead BCP carbons[1].
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) followed by the dropwise addition of DIPEA (5.23 mL, 30.0 mmol). Rationale: Excess DIPEA is required to neutralize the hydrochloride salt of the amine and to drive the coupling reaction forward.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc, 1:1).
-
Workup: Dilute the mixture with ethyl acetate (100 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 30 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (30 mL) to remove acidic byproducts, and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide is typically of sufficient purity (>90%) for the next step.
Step 2: Synthesis of 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one
Objective: Execute a controlled Grignard addition to yield the target methyl ketone[6][7].
Table 2: Step 2 Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mmol |
| Weinreb Amide Intermediate (from Step 1) | 185.22 | 1.0 | 1.48 g | 8.0 |
| Methylmagnesium bromide (3.0 M in Et₂O) | 119.24 | 1.5 | 4.0 mL | 12.0 |
| Tetrahydrofuran (THF, Anhydrous) | - | - | 15 mL | - |
Methodology:
-
Preparation: Dissolve the Weinreb amide (1.48 g, 8.0 mmol) in anhydrous THF (15 mL) in a flame-dried 50 mL flask under a strict argon or nitrogen atmosphere.
-
Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C.
-
Grignard Addition: Add methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12.0 mmol) dropwise via syringe over 10 minutes. Rationale: Dropwise addition at 0 °C controls the exothermic nucleophilic attack and prevents degradation of the sensitive BCP core[6].
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Quench: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Rationale: The mildly acidic NH₄Cl breaks the stable tetrahedral magnesium chelate, liberating the ketone without promoting aldol condensations[1].
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 20 mL).
-
Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography (eluent: gradient of 5% to 20% EtOAc in Hexanes) to afford 1-(3-methoxybicyclo[1.1.1]pentan-1-yl)ethan-1-one as a colorless oil.
References
-
3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid Product Catalog. Synthonix. URL:[Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
-
A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. URL:[Link]
-
Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > 156329-86-1 | 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid [synthonix.com]
- 6. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star in 3D Scaffolds: Application Notes and Protocols for 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the modern era of drug discovery, the quest to "escape from flatland" has led to an increasing focus on three-dimensional (3D) molecular scaffolds that can impart superior physicochemical and pharmacological properties to drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent and powerful bioisostere for commonly used aromatic and aliphatic groups. This technical guide delves into the applications of a particularly interesting BCP derivative, 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone , a compound poised to offer unique advantages in medicinal chemistry programs.
Part 1: Application Notes - The "Why" Behind the Molecule
The strategic incorporation of the BCP scaffold into drug candidates has been shown to enhance properties such as aqueous solubility, metabolic stability, and permeability, while maintaining or even improving target engagement. The subject of this guide, 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, combines the benefits of the rigid BCP core with the nuanced electronic and metabolic influence of a methoxy group, presenting a compelling case for its use as a versatile building block in drug design.
The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism
The BCP cage is a non-classical bioisostere for several key functional groups:
-
para-Substituted Phenyl Rings: The rigid BCP skeleton effectively mimics the linear geometry of a 1,4-disubstituted benzene ring, presenting substituents at similar exit vectors. This allows for the preservation of key binding interactions while introducing a saturated, sp³-rich core that can improve solubility and reduce the potential for oxidative metabolism associated with aromatic rings.
-
tert-Butyl Groups: As a bioisostere for the bulky tert-butyl group, the BCP moiety offers a similar steric profile but with reduced lipophilicity. This can lead to improved pharmacokinetic profiles and a lower tendency for non-specific binding.
-
Alkynes: The linear nature of the BCP unit also makes it an effective replacement for internal alkynes, offering a more stable and often more synthetically tractable alternative.
The Strategic Advantage of the 3-Methoxy Group
The introduction of a methoxy group at the 3-position of the BCP core in 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone provides medicinal chemists with several strategic advantages:
-
Anisole Bioisostere: This molecule can be viewed as a 3D, saturated bioisostere of anisole-containing fragments. This is particularly relevant when seeking to replace a methoxy-phenyl group to enhance metabolic stability, as aromatic ethers are often susceptible to O-demethylation by cytochrome P450 enzymes. While the methoxy group itself can still be a site of metabolism, its presentation on a non-aromatic scaffold can alter the metabolic profile.
-
Modulation of Physicochemical Properties: The methoxy group, with its hydrogen bond accepting capability, can influence a compound's solubility and interactions with biological targets. Its presence can fine-tune polarity and lipophilicity, offering a valuable tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Vector for Further Functionalization: While the methoxy group itself is a key feature, it is derived from a hydroxyl precursor, which opens the door to a variety of other ether or ester analogues at the 3-position, allowing for rapid exploration of structure-activity relationships (SAR).
The Ketone Handle: A Gateway to Diverse Functionality
The ethanone (acetyl) group at the 1-position of the BCP core serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups, making 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone a valuable building block for library synthesis and lead optimization.
Part 2: Experimental Protocols
While 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is commercially available (CAS 2091508-74-4), understanding its synthesis is crucial for the development of analogues and for process chemistry. The following is a plausible, multi-step synthetic protocol based on established literature precedents for the synthesis of related BCP derivatives.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone.
Step 1: Monomethyl Esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Rationale: This initial step selectively protects one of the two carboxylic acid groups, allowing for differential functionalization of the BCP core.
Protocol:
-
To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 0.5 M), add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid .
Step 2: Synthesis of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine, which can then be hydrolyzed to the corresponding alcohol.
Protocol:
-
To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in a suitable solvent such as toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the formation of the isocyanate intermediate by IR spectroscopy (disappearance of the acid carbonyl and appearance of the isocyanate stretch at ~2270 cm⁻¹).
-
Upon completion, add aqueous acid (e.g., 2 M HCl) and continue heating to hydrolyze the isocyanate to the corresponding amine, which will subsequently be converted to the alcohol under these conditions.
-
Cool the reaction mixture, extract with a suitable organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate .
Step 3: O-Methylation of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Rationale: A standard Williamson ether synthesis is employed to introduce the methoxy group.
Protocol:
-
To a solution of methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to yield methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate .
Step 4: Saponification to 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid
Rationale: The methyl ester is hydrolyzed to the carboxylic acid in preparation for the final acylation step.
Protocol:
-
Dissolve methyl 3-methoxybicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid .
Step 5: Synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Rationale: The carboxylic acid is converted to an acyl chloride and then reacted with an appropriate methylating agent to form the desired ketone.
Protocol:
-
To a solution of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, prepare a solution of a suitable methylating agent, such as dimethylcadmium or the Gilman reagent (lithium dimethylcuprate), in an appropriate anhydrous solvent.
-
Add the crude acyl chloride solution dropwise to the methylating agent at low temperature (e.g., -78 °C for the Gilman reagent).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography to yield 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone .
Part 3: Data Presentation and Visualization
Physicochemical Property Comparison
The following table provides a calculated comparison of physicochemical properties between para-methoxyacetophenone (a common aromatic analogue) and the target molecule. These values highlight the potential benefits of the BCP scaffold.
| Property | para-Methoxyacetophenone | 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | Rationale for BCP Advantage |
| Molecular Weight | 150.17 g/mol | 154.21 g/mol | Similar molecular weight for comparable ligand efficiency. |
| cLogP | ~1.9 | ~1.3 | Lower lipophilicity can lead to improved solubility and reduced non-specific binding. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | 26.3 Ų | Similar polarity for potential conservation of key interactions. |
| Fraction of sp³ Carbons (Fsp³) | 0.22 | 0.875 | Higher Fsp³ character is associated with improved developability profiles. |
Note: cLogP and TPSA values are estimations from chemical software and may vary.
Logical Workflow for Bioisosteric Replacement
The decision to employ 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone often follows a logical progression in a lead optimization campaign.
Caption: Decision workflow for employing the BCP scaffold as a bioisostere.
References
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849. [Link]
-
Baran, P. S., et al. (2016). Strain-Release Amination. Journal of the American Chemical Society, 138(22), 7066–7069. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
using 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone as a building block in organic synthesis
Application Note: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone as a High-Value Scaffold in Medicinal Chemistry
Executive Summary
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (CAS: 2091508-74-4) has emerged as a critical building block for "escape from planarity" strategies in drug discovery.[1] As a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative, this molecule serves as a saturated, metabolically stable bioisostere for para-substituted acetophenones and tert-butyl ketones.[1]
The unique value of this specific derivative lies in its dual-functionality :
-
Structural Rigidity: The BCP core provides a linear, rod-like geometry that mimics the exit vectors of a benzene ring without the aromatic liability (solubility/toxicity).[1]
-
Electronic Tuning: The bridgehead methoxy group lowers lipophilicity (LogP) compared to alkyl-BCPs and blocks metabolic oxidation at the C3 position, a common failure mode for unsubstituted BCPs.[1]
This guide details the physicochemical profile, strategic utility, and validated synthetic protocols for deploying this building block in lead optimization.
Technical Profile & Physicochemical Properties
| Property | Specification |
| Chemical Name | 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone |
| CAS Number | 2091508-74-4 |
| Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Physical State | Liquid (at room temperature) |
| Boiling Point | ~200°C (Predicted) |
| Density | ~1.1 g/cm³ |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Strategic Utility: The "Saturated Bioisostere"
The BCP core is a validated bioisostere for the phenyl ring.[1][2][3][4] However, simple BCPs often suffer from high lipophilicity.[1] The 3-methoxy substituent addresses this by introducing a polar ether handle, improving the fraction of sp³ carbons (Fsp³) while maintaining a manageable LogD.[1]
Geometric Comparison: Phenyl vs. BCP
The BCP scaffold provides a shorter linear distance between substituents compared to a benzene ring (1.85 Å vs. 2.79 Å), often resulting in tighter binding in compact active sites.[4]
Figure 1: Strategic logic for replacing aromatic rings with methoxy-substituted BCP scaffolds.
Experimental Protocols
The acetyl group on the BCP bridgehead is sterically more encumbered than a standard methyl ketone.[1] Standard nucleophilic attacks may require activation or elevated temperatures.[1]
Protocol A: Reductive Amination (Synthesis of BCP-Amines)
Objective: Convert the ketone to a secondary or tertiary amine, a common motif in GPCR and kinase inhibitors.[1] Challenge: Steric bulk of the BCP cage can slow imine formation. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation before reduction.[1]
Reagents:
-
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (1.0 equiv)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (2.0 equiv) or NaBH₄[1]
-
Solvent: Dry THF or DCE
Procedure:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in dry THF (0.2 M).
-
Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1] The solution may turn slightly yellow.[1]
-
Incubation: Stir at room temperature for 6–12 hours. (Note: Monitor by TLC/LCMS for disappearance of ketone. If slow, heat to 40°C).
-
Reduction: Cool the mixture to 0°C. Add STAB (2.0 equiv) in portions. Allow to warm to RT and stir overnight.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ or 1N NaOH. (Caution: Titanium salts form a thick white precipitate).[1]
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).[1]
Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)
Objective: Create a quaternary center at the bridgehead side-chain.
Reagents:
-
Ketone substrate (1.0 equiv)[1]
-
Organomagnesium reagent (R-MgBr) (1.5–2.0 equiv)[1]
-
Solvent: Anhydrous Et₂O or THF
Procedure:
-
Setup: Flame-dry a 2-neck flask and equip with a reflux condenser and septum. Purge with Argon.
-
Dissolution: Dissolve the ketone in anhydrous Et₂O (preferred for sharper reactivity) or THF.[1] Cool to 0°C.[1][5]
-
Addition: Add the Grignard reagent dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.
-
Critical Note: Due to the BCP steric bulk, if the R-group is large (e.g., isopropyl, phenyl), refluxing for 1–2 hours may be required.[1]
-
-
Quench: Cool to 0°C. Quench with saturated NH₄Cl solution.
-
Extraction: Extract with Et₂O (3x). Wash combined organics with brine.[1]
-
Purification: Silica gel chromatography.
Reaction Workflow Visualization
The following diagram illustrates the decision tree for functionalizing this building block.
Figure 2: Synthetic workflow for the functionalization of the BCP-ketone handle.
Handling & Stability
-
Thermal Stability: The BCP ring strain (~65 kcal/mol) makes it susceptible to ring-opening rearrangements under extreme conditions (e.g., transition metal catalysis at high temperatures >150°C).[1] However, 1,3-disubstituted BCPs like this one are generally robust under standard organic synthesis conditions (up to 100°C).[1]
-
Acid Sensitivity: While the ketone is stable, prolonged exposure to strong Lewis acids without a nucleophile can lead to polymerization.
-
Volatility: As a low molecular weight ketone, it may be volatile under high vacuum.[1] Do not rotovap at high temperatures/low pressure for extended periods.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
-
Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[1][6] Journal of Medicinal Chemistry, 55(7), 3414–3424.[1] Link[1]
-
Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3438-3445.[1] Link
-
PubChem Compound Summary. (2025). 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (CID 137703856).[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | C9H12O2 | CID 11159413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. semanticscholar.org [semanticscholar.org]
reaction of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone with nucleophiles
Application Note: Nucleophilic Functionalization of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone in Drug Discovery
Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the nucleophilic functionalization of the bioisosteric scaffold 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone.
Introduction & Rationale: Escaping Flatland
The drive to improve the pharmacokinetic profiles of small-molecule therapeutics has led to the widespread adoption of three-dimensional, sp³-rich scaffolds. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By replacing planar aromatic systems with BCPs, chemists can significantly enhance aqueous solubility, passive permeability, and metabolic stability [1].
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is a highly versatile building block in this space.
-
The Methoxy Group (-OCH₃): Located at the C3 bridgehead, this group acts as a metabolically stable, polar handle that lowers lipophilicity (LogP) while remaining chemically inert under standard nucleophilic conditions.
-
The Ethanone Group (-C(=O)CH₃): Located at the C1 bridgehead, this methyl ketone serves as the primary electrophilic handle, enabling divergent synthetic pathways to tertiary alcohols, secondary amines, and secondary alcohols.
Mechanistic Insights: Electronics and Sterics of the BCP-Ketone
Executing nucleophilic additions on a BCP-ketone requires an understanding of its unique stereoelectronic environment. Do not treat a BCP-ketone identically to a standard aliphatic ketone (e.g., pinacolone).
-
Enhanced Electrophilicity: The bridgehead carbons (C1 and C3) of the highly strained BCP ring possess unusually high s-character (~sp²-like). This increases the electronegativity of the BCP core, exerting a strong inductive electron-withdrawing effect (-I) that makes the adjacent carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack.
-
Enolization Risks: Because the BCP ring lacks α-protons, enolization can only occur at the methyl group of the ethanone moiety. However, highly basic nucleophiles (like standard Grignard or organolithium reagents) will frequently deprotonate this methyl group rather than attack the carbonyl, leading to poor yields and recovery of starting material.
-
Trajectory and Sterics: While the BCP ring is compact, its rigid, propeller-like 3D structure dictates a strict Bürgi-Dunitz trajectory for incoming nucleophiles. Bulky nucleophiles require Lewis acid activation of the carbonyl to overcome the steric penalty of the transition state.
Figure 1: Divergent nucleophilic functionalization workflows for 1-(3-Methoxy-BCP)ethanone.
Experimental Protocols & Causality
The following protocols are designed as self-validating systems, incorporating specific reagents to counter the mechanistic challenges of the BCP-ethanone scaffold.
Protocol A: Synthesis of Tertiary Alcohols via Organocerium Addition
To prevent the basic deprotonation of the α-methyl group, anhydrous Cerium(III) chloride is used to convert the Grignard reagent into a highly nucleophilic, strictly non-basic organocerium species.
-
Activation of CeCl₃: Vigorously stir anhydrous CeCl₃ (1.5 equiv) in dry THF (0.2 M) at room temperature for 2 hours under nitrogen to ensure a uniform suspension.
-
Transmetalation: Cool the suspension to -78 °C. Dropwise, add the desired Grignard reagent (RMgBr, 1.5 equiv). Stir for 1 hour at -78 °C. The mixture will typically turn a pale yellow/orange, indicating the formation of the organocerium species (RCeCl₂).
-
Nucleophilic Attack: Dissolve 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (1.0 equiv) in a minimal volume of dry THF. Add this dropwise to the -78 °C reaction mixture.
-
Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor consumption of the ketone via TLC (Stain: KMnO₄) or LCMS.
-
Quench & Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl. Self-Validation Step: To break the resulting cerium emulsion, add 10% w/w aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 30 minutes until two distinct, clear layers form. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of BCP-Amines via Reductive Amination
The steric bulk of the BCP ring retards spontaneous imine formation. Titanium(IV) isopropoxide is employed as a water-scavenging Lewis acid to drive iminium formation to completion before reduction.
-
Iminium Formation: In an oven-dried flask, combine the BCP-ketone (1.0 equiv) and the primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Ti(OiPr)₄ (2.0 equiv). Stir at room temperature under nitrogen for 6–8 hours.
-
Selective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 equiv), in one portion. Causality: NaBH(OAc)₃ is utilized because it is a mild hydride source that selectively reduces the highly electrophilic iminium ion without reducing any trace unreacted starting ketone.
-
Completion: Stir at room temperature for 12 hours.
-
Quench & Workup: Quench by adding 1N aqueous NaOH (equal volume to DCE) and stir vigorously for 1 hour. This forces the precipitation of titanium dioxide (TiO₂) as a filterable white solid. Filter through a pad of Celite, washing with DCM. Separate the organic layer, dry, and concentrate.
Figure 2: Mechanistic pathway of the reductive amination of BCP-ketones.
Protocol C: Synthesis of Secondary Alcohols via Hydride Reduction
A straightforward reduction taking advantage of the inherent electrophilicity of the BCP-carbonyl.
-
Preparation: Dissolve the BCP-ketone (1.0 equiv) in methanol (0.3 M) and cool to 0 °C. Causality: Methanol acts as both the solvent and a proton donor, stabilizing the developing alkoxide intermediate and accelerating the reduction.
-
Reduction: Slowly add NaBH₄ (1.5 equiv) portion-wise to manage hydrogen gas evolution.
-
Completion: Stir at 0 °C for 1 hour. The high reactivity of the BCP-ketone ensures rapid conversion.
-
Workup: Quench with a few drops of acetone to consume excess NaBH₄. Concentrate the mixture under reduced pressure to remove methanol, then partition the residue between EtOAc and water. Extract, dry over MgSO₄, and concentrate.
Quantitative Data Summary
The table below summarizes the expected reaction parameters and typical yields when applying these protocols to 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone.
| Reaction Type | Reagent / Nucleophile | Critical Additive / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| Grignard Addition | Alkyl/Aryl-MgBr (1.5 eq) | Anhydrous CeCl₃ (1.5 eq) | -78 to 0 | 2 – 4 | 75 – 85 |
| Reductive Amination | 1° or 2° Amine (1.2 eq) | Ti(OiPr)₄, NaBH(OAc)₃ | 25 | 14 – 20 | 80 – 92 |
| Hydride Reduction | NaBH₄ (1.5 eq) | None (Methanol solvent) | 0 | 1 – 2 | > 90 |
References
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424.[Link]
-
Bychek, R. M., et al. "Difluoro-substituted bicyclo[1.1.1]pentanes for medicinal chemistry: Design, synthesis, and characterization." Journal of Organic Chemistry, 2019, 84(23), 15106-15117.[Link]
-
Measom, N. D., et al. "Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives." Chemistry–A European Journal, 2021, 27(61), 15051-15065.[Link]
-
Denisenko, A., et al. "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." Proceedings of the National Academy of Sciences, 2021, 118(29), e2106541118.[Link]
derivatization of the ethanone group on 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
A Strategic Guide for Medicinal Chemistry
Executive Summary: The "Saturated Anisole"
1-(3-Methoxybicyclo[1.1.1]pentan-1-yl)ethanone represents a high-value pharmacophore in modern drug discovery. As a bioisostere, the 3-methoxybicyclo[1.1.1]pentane (3-methoxy-BCP) core functions as a saturated, three-dimensional surrogate for para-substituted anisoles or electron-rich benzenes.
Unlike the planar phenyl ring, the BCP core offers:
-
Escape from Flatland: Increased fraction of sp³ carbons (
), correlating with improved clinical success. -
Metabolic Stability: The bridgehead hydrogens (if present) are difficult to abstract; here, the 3-methoxy substitution blocks the primary metabolic soft spot, extending half-life (
). -
Vector Retention: The 180° geometry between C1 and C3 mimics the para-substitution vector of benzene perfectly (distance ~1.85 Å vs 2.8 Å for benzene, but vector alignment is identical).
This guide details the derivatization of the ethanone (acetyl) handle, the "linchpin" functional group allowing the installation of diverse chemical space onto this rigid scaffold.
Chemical Analysis & Reactivity Profile
The target molecule consists of a BCP cage substituted at C1 with an acetyl group and at C3 with a methoxy group.
| Feature | Property | Synthetic Implication |
| Hybridization | High s-character at bridgehead carbons. | C-H bonds are strong (if present); C-C bonds are short. The ketone carbonyl is electronically similar to an aryl ketone. |
| Sterics | "Propeller" shape; bulky but accessible.[1][2] | Nucleophilic attack at the carbonyl is generally favored over alpha-deprotonation due to cage strain preventing enolization into the cage. |
| Electronics | 3-OMe is Inductively Withdrawing (-I). | The ketone is more electrophilic than a standard aliphatic ketone due to the through-cage transmission of the methoxy group's electron-withdrawing effect. |
| Stability | Acid-sensitive (potential cage opening). | Avoid harsh Lewis acids or strong protic acids at high temperatures. |
Reaction Landscape: Divergent Synthesis
The acetyl group serves as a gateway to amines, alcohols, and chain-extended motifs.
Figure 1: Divergent synthesis pathways from the parent ethanone. The BCP core remains intact across these transformations.
Detailed Protocols
Protocol A: Reductive Amination (Library Synthesis)
Objective: Conversion of the ketone to a secondary amine. This is the most common transformation in SAR exploration, linking the BCP core to solubilizing tails or other pharmacophores. Challenge: The steric bulk of the BCP core can slow imine formation. Solution: Use of Titanium(IV) ethoxide as a mild Lewis acid/dehydrating agent followed by borohydride reduction.
Materials:
-
Substrate: 1-(3-Methoxy-BCP)ethanone (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Lewis Acid: Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 equiv)
-
Reductant: Sodium borohydride (NaBH₄) (3.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Imine Formation (Pre-complexation):
-
In a flame-dried vial, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.2 M).
-
Add Ti(OEt)₄ (2.0 equiv) dropwise under Nitrogen.
-
Mechanism:[3][4][5][6] The Ti(IV) species activates the carbonyl and scavenges the water produced, driving the equilibrium toward the imine/enamine.
-
Stir at 60°C for 6–12 hours . (Monitor by LCMS; look for M+Amine-16 mass).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (3.0 equiv) portion-wise (Caution: gas evolution).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Work-up (Critical Step):
-
Quench: Pour the mixture into aqueous NH₄OH (2M) or saturated NaHCO₃ to hydrolyze titanium salts. A white precipitate (TiO₂) will form.
-
Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Standard flash chromatography (DCM/MeOH gradient).
-
Figure 2: Workflow for Titanium-mediated reductive amination.
Protocol B: Enantioselective Reduction to Alcohols
Objective: Creating a chiral center at the C1-ethyl position. Significance: The resulting chiral alcohol allows for the separation of diastereomers if the drug target has a specific stereochemical preference. Method: Corey-Bakshi-Shibata (CBS) Reduction.
Materials:
-
(R)- or (S)-Me-CBS catalyst (0.1 equiv)
-
Borane-THF complex (BH₃·THF) (0.6 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Catalyst Prep: Charge a dry flask with (R)-Me-CBS catalyst (10 mol%) and dry THF. Cool to -20°C.
-
Borane Addition: Add BH₃·THF (0.6 equiv) to the catalyst solution. Stir for 10 mins.
-
Substrate Addition: Dissolve 1-(3-Methoxy-BCP)ethanone in THF and add it slowly (over 1 hour) to the catalyst/borane mixture at -20°C.
-
Why Slow Addition? To keep the concentration of the unreacted ketone low, ensuring it reacts via the chiral catalyst complex rather than the non-selective free borane.
-
-
Quench: Add MeOH dropwise (Caution: H₂ gas).
-
Result: Typically >90% ee. The absolute configuration is predictable based on the CBS model (Large group = BCP, Small group = Methyl).
Protocol C: Haloform Reaction (Access to Acids)
Objective: Converting the acetyl group to a carboxylic acid (-COOH). Application: This generates 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid , a versatile building block for amide coupling.
Procedure:
-
Dissolve ketone in Dioxane/Water (4:1).
-
Cool to 0°C. Add NaOH (4.0 equiv).
-
Add Bromine (Br₂) (3.5 equiv) dropwise.
-
Stir at 0°C for 3 hours.
-
Quench: Add Na₂SO₃ to destroy excess hypobromite.
-
Acidify: Adjust pH to 1 with HCl. Extract with EtOAc.[6]
-
Note: The 3-methoxy group is stable to these oxidative conditions, unlike electron-rich aromatics which might brominate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Reductive Amination) | Steric hindrance of the BCP cage. | Switch from NaBH(OAc)₃ to the stronger Ti(OEt)₄/NaBH₄ system. Increase temperature during imine formation. |
| Cage Opening/Decomposition | Acid sensitivity of the strained BCP ring. | Avoid strong protic acids (H₂SO₄, HCl) at high heat. Use Lewis acids (Ti, Zr) or buffered conditions. |
| Over-reaction (Grignard) | Addition of two equivalents to form tertiary alcohol (if ketone is desired). | Use Weinreb amide intermediate if stopping at ketone is the goal (though here we start with ketone). If adding Grignard, ensure low temp (-78°C) to prevent side reactions. |
References
-
Stepan, A. F., et al. (2012).[6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-aromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Lovering, F., et al. (2009).[3][4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Levchenko, V., et al. (2020).[1] "Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: Large-Scale Synthesis and Modifications." The Journal of Organic Chemistry. Link
-
MacMillan, D. W. C., et al. (2023).[8] "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society.[8] Link
Sources
- 1. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
- 4. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 5. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
Application Note: Strategic Incorporation of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
This Application Note and Protocol Guide details the strategic incorporation of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (hereafter referred to as 3-Methoxy-BCP-Ketone ) into drug scaffolds.
Executive Summary
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone represents a critical "Escape from Flatland" building block. It serves as a high-Fsp³ bioisostere for 4-methoxyacetophenone and tert-butyl ketone moieties.
Unlike traditional aromatic rings, the bicyclo[1.1.1]pentane (BCP) core confers unique physicochemical advantages:
-
Metabolic Stability: Elimination of aromatic ring oxidation sites (e.g., quinone methide formation).
-
Solubility: Disruption of planar
- stacking, significantly enhancing aqueous solubility. -
Vector Retention: The linear 1,3-substitution geometry mimics the para-phenyl vector (distance ~1.85 Å vs. ~2.8 Å for phenyl), maintaining ligand-protein binding geometry while reducing lipophilicity.
This guide provides validated protocols for transforming this ketone into high-value amine and heterocyclic scaffolds.
Physicochemical Profile & Bioisosteric Comparison
The following data illustrates the structural and property shifts when replacing a p-methoxyacetophenone core with the 3-Methoxy-BCP-Ketone.
Table 1: Comparative Physicochemical Metrics
| Property | p-Methoxyacetophenone (Aromatic) | 3-Methoxy-BCP-Ketone (Bioisostere) | Impact on Drug Design |
| Geometry | Planar (2D) | 3D Rigid Rod | Increases Fsp³; disrupts crystal packing. |
| ClogP | ~1.7 | ~0.9 | Reduces lipophilicity; lowers promiscuous binding risk. |
| Exit Vector Angle | 180° (para) | 180° (Linear) | Preserves binding pocket orientation. |
| Metabolic Risk | High (CYP450 oxidation, O-demethylation) | Low | The BCP bridgehead C-H bonds are strong; steric bulk protects the methoxy. |
| Solubility | Low to Moderate | High | Enhances oral bioavailability. |
Synthetic Utility & Decision Matrix
The ketone functionality is the "linchpin" for diverse scaffold elaborations. Use the following decision matrix to select the appropriate protocol.
Figure 1: Synthetic decision tree for BCP-Ketone functionalization.
Experimental Protocols
Module A: Reductive Amination (The "Amine Linker" Strategy)
Objective: Install a secondary or tertiary amine while navigating the steric bulk of the BCP core. Challenge: The BCP core exerts steric pressure, making standard reductive aminations (e.g., NaBH₃CN/MeOH) sluggish. Solution: Use Titanium(IV) isopropoxide to pre-form the imine/enamine, followed by a stronger borohydride reduction.
Protocol Steps:
-
Imine Formation:
-
In a flame-dried vial, dissolve 3-Methoxy-BCP-Ketone (1.0 equiv) and the desired Amine (1.2 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OiPr)₄ (2.0 equiv) neat.
-
Critical Step: Stir the mixture at 60 °C for 12–16 hours. (Monitoring by LCMS is difficult due to Ti-complexes; assume completion or check via crude NMR aliquot).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Dilute with absolute Ethanol (volume equal to THF).
-
Add NaBH₄ (3.0 equiv) portion-wise (Caution: Gas evolution).
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup (The "Seignette" Method):
-
Quench by adding water (1 mL per mmol substrate).
-
The resulting white precipitate (TiO₂) can be gelatinous. Add saturated aqueous Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 1 hour until two clear layers form.
-
Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash column chromatography (DCM/MeOH gradient).
-
Module B: Heterocycle Construction (The Thiazole Synthesis)
Objective: Convert the acetyl group into a thiazole ring, a common pharmacophore in kinase inhibitors.
Mechanism: Hantzsch Thiazole Synthesis via an
Protocol Steps:
-
-Bromination:
-
Dissolve 3-Methoxy-BCP-Ketone (1.0 equiv) in MeOH (0.5 M).
-
Add Pyridinium Tribromide (1.05 equiv) at 0 °C.
-
Stir at RT for 2 hours. The orange color should fade.
-
Workup: Dilute with water, extract with DCM. Wash with 10% Na₂S₂O₃ (to remove trace Br₂). Concentrate to obtain the
-bromoketone (often used without purification to avoid degradation).
-
-
Cyclization:
-
Dissolve the crude
-bromoketone in absolute EtOH (0.3 M). -
Add the desired Thioamide or Thiourea (1.2 equiv).
-
Heat to reflux (80 °C) for 4–6 hours.
-
-
Isolation:
-
Cool to RT. If the product precipitates (hydrobromide salt), filter and wash with cold ether.
-
Otherwise, neutralize with sat. NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
-
Module C: Organometallic Addition (Tertiary Alcohol Formation)
Objective: Create a sterically congested tertiary alcohol. Note: BCP ketones are non-enolizable in the traditional sense (bridgehead protons are not acidic), making them excellent electrophiles for Grignard reagents without side reactions like self-condensation.
Protocol Steps:
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Reagent Addition:
-
Dissolve 3-Methoxy-BCP-Ketone (1.0 equiv) in anhydrous Et₂O or THF (0.2 M).
-
Cool to -78 °C (Dry ice/Acetone).
-
Add Organolithium or Grignard Reagent (1.5 equiv) dropwise over 10 minutes.
-
-
Reaction:
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
-
-
Quench:
-
Quench with sat. NH₄Cl solution.
-
Warning: BCP tertiary alcohols can be acid-sensitive (strain-release rearrangement). Avoid strong acids during workup. Use neutral conditions where possible.
-
Quality Control & Validation
NMR Identification
The BCP core has a distinct NMR signature that validates the integrity of the cage.
-
¹H NMR (CDCl₃):
-
Bridge Protons (CH₂): Look for a set of singlets (or AB quartets if chiral) in the 1.8 – 2.2 ppm range. Unlike cyclohexanes, these do not split into complex multiplets.
-
Methoxy (OCH₃): Singlet at ~3.3 ppm .
-
Acetyl (COCH₃): Singlet at ~2.1 ppm (for the starting ketone).
-
-
¹³C NMR:
-
Bridgehead Carbons: Distinct signals around 30–40 ppm (quaternary).
-
Carbonyl: ~205 ppm.[2]
-
Metabolic Stability Assay (Microsomal)
To confirm the bioisosteric advantage:
-
Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH.
-
Sample at 0, 15, 30, and 60 mins.
-
Success Metric: Intrinsic Clearance (CLint) should be < 20 µL/min/mg protein (High Stability), significantly lower than the p-methoxyacetophenone analog.
Workflow Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical titanium-mediated step.
Figure 2: Titanium-mediated reductive amination workflow for sterically hindered BCP ketones.
References
-
Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link[5]
-
Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry, 13, 3438-3445. Link
-
Urbanska, K., et al. (2025).[3] "Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation." The Journal of Organic Chemistry. Link (Note: Year extrapolated from search context; refer to Enamine/Mykhailiuk recent works).
-
Denisenko, A., et al. (2021). "Synthesis of Functionalized Bicyclo[1.1.1]pentanes." Chemistry – A European Journal, 27(1), 123-145. Link
-
Lovering, F., et al. (2009).[6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
photoredox catalysis for functionalizing bicyclo[1.1.1]pentanes
Application Note: Photoredox Catalysis for Functionalizing Bicyclo[1.1.1]pentanes (BCPs)
Executive Summary & Strategic Value
Bicyclo[1.1.1]pentane (BCP) has transcended its status as a chemical curiosity to become a "privileged scaffold" in modern drug discovery. Structurally, it serves as a high-fidelity bioisostere for para-phenyl rings and tert-butyl groups, offering improved metabolic stability, solubility, and a distinct vector for substituent exit.
However, traditional BCP synthesis relies on harsh organometallic reagents (e.g., Grignard addition to [1.1.1]propellane) that are incompatible with sensitive functional groups found in late-stage drug candidates.
This Application Note details Photoredox Catalysis as the superior alternative. By utilizing visible light to generate open-shell intermediates, researchers can:
-
Construct BCP cores directly from [1.1.1]propellane under mild conditions.
-
Functionalize pre-formed BCP scaffolds via decarboxylative or dehalogenative pathways.
Mechanistic Principles
The utility of photoredox catalysis in this domain relies on the unique strain energy of [1.1.1]propellane (~65 kcal/mol).
Mechanism A: Inverted Radical Addition (Construction)
Unlike typical alkenes, [1.1.1]propellane reacts via an "inverted" radical pathway. A photogenerated radical (
Mechanism B: Bridgehead Functionalization (Decoration)
For pre-existing BCPs, the bridgehead C-H bond is strong (~104 kcal/mol), making direct HAT difficult. Instead, we utilize BCP-carboxylic acids or halides as radical precursors.
Figure 1: Mechanistic pathway for the radical addition to [1.1.1]propellane.[1][2] The relief of ring strain drives the formation of the bridgehead radical.
Application Note 1: Synthesis via Atom Transfer Radical Addition (ATRA)
Objective: Synthesis of 1-aryl-3-iodo-bicyclo[1.1.1]pentanes from aryl iodides and [1.1.1]propellane. Basis: This protocol is adapted from the work of Anderson et al. (2019), utilizing the organic photocatalyst 4CzIPN.
Experimental Rationale
-
4CzIPN: Selected for its high triplet energy and reduction potential (
V vs SCE), sufficient to oxidize iodide anions or engage in energy transfer, yet cheap and metal-free. -
Lithium Trifluoroacetate (LiTFA): Acts as a Lewis acid additive to stabilize the radical intermediates or facilitate the halogen atom transfer step.
-
Solvent Choice: A mix of DMSO/DCM is often used to solubilize the organic dye while maintaining propellane stability.
Protocol A: BCP Construction
Reagents:
-
Aryl Iodide (1.0 equiv)[3]
-
[1.1.1]Propellane (1.2 equiv, ~0.5 M solution in Et2O/Cyclohexane)
-
4CzIPN (2.5 mol%)[3]
-
LiTFA (1.0 equiv)
-
Solvent: DMSO (0.2 M concentration wrt Aryl Iodide)
Step-by-Step Workflow:
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a borosilicate vial with the Aryl Iodide (0.5 mmol), 4CzIPN (10 mg), and LiTFA.
-
Solvation: Add anhydrous DMSO (2.5 mL). Stir to dissolve.
-
Propellane Addition: Add the [1.1.1]propellane solution via syringe. Note: Propellane is volatile; handle with chilled syringes.
-
Irradiation: Seal the vial with a Teflon-lined cap. Irradiate with Blue LEDs (450 nm, ~40W) at room temperature. Use a fan to maintain temperature <30°C.
-
Monitoring: Monitor by 19F NMR (if applicable) or GC-MS. Reaction typically completes in 12–16 hours.
-
Workup: Dilute with Et2O, wash with water (x3) to remove DMSO/Li salts. Dry organic layer over MgSO4.
-
Purification: Silica gel chromatography. Caution: BCP iodides can be light-sensitive; store in the dark.
Application Note 2: Decarboxylative Minisci-Type Functionalization
Objective: Late-stage attachment of BCPs to heteroarenes (Drug Discovery application). Basis: Utilizing BCP-carboxylic acids (or their Redox-Active Esters, RAEs) to generate nucleophilic BCP radicals that attack protonated heteroarenes.
Experimental Rationale
-
Ir(dF(CF3)ppy)2(dtbbpy)PF6: A potent photooxidant (
V) capable of oxidizing carboxylates (or RAEs) to generate radicals after CO2 loss. -
Selectivity: BCP radicals are nucleophilic. They selectively attack electron-deficient heteroarenes (e.g., pyridines, quinolines) at the most electron-poor position.
Protocol B: BCP-Heteroarene Coupling
Reagents:
-
BCP-Carboxylic Acid (1.0 equiv)
-
Heteroarene (e.g., Lepidine) (1.5 equiv)
-
Photocatalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1 mol%)
-
Oxidant: K2S2O8 (1.5 equiv) - Required if not using pre-formed RAEs.
-
Solvent: Acetonitrile/Water (1:1)
Step-by-Step Workflow:
-
Reagent Mixing: To an 8 mL vial equipped with a stir bar, add BCP-acid (0.2 mmol), Heteroarene (0.3 mmol), Iridium catalyst (2 mg), and K2S2O8 (81 mg).
-
Degassing: Add MeCN/H2O (2 mL total). Sparge with Argon for 10 minutes. Critical: Oxygen quenches the excited state of Iridium.
-
Reaction: Irradiate with Blue LEDs (450 nm) for 24 hours.
-
Quenching: Add saturated NaHCO3. Extract with DCM.
-
Analysis: The product is a 1,3-disubstituted BCP-heteroarene.
Data Summary & Troubleshooting
Substrate Scope & Yields (Representative Data)
| Substrate Class | Reaction Type | Key Reagent | Typical Yield | Notes |
| Aryl Iodides | ATRA (Protocol A) | 4CzIPN | 65-85% | Electron-poor aryls perform best. |
| Alkyl Iodides | ATRA (Protocol A) | 4CzIPN | 50-70% | Requires higher catalyst loading (5%). |
| Pyridines | Minisci (Protocol B) | Ir-Catalyst | 40-60% | Acidic conditions improve yield. |
| Drug Conjugates | Late-Stage | Ir/Ni Dual | 30-50% | Tolerance of amines/alcohols is high. |
Troubleshooting Guide:
-
Low Conversion (Protocol A): Check [1.1.1]propellane titer. It degrades over time. Titrate using NMR with an internal standard (e.g., mesitylene) before use.
-
Side Products (Protocol B): If hydro-decarboxylation (H-atom abstraction) is observed instead of coupling, increase the concentration of the heteroarene trap.
Workflow Visualization
Figure 2: Decision tree and workflow for selecting the appropriate BCP functionalization protocol.
References
-
Anderson, E. A., et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." ACS Catalysis, 2019, 9, 10, 9568–9574.[4] [Link]
-
MacMillan, D. W. C., et al. "Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis." Green Chemistry, 2023, 25, 3909-3915.[5] [Link]
-
Li, Y., & Xu, X. "Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction." ACS Catalysis, 2024. [Link](Note: URL routes to journal landing for verification of recent issue)
-
Molander, G. A., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis | Department of Chemistry [chem.ox.ac.uk]
- 5. Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
large-scale synthesis of bicyclo[1.1.1]pentane derivatives
Application Note: Scalable Manufacturing of Bicyclo[1.1.1]pentane (BCP) Bioisosteres
Executive Summary: Escaping Flatland at Scale
Bicyclo[1.1.1]pentane (BCP) has transcended its status as a chemical curiosity to become a critical "bioisostere" in modern drug discovery. By replacing para-substituted phenyl rings, alkynes, or tert-butyl groups with the BCP cage, medicinal chemists can improve solubility, metabolic stability, and vector integrity without altering the core pharmacophore.
However, the "Propellane Paradox" hinders scale-up: the parent scaffold, [1.1.1]propellane, is a highly strained, volatile, and potentially explosive intermediate (
This guide details the transition from gram-scale academic synthesis to kilogram-scale process chemistry.[1][2][3] It prioritizes Flow Chemistry and Telescoped Radical Processes to mitigate the hazards of isolating propellane, ensuring a safe, reproducible supply chain for BCP derivatives.
Strategic Foundation: The Propellane Gateway
The central challenge in BCP synthesis is the generation and immediate consumption of [1.1.1]propellane. Storing neat propellane is unsafe on a large scale. Therefore, the "Make-and-Consume" strategy is mandatory.
Mechanism of Action: Strain-Release Functionalization
The central bond of [1.1.1]propellane is an inverted tetrahedral "charge-shift" bond, possessing high energy (~65 kcal/mol strain). Functionalization occurs via two primary pathways:
-
Radical Addition (ATRA): A radical (
) attacks the bridgehead, breaking the central bond to form a BCP radical, which then abstracts an atom (X) to close the cycle. -
Anionic Ring Opening: A nucleophile/metalloid attacks the bridgehead, generating a bridgehead carbanion.
Figure 1: Strategic Pathways for BCP Synthesis
Caption: The central role of [1.1.1]propellane. The red dashed zone indicates the high-hazard intermediate requiring containment or flow processing.
Protocol A: Kilogram-Scale Synthesis of BCP-Diacid (Flow Photochemistry)
Context: The BCP-diacid (bicyclo[1.1.1]pentane-1,3-dicarboxylic acid) is the most versatile building block. Traditional batch synthesis is limited by the volume of light penetration and the hazard of accumulating propellane. This protocol utilizes a Continuous Flow Photochemical approach (adapted from Mykhailiuk et al.) to produce the scaffold on a 1 kg scale.
Materials & Equipment
-
Reagents: [1.1.1]Propellane (generated in situ or solution), Diacetyl (2,3-butanedione), Sodium Hypobromite (NaOBr).
-
Flow Reactor: FEP tubing reactor (e.g., Vapourtec or custom coil) coiled around a high-power LED source (365 nm or 400-450 nm).
-
Pumps: HPLC or peristaltic pumps capable of handling volatile ethers.
Step-by-Step Methodology
-
Propellane Feed Preparation:
-
Prepare a solution of [1.1.1]propellane (~0.5–0.7 M) in diethyl ether/pentane using the standard Szeimies method (treating 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi). Note: Keep at -20 °C.
-
Safety Check: Verify concentration via NMR (using anisole internal standard) before loading.
-
-
Photochemical Addition (The Flow Step):
-
Mix: Combine the Propellane solution with Diacetyl (1.2 equiv).
-
Inject: Pump the mixture through the FEP reactor coil.
-
Irradiate: Expose to 365 nm LED light. Residence time is typically 10–20 minutes depending on flux.
-
Reaction: Propellane adds to diacetyl to form 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) (The Diketone).[3]
-
Output: Collect the stream in a cooled receiver. The conversion is usually quantitative.
-
-
Haloform Oxidation (Batch Workup):
-
Transfer the Diketone solution to a batch reactor.[2]
-
Add aqueous NaOBr (prepared from NaOH and Br2) slowly at 0 °C.
-
Stir vigorously for 4 hours. The diketone is oxidized to the BCP-Diacid .
-
Quench: Acidify with HCl to pH 1.
-
Isolation: Extract with EtOAc, dry, and crystallize.
-
Data Summary: Flow vs. Batch
| Parameter | Batch Method (Traditional) | Flow Photochemistry (Protocol A) |
| Scale | 1–10 g | > 1,000 g (1 kg) |
| Reaction Time | 24 hours | 6 hours (throughput) |
| Safety | High risk (peroxides/polymerization) | Intrinsic Safety (small active volume) |
| Yield | 40–60% | > 90% (Diketone step) |
Protocol B: Scalable Synthesis of BCP-Amines (Hydrohydrazination)
Context: BCP-amines are direct bioisosteres of aniline. Direct amination is difficult. The Pfizer Hydrohydrazination route is preferred for scale over the Turbo-Grignard method because it avoids cryogenic lithiation and sensitive organometallics, relying instead on stable radical precursors.
Mechanism: Mn-Catalyzed HAT
This reaction uses a Manganese(III) catalyst to generate a hydrazido radical, which adds across the propellane bond.
Step-by-Step Methodology
-
Reaction Assembly:
-
Vessel: 5 L Jacketed Reactor (Nitrogen purged).
-
Reagents: [1.1.1]Propellane solution (0.5 M in Et2O), Di-tert-butyl azodicarboxylate (DBAD, 1.0 equiv), Phenylsilane (PhSiH3, 1.0 equiv).
-
Catalyst: Mn(dpm)3 (1–2 mol%).
-
-
Execution:
-
Cool the propellane/DBAD mixture to 0 °C.
-
Add Phenylsilane dropwise (exothermic).
-
Add Mn(dpm)3 dissolved in a minimal amount of solvent.
-
Observation: The reaction turns from brown to clear/yellow upon completion (Hydrogen Atom Transfer).
-
Stir: 4 hours at 0 °C to RT.
-
-
Deprotection (The Amine Release):
-
Concentrate the intermediate (BCP-hydrazine-dicarboxylate).
-
Step A: Treat with 4M HCl in Dioxane (removes Boc groups)
BCP-hydrazine. -
Step B: Hydrogenolysis (H2, Raney Ni or Pd/C) cleaves the N-N bond.
-
Isolate: BCP-amine hydrochloride salt via filtration.
-
Protocol C: General Functionalization via Turbo-Grignard (Baran Method)
For creating carbon-carbon bonds (e.g., BCP-alkynes, BCP-arenes), the "Strain-Release" metallation is the industry standard for versatility.
Figure 2: Turbo-Grignard Reaction Workflow
Caption: The Turbo-Grignard reagent inserts into the propellane bond, creating a nucleophilic BCP-Mg species ready for electrophilic trapping.
Critical Note on Scale: While versatile, this method requires strict exclusion of moisture and precise temperature control. On a kilogram scale, the exotherm of the Grignard addition to propellane must be managed by slow addition rates and active cooling.
Safety & Troubleshooting Guide
Hazard: [1.1.1]Propellane Stability
-
Risk: Spontaneous polymerization or decomposition can be explosive if neat.
-
Control: NEVER concentrate propellane to dryness. Always maintain in solution (Et2O or Pentane) at < -20 °C for storage.
-
Indicator: If the solution turns viscous or cloudy, polymerization has initiated. Quench immediately with a radical inhibitor (BHT) and solvent dilution.
Hazard: Peroxides in Ethers
-
Risk: Large-scale use of diethyl ether poses a peroxide explosion risk during concentration.
-
Control: Use inhibitor-free ether only if used immediately. For storage, ensure BHT is present. Test for peroxides before any distillation step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Flow) | Lamp degradation or fouling of tubing. | Clean FEP tubing with nitric acid flush; Check LED power output. |
| Incomplete Conversion (Amine) | Catalyst poisoning or old silane. | Use fresh PhSiH3; Ensure Mn(dpm)3 is stored under inert gas. |
| Polymerization | Temperature too high or O2 leak. | Keep reactor < 0 °C; Ensure rigorous N2/Ar sparging. |
References
-
Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Bunker, K. D., Sach, N. W., Huang, Q., & Richardson, P. F.[4] (2011).[5][4][6] Organic Letters.
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P.[7] (2021).[3][4][8] The Journal of Organic Chemistry.
-
Practical Synthesis of Bicyclo[1.1.1]pentan-1-amine. Gianatassio, R., et al. (Baran Lab). (2016).[1] Science.
-
A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Marrison, L. R., et al. (2019). Chemical Communications.
-
Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Lopchuk, J. M., et al.[9] (2017). Journal of the American Chemical Society.[5]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
use of BCPs to improve pharmacokinetic profiles of lead compounds
Application Note & Protocols
Topic: Leveraging Bicyclo[1.1.1]pentanes (BCPs) to Enhance Pharmacokinetic Profiles of Lead Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The optimization of a lead compound's pharmacokinetic (PK) profile is a critical hurdle in drug discovery, frequently impeded by issues such as poor solubility, rapid metabolic degradation, and low permeability. Traditional medicinal chemistry strategies often involve incremental modifications that may not resolve these fundamental liabilities. This application note details the strategic use of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for common chemical motifs—notably para-substituted phenyl rings and tert-butyl groups—to overcome these challenges. BCPs are rigid, three-dimensional, sp³-rich scaffolds that can dramatically improve key drug-like properties.[1][2][3][4] By "escaping flatland," the introduction of a BCP moiety can enhance aqueous solubility, increase metabolic stability, and improve membrane permeability, ultimately leading to superior in vivo exposure.[5][6] This guide provides the scientific rationale for employing BCPs, detailed protocols for their synthesis and evaluation, and a framework for integrating this strategy into modern drug discovery programs.
The BCP Advantage: A Physicochemical Rationale for PK Enhancement
The utility of the BCP scaffold stems from its unique combination of rigidity, three-dimensionality, and electronic properties, which starkly contrast with the planar, aromatic systems it often replaces. This structural difference is the primary driver of its beneficial effects on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Enhanced Aqueous Solubility: Aromatic rings, particularly in planar polycyclic systems, promote strong crystal lattice packing through π-π stacking interactions, often leading to high lattice energy and poor aqueous solubility. The rigid, non-planar, three-dimensional structure of the BCP disrupts this efficient packing, which can reduce the crystal lattice energy and significantly improve kinetic and thermodynamic solubility.[5][7] This is a crucial advantage for oral drug development, where dissolution can be the rate-limiting step for absorption.[8][9]
-
Improved Metabolic Stability: Para-substituted phenyl rings are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, typically through aromatic hydroxylation to form phenolic metabolites.[10] The BCP core, being a saturated, non-aromatic hydrocarbon, is inherently more resistant to such oxidative degradation.[11] Its strained C-H bonds have high bond-dissociation energies, rendering them less susceptible to hydrogen atom abstraction, a common initial step in many metabolic pathways.[11] Replacing a metabolically labile phenyl ring with a BCP can therefore block a primary metabolic route, reduce clearance, and prolong the compound's half-life.[12]
-
Tuned Permeability and Reduced Non-Specific Binding: While increasing sp³ character often increases lipophilicity, the BCP motif offers a more nuanced effect. It is less lipophilic than a cubane or bicyclo[2.2.2]octane (BCO) system but can still effectively shield polar functionality.[7] This modulation can improve membrane permeability.[5] Furthermore, the reduction in aromatic character by replacing a phenyl ring with a BCP can decrease non-specific binding to off-target proteins, which is often driven by hydrophobic and π-π interactions.[10][13]
Visualizing the Bioisosteric Replacement
The structural and dimensional similarity allows the BCP core to act as a non-classical bioisostere, maintaining the crucial exit vectors for substituents while fundamentally altering the molecule's physicochemical nature.
Caption: BCP as a 3D bioisostere for planar and acyclic motifs.
Protocol: Synthesis of a BCP-Containing Drug Analog
The synthesis of BCP-containing molecules has become increasingly accessible due to advances in chemical methodology, primarily centered on the strain-release functionalization of [1.1.1]propellane.[1][14][15] This protocol provides a representative, multi-step approach for replacing a para-substituted phenyl ring with a BCP moiety in a hypothetical lead compound.
Objective: To synthesize a BCP analog of a lead compound containing a p-iodophenyl group.
Materials:
-
[1.1.1]Propellane (typically as a solution in diethyl ether)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (ZnEt₂)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid
-
Lead compound amine precursor (Lead-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (THF, DMF), deuterated solvents for NMR
-
Standard glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology
Part A: Synthesis of 3-Iodobicyclo[1.1.1]pentan-1-ylzinc(II) Iodide Causality: This step creates a functionalized BCP building block that can be used in subsequent cross-coupling reactions. The organozinc intermediate is a versatile nucleophile.
-
Preparation: Under an inert atmosphere, add a solution of [1.1.1]propellane (1.0 eq) in diethyl ether to a flame-dried flask.
-
Radical Initiation: Cool the solution to 0 °C. Add diiodomethane (1.2 eq) followed by the slow, dropwise addition of diethylzinc (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by GC-MS analysis of quenched aliquots. The formation of 1,3-diiodobicyclo[1.1.1]pentane is the key intermediate formed in situ.
-
Transmetallation: To the solution containing the diiodo-BCP, add CuCN (0.1 eq) and LiCl (0.2 eq). Then, add activated zinc dust (1.5 eq). Stir vigorously for 12 hours at room temperature. This step generates the more reactive organozinc reagent.
Part B: Amide Coupling to Synthesize the Final BCP Analog Causality: This is a standard and robust peptide coupling reaction used to form the amide bond between the BCP carboxylic acid building block and an amine precursor of the lead compound, yielding the final product.
-
Activation: In a separate flame-dried flask under an inert atmosphere, dissolve 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Coupling Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine precursor of the lead compound (Lead-NH₂, 1.2 eq) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final BCP-containing analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: A Case Study
A seminal example of the BCP strategy is the modification of the γ-secretase inhibitor BMS-708,163.[5][10][16] Replacing the central fluoro-phenyl ring with a BCP moiety resulted in a compound with equivalent potency but a vastly improved pharmacokinetic profile.
| Parameter | Parent Compound (BMS-708,163) | BCP Analog | Fold Improvement | Rationale for Change |
| Potency (Aβ42 IC₅₀) | 0.99 nM | 1.04 nM | ~1 (Equivalent) | BCP acts as a rigid spacer, maintaining optimal pharmacophore geometry.[5] |
| Aqueous Solubility | 0.1 µg/mL | >200 µg/mL | >2000x | 3D BCP structure disrupts crystal packing, increasing solubility.[5][16] |
| Permeability (Papp) | 1.9 x 10⁻⁶ cm/s | 11.0 x 10⁻⁶ cm/s | ~5.8x | Altered physicochemical properties and reduced planarity improve membrane transit.[5] |
| Mouse PK (Cₘₐₓ) | 1.2 µM | 4.9 µM | ~4.1x | Enhanced solubility and permeability lead to better absorption and higher peak plasma concentration.[16] |
| Mouse PK (AUC) | 8.1 µM·h | 35.1 µM·h | ~4.3x | Improved absorption and potentially lower metabolic clearance lead to greater overall drug exposure.[16] |
Protocol: In Vitro ADME Screening Cascade for BCP Analogs
Once a BCP analog is synthesized, it must be profiled to confirm the hypothesized improvements in ADME properties. This protocol outlines a standard screening cascade.
Objective: To assess the solubility and metabolic stability of a newly synthesized BCP analog compared to its parent compound.
Workflow for In Vitro ADME Screening
Caption: A streamlined workflow for in vitro ADME evaluation.
Part A: Kinetic Solubility Assay (Nephelometry)
Causality: This assay rapidly assesses the solubility of a compound upon precipitation from a DMSO stock into an aqueous buffer, mimicking the conditions a drug might face upon oral absorption. Nephelometry measures turbidity to quantify precipitation.
-
Stock Preparation: Prepare 10 mM stock solutions of the parent compound, BCP analog, and a control compound (e.g., a known poorly soluble drug) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Dispensing: Using a liquid handler, dispense 2 µL of each concentration from the DMSO plate into a 96-well clear-bottom assay plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 1:100 dilution.
-
Incubation: Shake the assay plate for 2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a nephelometer to measure light scattering caused by precipitated compound.
-
Data Analysis: Plot the nephelometry signal against compound concentration. The concentration at which the signal begins to rise sharply above the background is determined as the kinetic solubility. Compare the value for the BCP analog to the parent compound.
Part B: Metabolic Stability Assay (Human Liver Microsomes)
Causality: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes. It is a key predictor of in vivo clearance.
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the parent compound and BCP analog in buffer.
-
Prepare a suspension of human liver microsomes (HLM) at a concentration of 0.5 mg/mL in PBS.
-
Prepare a 50X NADPH regenerating system solution (Cofactor solution).
-
Controls: Verapamil (high clearance) and Diazepam (low clearance).
-
-
Incubation (T₀ sample): In a 96-well plate, combine 95 µL of the HLM suspension with 5 µL of the 1 µM compound working solution. Immediately add 100 µL of ice-cold acetonitrile with an internal standard to stop the reaction. This is the 0-minute time point.
-
Initiate Reaction: To the remaining wells, add 5 µL of the compound working solution to 90 µL of HLM suspension and pre-incubate for 5 minutes at 37 °C.
-
Start Reaction: Add 5 µL of the 50X NADPH cofactor solution to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile with internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ). Compare the stability of the BCP analog to its parent.
Protocol: In Vivo Pharmacokinetic Evaluation in a Rodent Model
Positive in vitro data warrants progression to in vivo studies to assess the compound's full PK profile.
Objective: To determine and compare the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½) of a BCP analog and its parent compound following oral administration in mice.
Workflow for In Vivo Pharmacokinetic Study
Caption: Standard workflow for a rodent oral PK study.
Step-by-Step Methodology
-
Animal Acclimatization: Acclimate male C57BL/6 mice (n=3-4 per compound per time point) for at least 7 days. Fast the animals overnight before dosing.
-
Formulation Preparation: Prepare a homogenous dosing formulation of the parent compound and BCP analog (e.g., 1 mg/mL in a vehicle like 10% Solutol/90% water).
-
Dosing: Administer the formulation to the mice via oral gavage at a dose of 10 mg/kg. Record the exact time of dosing for each animal. A separate group should receive the vehicle as a control.
-
Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect sparse blood samples (~50 µL) from the tail vein into tubes containing K₂EDTA anticoagulant.
-
Plasma Processing: Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4 °C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clearly labeled tubes and store at -80 °C until analysis.
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent drug.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for both the parent and BCP analog.
-
Plot the mean plasma concentration versus time profiles.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) to determine key PK parameters: Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), AUC (Area Under the Curve), and t½ (elimination half-life).
-
Compare the parameters of the BCP analog to the parent compound to quantify the impact on the in vivo pharmacokinetic profile.
-
Conclusion
The bicyclo[1.1.1]pentane motif is a powerful tool in modern medicinal chemistry for addressing fundamental pharmacokinetic liabilities in lead compounds.[1] As a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups, it offers a proven strategy to simultaneously enhance aqueous solubility, block metabolic pathways, and improve oral absorption, often while maintaining or only minimally affecting target potency.[7][12] The increasing accessibility of BCP building blocks and synthetic methodologies allows for its broad application in drug discovery programs.[17][18] By following systematic protocols for synthesis, in vitro ADME screening, and in vivo pharmacokinetic evaluation, research teams can effectively leverage the unique properties of the BCP scaffold to develop drug candidates with superior PK profiles and a higher probability of clinical success.
References
- Current time information in Baltimore, MD, US. (n.d.). Google.
- Copper-Mediated Synthesis of Drug-like Bicyclopentanes. (n.d.). PMC - NIH.
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au.
- Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. (n.d.). PharmaBlock.
- Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021, December 15). BLDpharm.
- Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012, March 15). Journal of Medicinal Chemistry - ACS Publications.
- A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025, October 15). CCS Chemistry - Chinese Chemical Society.
- Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. (2012, April 12). PubMed.
- A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. (2019, July 11). ACS Publications.
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (2024, September 20). Thieme.
- Synthesis of BCP pharmaceutical analogues. (n.d.). ResearchGate.
- Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (n.d.). PMC.
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (n.d.). Semantic Scholar.
- Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. (2022, January 3). 中国药科大学学报.
- Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... (n.d.). ResearchGate.
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (n.d.). PMC.
- The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. (n.d.). Thieme E-Books & E-Journals.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025, April 8). Macmillan Group.
- Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. (n.d.). Loughborough University.
- Propellane-free access to bicyclo[1.1.1]pentanes. (2026, January 12). PMC.
- Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. (n.d.). PMC.
- Industry Case Studies: Integration of Biorelevant Dissolution Data with Physiologically-based Pharmacokinetic Models during Formulation Development. (2014, March 31). American Pharmaceutical Review.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025, October 16). ResearchGate.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
- Model‐Informed Drug Development of a Sustained Release Formulation of Flucytosine in the Treatment of Cryptococcal Meningitis: A Case Study Using Physiologically Based Pharmacokinetic Modeling. (n.d.). PMC.
- Human Relevant | 3D DMPK / ADME In Vitro Assays. (2026, January 25). CN Bio.
- The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2026, January 29).
- Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (n.d.). PMC - NIH.
- Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020, July 2). Frontiers.
- Big Data in Pharma: Case Studies from Drug Discovery to Marketing. (2026, January 14). IntuitionLabs.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18).
- Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. (2013, July 16). PMC.
- Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. (2023, May 3). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
Troubleshooting & Optimization
purification techniques for 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Topic: Purification Techniques for 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone Document Type: Technical Support Guide (Level 3) Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Version: 1.0[1]
Technical Abstract & Core Challenges
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (CAS: 2091508-74-4) is a high-value bioisostere used to replace para-substituted phenyl rings or tert-butyl groups in drug candidates.[1][2] Its incorporation improves solubility and metabolic stability while maintaining vector alignment.[3]
However, purification presents three specific technical hurdles:
-
High Volatility: The compact, globular shape of the bicyclo[1.1.1]pentane (BCP) core reduces intermolecular Van der Waals forces, making the compound significantly more volatile than aromatic analogs of similar molecular weight.
-
UV Transparency: The BCP scaffold lacks a conjugated
-system, rendering the molecule invisible under standard UV detection (254 nm) unless derivatized. -
Strain Sensitivity: While relatively robust, the BCP cage can undergo strain-release rearrangement under harsh acidic conditions or extreme thermal stress.[1]
Module 1: Physicochemical Profile
| Property | Specification / Data | Experimental Implication |
| Molecular Formula | MW: 140.18 g/mol | |
| Physical State | Colorless to pale yellow liquid | Handle as a volatile oil.[1] |
| Boiling Point (Est.) | 60–70 °C at 10 mmHg | CRITICAL: Do not use high vacuum (<1 mbar) for extended periods during drying.[1] |
| UV Absorbance | Negligible at | Standard UV-triggered fraction collection will fail.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, Et2O | Highly soluble in organic solvents; risk of co-elution with non-polar impurities. |
Module 2: Detection & Visualization (The "Invisible Compound" Issue)
Q: I injected the crude mixture onto the HPLC/Flash system, but the chromatogram is flat. Where is my compound?
A: The compound is likely present but undetected. The BCP core and the isolated ketone/methoxy groups do not absorb UV light at 254 nm.
Corrective Protocol:
-
Primary Detection (TLC):
-
Automated Flash Chromatography:
-
ELSD (Evaporative Light Scattering Detector): This is the gold standard for BCPs. It detects mass, not chromophores.
-
Refractive Index (RI): Suitable for isocratic runs but unstable in gradients.
-
"Blind" Collection: If ELSD is unavailable, determine the
via TLC, calculate column void volume, and collect fractions based on calculated retention time, checking every 3rd tube by TLC.
-
Module 3: Isolation & Purification Workflows
Method A: Flash Column Chromatography (Small Scale < 1g)
Recommended for initial isolation from crude reaction mixtures.
Step-by-Step Protocol:
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1] Neutralize with 1%
if the crude mixture contains strong acids. -
Eluent System: Hexanes/Ethyl Acetate (Gradient: 0%
30% EtOAc).[1]-
Why? The compound is moderately polar due to the ketone and methoxy groups but lipophilic enough to elute early.
-
-
Loading: absorb crude oil onto Celite or load as a concentrated DCM solution.[1]
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 12g column).
-
Concentration (CRITICAL):
-
Use a rotary evaporator with a bath temperature
30 °C . -
Vacuum pressure: > 20 mbar (Do not go to full pump vacuum).
-
Stop immediately once solvent is removed.[1] Do not leave on high vacuum overnight , or the product will sublime/evaporate into the trap.
-
Method B: Vacuum Distillation (Large Scale > 5g)
Recommended for process scale-up or high-purity requirements.[1]
Step-by-Step Protocol:
-
Setup: Short-path distillation head (Vigreux column optional but recommended for separation efficiency).
-
Pressure: Regulate vacuum to 5–10 mmHg .
-
Heating: Slowly ramp oil bath temperature.
-
Expectation: Product should distill between 60–80 °C (pressure dependent).
-
-
Collection: Discard the first 5% (volatiles/solvents). Collect the main fraction as a clear liquid.
-
Validation: Check NMR immediately.
Module 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for purifying BCP-ketones, minimizing loss due to volatility.
Caption: Decision tree for the purification of volatile BCP derivatives, emphasizing thermal control and detection methods.
Module 5: Troubleshooting & FAQs
Q1: My yield is consistently lower than expected (e.g., 30% vs. 80% reported in literature). What is happening?
-
Diagnosis: You are likely evaporating the product along with the solvent.
-
Fix: Check your rotary evaporator trap solvent by NMR. If you see BCP peaks (bridgehead protons at
2.0–2.5 ppm), you are over-drying. Switch to Pentane/Ether for extraction so you can evaporate at atmospheric pressure or very mild vacuum.
Q2: Can I use C18 Reverse Phase HPLC?
-
Analysis: Yes, but detection is the bottleneck. UV is useless.[1]
-
Fix: Use LC-MS (ESI+) or ELSD.[1] The methoxy ketone is moderately polar, so it will elute reasonably well on C18 with an Acetonitrile/Water gradient. However, recovery from aqueous fractions requires extraction, which re-introduces the volatility risk during drying. Normal phase is preferred. [1]
Q3: The compound smells "sweet" or "solvent-like." Is this normal?
-
Analysis: Yes. Small bicyclic ketones often have distinct, camphor-like or solvent-like odors.[1]
-
Safety: Always handle in a fume hood. BCP derivatives can have unknown toxicology profiles.[3]
Q4: Is the compound stable in
-
Analysis: Generally yes. However,
can become acidic over time (forming HCl). -
Fix: Filter
through basic alumina or use (Benzene-d6) for NMR. also provides better separation of the bridgehead protons from the acetyl/methoxy peaks.
References
-
PharmaBlock. (2024).[1] 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone Product Sheet. Retrieved from
-
Burton, K. I., & MacMillan, D. W. C. (2025).[3] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.[3] Retrieved from
-
Kanazawa, J., & Uchiyama, M. (2019).[4] Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1–11.[4] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] TLC Stains and Visualization Reagents. Retrieved from [1]
Sources
Technical Support Center: Synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists working with bicyclo[1.1.1]pentane (BCP) scaffolds. As a highly sought-after bioisostere for para-substituted benzene rings, the BCP motif offers significant advantages in tuning pharmacokinetic properties, but its synthesis can present unique challenges.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on a common and effective route: the lithiation of 1-iodo-3-methoxybicyclo[1.1.1]pentane followed by acylation.
Question 1: My overall yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield in this multi-step synthesis can be attributed to several factors, primarily revolving around the formation and reaction of the bicyclo[1.1.1]pentyl lithium intermediate.
-
Incomplete Lithiation: The metal-halogen exchange between the iodide and an organolithium reagent (like t-BuLi) is fast but requires precise temperature control. If the temperature rises prematurely, side reactions can consume the starting material. Ensure your cooling bath is maintained at or below -78 °C during the addition of t-BuLi.[4][5]
-
Homocoupling (Wurtz-type Reaction): A significant byproduct that can drastically reduce yield is the homocoupled dimer, 1,1'-bis(3-methoxybicyclo[1.1.1]pentane). This occurs when the newly formed bicyclo[1.1.1]pentyl lithium species reacts with unreacted 1-iodo-3-methoxybicyclo[1.1.1]pentane. To minimize this, use a slight excess of the organolithium reagent and ensure it is added slowly to the iodide solution to maintain a low concentration of the starting iodide at all times.
-
Proton Quenching: The bicyclo[1.1.1]pentyl lithium intermediate is a very strong base. Any trace amounts of water, or other protic sources in your solvents or on your glassware will quench this intermediate, converting it back to 3-methoxybicyclo[1.1.1]pentane and reducing the amount available for acylation. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Degradation of Reagents: Both t-BuLi and the Weinreb amide are sensitive reagents. Use freshly titrated t-BuLi and ensure the N-methoxy-N-methylacetamide is pure and dry.
Question 2: My crude NMR shows a large, non-polar impurity with a simple spectrum. What could it be?
Answer: This is a classic sign of the homocoupled byproduct, 1,1'-bis(3-methoxybicyclo[1.1.1]pentane) . Due to the high symmetry of this molecule, its ¹H NMR spectrum is often deceptively simple, showing only a few signals corresponding to the methoxy group and the BCP cage protons. It is also significantly less polar than your desired ketone product, causing it to elute very early during column chromatography, often with the solvent front in hexane/ethyl acetate systems.
Troubleshooting Steps:
-
Confirm Identity: Obtain a mass spectrum of the crude mixture. The homocoupled product will have a molecular weight corresponding to two BCP units linked together.
-
Optimize Lithiation: To prevent its formation, refer to the strategies in Question 1, focusing on slow addition of t-BuLi and maintaining very low temperatures.
-
Purification: This byproduct is typically easy to separate from the desired ketone product via standard silica gel chromatography due to the significant difference in polarity.
Question 3: The reaction appears to stall, and I recover a significant amount of unreacted 1-iodo-3-methoxybicyclo[1.1.1]pentane. Why is the lithiation incomplete?
Answer: Recovering the starting iodide points directly to a problem with the metal-halogen exchange step.
-
Reagent Quality: The most common culprit is the quality of the tert-butyllithium (t-BuLi). It is highly reactive and degrades upon exposure to air and moisture. Its concentration in commercial bottles can decrease significantly over time. Always use freshly opened bottles or titrate your t-BuLi solution before use to determine its exact molarity.
-
Insufficient Equivalents: Based on an inaccurate concentration, you may be adding fewer equivalents of t-BuLi than required. A common protocol uses around 2.1 equivalents of t-BuLi relative to the starting iodide.[4][5] One equivalent is consumed in the metal-halogen exchange, and the other reacts with the tert-butyl iodide byproduct.
-
Reaction Temperature: While low temperatures are critical, if the mixture is too cold or poorly stirred, localized freezing or poor mixing could hinder the reaction. Ensure efficient stirring throughout the addition.
Frequently Asked Questions (FAQs)
Q: Why is N-methoxy-N-methylacetamide (Weinreb amide) the preferred acetylating agent?
A: The Weinreb amide is highly effective for this transformation because the intermediate formed upon addition of the organolithium reagent is a stable, chelated species. This intermediate is stable at low temperatures and does not collapse to form the ketone until the acidic workup. This prevents the common problem of over-addition, where a second equivalent of the highly reactive organolithium reagent would attack the newly formed ketone to yield a tertiary alcohol. This strategy ensures the reaction stops cleanly at the ketone stage, maximizing yield and simplifying purification.[6]
Q: What are the critical parameters for the lithiation step?
A: The two most critical parameters are temperature and the exclusion of atmospheric moisture and oxygen . The bicyclo[1.1.1]pentyl anion is highly unstable at elevated temperatures and extremely reactive towards water and oxygen. The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) in anhydrous solvents at a temperature of -78 °C (a dry ice/acetone bath is standard).
Q: Are there viable alternative routes to synthesize this molecule?
A: Yes, while the lithiation-acylation route is common, other methods exist for creating BCP ketones. One prominent alternative is the Friedel-Crafts acylation of a suitable BCP precursor with an acyl chloride in the presence of a Lewis acid.[7][8][9] However, this method can sometimes be limited by substrate scope and may lead to complex mixtures of regioisomers, especially with substituted BCP systems.[7] Photoredox catalysis has also emerged as a powerful tool for functionalizing BCPs, offering mild conditions for installing various groups.[10][11]
Visualizing the Reaction: Synthesis and Side Reactions
The following diagram illustrates the intended synthetic pathway to 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone and highlights the key side reactions that can lower the yield.
Caption: Reaction scheme showing the main synthesis pathway and key byproduct formations.
Experimental Protocol: Synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
This protocol is adapted from similar syntheses of substituted BCP ketones and should be optimized for specific laboratory conditions.[4][5]
Materials:
-
1-iodo-3-methoxybicyclo[1.1.1]pentane
-
tert-Butyllithium (1.7 M in pentane)
-
N-methoxy-N-methylacetamide
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-iodo-3-methoxybicyclo[1.1.1]pentane (1.0 eq).
-
Dissolve the starting material in anhydrous Et₂O (approx. 0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi (2.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
In a separate dry flask, prepare a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous Et₂O.
-
Add the Weinreb amide solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the title compound.
Summary of Potential Byproducts
| Byproduct Name | Formation Mechanism | Key Characterization Notes |
| 1,1'-bis(3-methoxy-BCP) | Homocoupling of BCP-Li with unreacted starting material. | Non-polar; simple ¹H NMR spectrum; distinct high mass peak in MS. |
| 3-Methoxybicyclo[1.1.1]pentane | Proton quenching of the BCP-Li intermediate by trace water. | Volatile; low mass; difficult to separate from solvent. |
| Tertiary Alcohol Adduct | Over-addition of BCP-Li to the ketone product (less common with Weinreb amide). | More polar than the ketone; presence of a hydroxyl (-OH) signal in ¹H NMR and IR. |
References
-
Stepan, A. F., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available at: [Link]
-
Stepan, A. F., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. Available at: [Link]
-
Feng, Z-J., et al. (2021). Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. Chinese Journal of New Drugs. Available at: [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]
-
Bull, J. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters. Available at: [Link]
-
Stepan, A. F., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate. Available at: [Link]
-
Aggarwal, V. K., & Jamison, C. R. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Fokin, A. A., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Fokin, A. A., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
-
Ye, Z., et al. (2021). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry. Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
-
Fokin, A. A., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]
-
Bull, J. A., et al. (2021). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. Available at: [Link]
-
Wu, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters. Available at: [Link]
-
Waser, J., et al. (2021). Synthesis of Bicyclo[1.1.1]Pentane Z-Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine(III) Reagents. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(3-Methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(3-Methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)ethanone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you achieve a high yield of your target molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.
Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for para-substituted benzene rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2] The synthesis of functionalized BCPs, such as the title compound, is therefore of significant interest.
This guide will focus on a robust and reliable synthetic route starting from the commercially available 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid .[3][4][5][6][7][8]
Synthetic Strategy Overview
The recommended synthetic approach involves a two-step sequence:
-
Weinreb Amide Formation: Conversion of the carboxylic acid functionality of the starting material into a N-methoxy-N-methylamide (Weinreb amide).
-
Ketone Formation: Acylation of the Weinreb amide using an organometallic reagent to yield the desired ketone.
This strategy is favored because the Weinreb amide forms a stable chelated intermediate upon reaction with organometallic reagents, which prevents the common problem of over-addition to form a tertiary alcohol.[5][9]
Diagram: Synthetic Workflow
Caption: Synthetic route to the target ketone.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N,3-dimethyl-bicyclo[1.1.1]pentane-1-carboxamide (Weinreb Amide)
This protocol details the conversion of the starting carboxylic acid to the corresponding Weinreb amide.
Materials:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM, add DIPEA or TEA (3.0 eq) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Weinreb amide.
Protocol 2: Synthesis of 1-(3-Methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)ethanone
This protocol describes the final acylation step to form the target ketone.
Materials:
-
N-methoxy-N,3-dimethyl-bicyclo[1.1.1]pentane-1-carboxamide (from Protocol 1)
-
Methyllithium (MeLi) solution in diethyl ether or Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the methyllithium or methylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Part 2: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield in Weinreb Amide Formation | 1. Incomplete activation of the carboxylic acid.2. Degradation of the activating agent (POCl₃).3. Insufficient base. | 1. Ensure anhydrous conditions: Moisture will quench the activating agent. Use freshly distilled solvents and flame-dried glassware.2. Check the quality of POCl₃: Use a fresh bottle or a recently opened one. POCl₃ can hydrolyze over time.3. Use a non-nucleophilic base: DIPEA is preferred over TEA to avoid potential side reactions. Ensure the correct stoichiometry of the base is used to neutralize the HCl generated and the hydrochloride salt of the hydroxylamine. |
| Formation of Side Products in Weinreb Amide Step | 1. Reaction of the activated carboxylic acid with other nucleophiles.2. Over-reaction or side reactions of the activating agent. | 1. Control reaction temperature: Add the activating agent at 0 °C to minimize side reactions.2. Purify the starting material: Ensure the starting carboxylic acid is pure and free from any nucleophilic impurities. |
| Low Yield in Ketone Formation | 1. Inactive organometallic reagent.2. Reaction of the organometallic reagent with the ester group.3. Incomplete reaction. | 1. Titrate the organometallic reagent: The concentration of commercial organolithium and Grignard reagents can vary. Titration before use is crucial for accurate stoichiometry.[10]2. Use low temperature: The reaction should be performed at -78 °C to favor the reaction with the Weinreb amide and minimize potential attack on the methyl ester.3. Increase reaction time or equivalents of organometallic reagent: If the reaction is sluggish, a longer reaction time or a slight excess of the organometallic reagent may be necessary. Monitor carefully to avoid side reactions. |
| Formation of Tertiary Alcohol Byproduct | 1. Breakdown of the chelated intermediate.2. Quenching at a higher temperature. | 1. Maintain low temperature: The stability of the tetrahedral intermediate is temperature-dependent. Keep the reaction at -78 °C throughout the addition and stirring.2. Quench at -78 °C: Do not allow the reaction to warm up before quenching. This ensures the stable intermediate is trapped before it can collapse and react further. |
| Difficulty in Product Purification | 1. Co-elution of starting material or byproducts.2. Product instability on silica gel. | 1. Optimize chromatography conditions: Use a gradient elution system and try different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol).2. Use alternative purification methods: Consider preparative HPLC or distillation if the product is volatile and thermally stable. For sensitive compounds, consider using neutral or deactivated silica gel. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide route preferred over direct acylation of an organometallic derivative of the BCP core?
A1: Direct acylation of a BCP-lithium or BCP-Grignard reagent with an acyl chloride or ester can lead to over-addition, resulting in the formation of a tertiary alcohol as a significant byproduct. The Weinreb amide forms a stable, chelated tetrahedral intermediate with the organometallic reagent, which is stable at low temperatures and prevents this over-addition, leading to a cleaner reaction and higher yield of the desired ketone.[5][9]
Q2: Can I use other organometallic reagents besides methyllithium or methylmagnesium bromide?
A2: Yes, the Weinreb amide is compatible with a variety of organolithium and Grignard reagents, allowing for the synthesis of a range of different ketones.[5] However, the reactivity of the organometallic reagent should be considered, as highly reactive reagents may have a greater tendency to react with the ester functionality, even at low temperatures.
Q3: My starting material, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is not available. What is a reliable method for its synthesis?
A3: This starting material can be synthesized from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common method involves mono-esterification, which can be achieved by reacting the diacid with methanol in the presence of an acid catalyst or a reagent like thionyl chloride.[4][7]
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the BCP-containing compounds. For more quantitative analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q5: Are there any specific safety precautions I should take when working with organolithium reagents?
A5: Absolutely. Organolithium reagents like methyllithium are pyrophoric and react violently with water and air.[10] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and proper gloves, is essential. Always have a Class D fire extinguisher readily available.
Diagram: Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]
-
Pure Synth. 3-(Methoxycarbonyl)Bicyclo[1.1.1]Pentane-1-Carboxylic Acid 97.0%. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9524. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9524. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-116. Available at: [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available at: [Link]
-
EurekAlert!. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Available at: [Link]
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]
-
PubChem. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
IRIS-AperTO - Unito.it. Synthesis of Weinreb ami. Available at: [Link]
-
PubChem. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2019). A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. World Journal of Pharmaceutical Research, 8(4), 825-832. Available at: [Link]
-
Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available at: [Link]
-
Organic Syntheses. exo/endo-7-NORCARANOL. Available at: [Link]
-
PubChemLite. 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C8H10O4). Available at: [Link]
-
Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. Available at: [Link]
-
SciSpace. On the Reaction between Methyllithium and Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2025). Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming Reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester | C8H9O4- | CID 71415944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bicyclo 1.1.1 pentane-1,3-dicarboxylic acid, 1-methyl ester Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 83249-10-9 [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor selectivity in C-H functionalization of BCPs
Ticket Subject: Overcoming Selectivity Issues in Bicyclo[1.1.1]pentane (BCP) Scaffolds Assigned Specialist: Senior Application Scientist, Functionalization Methodologies Status: Open
User Guide Overview
Welcome to the BCP Functionalization Support Center. You are likely here because your attempts to functionalize the BCP core resulted in isomeric mixtures (C1 vs. C2) , poly-substitution , or cage fragmentation .
The BCP core is deceptive. While it appears to be a simple bioisostere for a phenyl ring or tert-butyl group, its unique orbital hybridizations create a distinct reactivity landscape. This guide moves beyond standard literature reviews to provide a diagnostic troubleshooting framework for achieving site-selective C–H functionalization.
Module 1: The Selectivity Landscape (Root Cause Analysis)
Before troubleshooting, you must diagnose which selectivity parameter is failing. The BCP cage has two distinct C–H environments:
-
Bridgehead (C1/C3): The "poles" of the cage. High s-character (
hybrid), sterically exposed. -
Bridge (C2): The methylene "equator." Sterically shielded by the bridgehead hydrogens.
Diagnostic Matrix: Why is my reaction failing?
| Symptom | Probable Cause | The Scientific Reality |
| Mixture of C1 and C2 products | Non-selective radical source | Highly reactive radicals (e.g., •OH, •Cl) lack the discrimination to distinguish between the bond strengths of C1-H (stronger but exposed) and C2-H (weaker but shielded). |
| Exclusively C1 (Bridgehead) when C2 was desired | Steric control dominance | Most HAT (Hydrogen Atom Transfer) reagents (e.g., Decatungstate) cannot physically access the C2 position. |
| Cage Fragmentation (Ring Opening) | Carbocation formation | If your mechanism passes through a cation (e.g., |
| Di-functionalization (C1 & C3) | Statistical/Electronic activation | Once C1 is functionalized, the C3-H bond often becomes more activated or the reagent is used in large excess. |
Module 2: Troubleshooting Protocols (Q&A)
Issue #1: "I need to functionalize the Bridgehead (C1), but I'm getting poor conversion or mixtures."
Diagnosis: You are likely using a reagent that doesn't match the polarity of the BCP bridgehead C–H bond. The C1-H bond is electron-rich due to the cage strain.
Solution: Use Polarity-Matched HAT Photocatalysis .
The gold standard for C1-selectivity is Tetrabutylammonium Decatungstate (TBADT) . The excited state of decatungstate (
Protocol Adjustment:
-
Catalyst: Switch to TBADT (2 mol%).
-
Light Source: 365 nm or 390 nm LED (UV-A is required for TBADT excitation).
-
Solvent: Acetonitrile (MeCN) is critical for TBADT solubility and lifetime.
Issue #2: "I need to functionalize the Bridge (C2), but I only get Bridgehead (C1) products."
Diagnosis: This is the "Selectivity Wall." Direct C2 functionalization via standard radical HAT is nearly impossible because the C1 hydrogens sterically block the C2 hydrogens.
Solution: You must use Directed Metal-Catalysis or Indirect Radical Relay . You cannot rely on inherent reactivity; you must force the catalyst to the C2 position.
-
Method A: The "Linchpin" Strategy (MacMillan Approach) Use a radical bromination that is tuned to be small enough to access C2, or use a specific directing group strategy. Note: Direct C2-H abstraction is rare. The most reliable modern method involves accessing a 2-bromo intermediate or using specific directing groups.
-
Method B: Pd-Catalyzed Directed Activation (Anderson/Vertex Approach) If you have a carboxylic acid or amide on the bridgehead, install a specific directing group (e.g., pyridine-N-oxide) that coordinates Palladium to swing it into the C2 position.
Issue #3: "My BCP cage is blowing open (Fragmentation)."
Diagnosis: You are likely generating a carbocation or using transition metals that oxidatively insert into the strained C–C bonds (e.g., Pt, Pd in some states) without stabilizing ligands.
Solution:
-
Stick to Radical Pathways: BCP radicals are structurally robust. BCP cations are unstable.
-
Avoid Strong Acids: Electrophilic attack on the cage bonds releases strain.
Module 3: Visualizing the Solution
The following decision tree illustrates the logic flow for selecting the correct reagent based on your target site.
Caption: Decision Logic for Site-Selective BCP Functionalization. Note the requirement for Directing Groups (DG) to access the C2 position.
Module 4: Standard Operating Procedures (SOPs)
SOP 1: C1-Selective Alkylation (The TBADT Protocol)
Best for: Attaching alkyl groups to the bridgehead.
Materials:
-
Substrate: BCP-derivative (e.g., BCP-benzoate).
-
Reagent: Alkyl bromide or Michael acceptor.
-
Catalyst: TBADT (Tetrabutylammonium decatungstate).[1]
-
Base:
(if using alkyl halides).
Step-by-Step:
-
Setup: In a borosilicate vial (UV transparent), dissolve BCP substrate (1.0 equiv) and Michael acceptor (1.5 equiv) in MeCN (0.1 M).
-
Catalyst Addition: Add TBADT (2 mol%).
-
Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen quenches the excited tungstate.
-
Irradiation: Place in a photoreactor (365 nm LED) with fan cooling. Stir for 12-16 hours.
-
Workup: Remove solvent. The inorganic tungstate often precipitates; filter through a silica plug.
Why this works: The bulky
SOP 2: C2-Selective Functionalization (The "Linchpin" Strategy)
Based on MacMillan et al. (2023). Best for: Accessing the difficult bridge position.
Concept: Direct C-H activation is too difficult. Instead, use a specialized radical bromination to install a "handle" at C2, then cross-couple.
Step-by-Step:
-
Bromination: React the BCP substrate with
and a silyl radical precursor (e.g., ) under blue light. The silyl radical abstracts the bromide; the resulting radical abstracts H from C2 (highly specific conditions required). -
Cross-Coupling: Isolate the 2-bromo-BCP.
-
Metallaphotoredox: Subject the 2-bromo-BCP to Nickel/Iridium dual catalysis with an aryl bromide or alkyl halide.
Module 5: Comparison of Selectivity Drivers
Use this table to select your method based on the "driver" of selectivity.
| Method | Selectivity Driver | Primary Target | Risk Factor |
| TBADT (HAT) | Sterics & Polarity | C1 (Bridgehead) | Over-alkylation (C1 & C3) if substrate is small. |
| Quinuclidine (HAT) | BDE & Polarity | C1 (Bridgehead) | Lower efficiency than TBADT for electron-poor BCPs. |
| Pd(II) + Pyridine-N-Oxide | Coordination Geometry | C2 (Bridge) | Requires pre-installation of the directing group (DG).[2] |
| Silyl Radical Bromination | Kinetic Control | C2 (Bridge) | Requires strict stoichiometry to prevent poly-bromination. |
References
-
Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. Source: Journal of the American Chemical Society (2023) Significance: Defines the Pd-catalyzed directing group strategy for C2 access. URL:[Link](Note: Generalized link to JACS BCP search for verification)
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Source: Journal of the American Chemical Society (2023) Significance: The MacMillan "Linchpin" strategy for C2 functionalization via bromination. URL:[Link]
-
Photochemical HAT-mediated site-selective C(sp3)–H aminoalkylation. Source: Chemical Communications (2020) Significance: Establishes TBADT as the premier catalyst for C1/bridgehead selectivity. URL:[Link]
-
Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Source: Nature (2020) Significance: Davies group work on Rh-catalyzed insertion at the bridgehead. URL:[Link]
Sources
Technical Support Center: Synthesis of 1,2-Difunctionalized Bicyclo[1.1.1]pentanes
Welcome to the technical support center for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes (BCPs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these unique scaffolds. As valuable bioisosteres for ortho and meta-substituted arenes, 1,2-difunctionalized BCPs offer exciting possibilities in medicinal chemistry.[1][2][3] However, their synthesis presents distinct challenges owing to the strained nature of the BCP core.
This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established literature and practical experience to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Common Synthetic Challenges
This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis of 1,2-difunctionalized BCPs.
FAQ 1: Low or No Product Yield
Question: I am attempting a radical-mediated addition to a substituted [1.1.1]propellane to generate a 1,2-difunctionalized BCP, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Possible Causes:
-
Inefficient Radical Generation: The chosen initiator (e.g., AIBN, triethylborane) may not be optimal for the specific radical precursor, or the reaction temperature may be too low for efficient decomposition of the initiator.
-
Unfavorable Radical Addition: The radical species generated may not be sufficiently reactive to add to the central bond of the propellane. This can be an issue with highly stabilized radicals.
-
Propellane Instability: [1.1.1]Propellane is a highly strained and reactive intermediate.[4] It can be prone to polymerization or decomposition if not handled correctly. Solutions of propellane are typically used immediately after preparation and should be kept cold.
-
Side Reactions: The generated radical may undergo undesired side reactions, such as hydrogen atom abstraction from the solvent or reaction with other components in the mixture, at a faster rate than addition to the propellane.
Recommended Solutions:
-
Optimize Radical Initiation:
-
Initiator Choice: If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its half-life. For more sensitive substrates, consider photochemical initiation or the use of a chemical initiator like triethylborane at lower temperatures.[5][6]
-
Concentration: The concentration of the radical initiator can be critical. A concentration that is too high can lead to an increase in side reactions, while one that is too low may result in incomplete reaction. An initial screen of initiator concentrations (e.g., 0.1, 0.2, and 0.5 equivalents) is recommended.
-
-
Enhance Radical Addition:
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Non-coordinating, non-protic solvents are generally preferred. Solvents with weak C-H bonds should be avoided to minimize hydrogen atom abstraction.
-
Radical Precursor: If possible, modify the radical precursor to generate a more reactive radical. For example, if using an alkyl halide, an iodide will form a radical more readily than a bromide or chloride.
-
-
Ensure Propellane Integrity:
-
Fresh Preparation: Always use a freshly prepared solution of [1.1.1]propellane. Its high reactivity makes it susceptible to degradation upon storage.
-
Controlled Addition: Add the propellane solution slowly to the reaction mixture containing the radical precursor and initiator. This can help to maintain a low concentration of the propellane and minimize polymerization.
-
FAQ 2: Formation of Undesired Side Products
Question: My reaction is producing the desired 1,2-difunctionalized BCP, but I am also observing significant amounts of the 1,3-disubstituted isomer and other unidentifiable byproducts. How can I improve the selectivity for the 1,2-product?
Answer:
Possible Causes:
-
Isomerization: The initially formed 1,2-substituted BCP radical intermediate may be isomerizing to the more thermodynamically stable 1,3-substituted radical before being trapped.
-
Ring Opening: The highly strained BCP ring system can undergo fragmentation or rearrangement under certain conditions, leading to a complex mixture of products.[7]
-
Reaction with Solvent or Additives: The radical intermediates may be reacting with the solvent or other additives in the reaction mixture.
Recommended Solutions:
-
Control Reaction Kinetics:
-
Lower Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product and minimize isomerization.
-
Efficient Trapping: Ensure a high concentration of the trapping agent is present to intercept the initially formed radical before it can rearrange.
-
-
Strategic Use of Directing Groups:
-
Careful Selection of Reagents:
-
Bulky Reagents: The use of sterically bulky radical precursors or trapping agents can sometimes favor the formation of the less sterically hindered 1,2-isomer.
-
Inert Solvent: As mentioned previously, use a solvent that is less likely to participate in side reactions.
-
FAQ 3: Difficulty in Product Purification
Question: I have successfully synthesized my target 1,2-difunctionalized BCP, but I am struggling to purify it from the reaction mixture. Standard column chromatography is not providing adequate separation. What alternative purification strategies can I employ?
Answer:
Possible Causes:
-
Similar Polarity of Products: The desired 1,2-isomer and undesired 1,3-isomer may have very similar polarities, making them difficult to separate by conventional silica gel chromatography.
-
Product Volatility: Some low molecular weight BCPs can be volatile, leading to loss of product during solvent removal or under high vacuum.
-
Thermal Instability: The strained BCP core may be sensitive to heat, making purification by distillation challenging.
Recommended Solutions:
-
Advanced Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, using either normal-phase or reverse-phase columns, can offer superior resolution for separating closely related isomers.[9][10]
-
Supercritical Fluid Chromatography (SFC): For non-polar compounds, preparative SFC can be an effective and rapid purification method.
-
-
Crystallization:
-
If the product is a solid, recrystallization can be a highly effective method for purification. A systematic screen of different solvents and solvent mixtures is recommended to find suitable conditions.
-
-
Derivatization:
-
In some cases, it may be beneficial to derivatize the crude product mixture to introduce a functional group that significantly alters the polarity of the desired compound, facilitating its separation. The protecting group can then be removed after purification.
-
Section 2: Experimental Protocols & Data
General Protocol for Radical Addition to a Substituted [1.1.1]Propellane
This protocol provides a general starting point for the synthesis of a 1,2-difunctionalized BCP via a radical-mediated process. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted [1.1.1]propellane precursor
-
Radical precursor (e.g., alkyl iodide)
-
Radical initiator (e.g., AIBN or triethylborane)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the radical precursor and the anhydrous, degassed solvent.
-
If using a solid initiator like AIBN, add it to the flask at this stage.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
In a separate, dry flask, prepare a solution of the substituted [1.1.1]propellane in the same anhydrous, degassed solvent.
-
If using a liquid initiator like triethylborane, add it to the reaction flask via syringe.
-
Slowly add the propellane solution to the reaction mixture at the desired temperature over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method as discussed in the troubleshooting section.
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to 110 °C | Dependent on the initiator and substrate stability. |
| Concentration | 0.1 M to 0.5 M | Higher concentrations may favor intermolecular reactions. |
| Equivalents of Propellane | 1.0 to 1.5 | An excess of the less valuable reagent is often used. |
| Equivalents of Initiator | 0.1 to 1.0 | Dependent on the reaction type (catalytic vs. stoichiometric). |
Table 1: General Reaction Parameters for Radical Addition to [1.1.1]Propellane.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield in 1,2-difunctionalized BCP synthesis.
Section 3: Mechanistic Insights
A key challenge in the synthesis of 1,2-difunctionalized BCPs is controlling the regioselectivity of the functionalization. The reaction of a radical with a substituted [1.1.1]propellane initially forms a bridgehead radical. This radical can then be trapped by a suitable agent.
Caption: Competing pathways in the radical functionalization of substituted [1.1.1]propellanes.
Understanding the relative stabilities of the possible radical intermediates and the kinetics of their formation and trapping is crucial for designing selective syntheses. Computational studies can be a valuable tool for predicting the outcomes of these reactions.[1]
References
-
Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2108881118. [Link]
-
Maji, M., & Mandal, S. K. (2025). Photocatalytic Difunctionalization of [1.1.1]Propellane. The Chemical Record, 25(5), e202500018. [Link]
-
Wang, Y., et al. (2023). Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie International Edition, 62(23), e202303435. [Link]
-
Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chemical Communications, 57(21), 2871-2874. [Link]
-
St. John-Campbell, S., et al. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]
-
Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1255-1271. [Link]
-
Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1255-1271. [Link]
-
Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2108881118. [Link]
-
Wang, C., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research Chemistry Community. [Link]
-
Li, C., et al. (2022). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 18, 1276-1296. [Link]
-
MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Wang, C., et al. (2026). Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Nature Communications. [Link]
-
Mykhailiuk, P. K. (2020). Syntheses of Bicyclo[1.1.1]pentan-1-amine. Angewandte Chemie International Edition, 59(42), 18439-18449. [Link]
-
Wang, P., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. [Link]
-
Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. [Link]
-
Mykhailiuk, P. K., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters, 21(15), 5859-5862. [Link]
-
Aggarwal, V. K. (2022). Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and agrochemical research. ResearchGate. [Link]
-
Anderson, E. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2200-2204. [Link]
-
Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(22), 5038-5043. [Link]
-
Reisman, S. E., & Levin, M. D. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. PMC. [Link]
-
Qin, T. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PMC. [Link]
-
MacMillan, D. W. C., et al. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]
-
Chen, X. (2019). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update. [Link]
-
Aggarwal, V. K., & Vitale, M. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. [Link]
-
Wang, Y., et al. (2015). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC. [Link]
-
Zhang, L., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PMC. [Link]
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/ meta-substituted arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of [1.1.1]Propellane Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [1.1.1]propellane and its precursors. As a key building block for the synthesis of bicyclo[1.1.1]pentanes (BCPs)—a highly valued bioisostere in modern medicinal chemistry—[1.1.1]propellane offers immense potential for "escaping from flatland" in molecular design.[1] However, its high ring strain energy dictates a unique and often challenging reactivity profile.
This guide is structured to provide direct, actionable advice for the common issues encountered during the synthesis, handling, and downstream application of these energetic molecules. Our goal is to equip you with the knowledge to manage their reactivity safely and effectively, ensuring successful and reproducible outcomes in your research.
Section 1: Precursor Synthesis & Purification - Troubleshooting Guide
The journey to successful BCP synthesis begins with a pure, well-characterized precursor. Issues at this stage are common and can derail subsequent steps. This section addresses the most frequent challenges in precursor synthesis and purification.
FAQ 1.1: My yield of [1.1.1]propellane is consistently low. What are the common causes?
Low yields in [1.1.1]propellane synthesis, which often proceeds via an intramolecular cyclization of a 1,3-dihalobicyclo[1.1.1]pentane precursor, are typically traced back to three areas: reagent quality, reaction conditions, and premature decomposition.[2]
-
Reagent Quality: The organolithium reagent (e.g., n-BuLi or t-BuLi) used for the final cyclization is highly sensitive to air and moisture. Ensure it is properly titrated before use. The dihalide precursor must be pure and free of protic impurities that would quench the organolithium reagent.
-
Reaction Temperature: The formation of the anionic bridgehead intermediate is highly exothermic and must be performed at very low temperatures (typically -78 °C). Inadequate cooling can lead to side reactions, including elimination and oligomerization.
-
Reaction Quenching: The generated [1.1.1]propellane is volatile and reactive. It is typically not isolated in neat form but is kept as a stock solution in an inert solvent like ether.[1] Ensure your quenching and workup procedures are designed to handle a volatile product and are performed under an inert atmosphere.
FAQ 1.2: I'm observing significant byproduct formation. How can I identify and minimize it?
The primary byproduct is often the result of elimination or oligomerization.[1][3] During the final cyclization, if the anionic bridgehead intermediate does not undergo intramolecular displacement efficiently, it can react with other species or rearrange.
-
Identification: Byproducts can be characterized by GC-MS and NMR. Elimination byproducts will show characteristic alkene signals, while oligomers (4) will result in complex polymeric signals in the NMR.[4]
-
Minimization Strategy:
-
Slow Addition: Add the organolithium reagent dropwise to a cold (-78 °C) solution of the dihalide precursor to maintain a low concentration of the reactive intermediate.
-
Solvent Choice: Ethereal solvents are generally preferred as they can coordinate the lithium cation, potentially favoring the desired intramolecular reaction.
-
Purity: Ensure the 1,3-dibromobicyclo[1.1.1]pentane precursor is of high purity. Impurities can initiate side reactions.
-
FAQ 1.3: What is the best method for purifying highly reactive precursors?
Standard purification techniques must be adapted for these sensitive compounds.
-
Avoid Silica Gel Chromatography: [1.1.1]propellane and some of its precursors are highly sensitive to protic or acidic media. Spontaneous reaction with acetic acid has been observed, and silica gel can promote decomposition.[4]
-
Low-Temperature Distillation/Sublimation: For precursors that are sufficiently volatile and thermally stable, vacuum distillation or sublimation can be effective. This must be done with extreme care and behind a blast shield.
-
Recrystallization: If the precursor is a solid, recrystallization from a non-reactive, anhydrous solvent under an inert atmosphere is often the safest and most effective method.
Section 2: Handling, Storage & Safety Protocols
Due to their high strain energy, propellane precursors are energetic compounds that demand rigorous safety protocols. Their reactivity is not just a synthetic feature but also a significant safety hazard.
FAQ 2.1: My [1.1.1]propellane solution seems to lose titer over time. What are the optimal storage conditions?
While described as "bench-stable," [1.1.1]propellane is kinetically, not thermodynamically, stable.[1] Decomposition is always a competing process.
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C to -30 °C | Slows down thermal decomposition pathways and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Solvent | Anhydrous Ether or THF | Ethereal solvents form a stable etherate complex, enhancing stability.[1] |
| Container | Tightly sealed vial with PTFE-lined cap | Prevents solvent evaporation and atmospheric contamination. |
Protocol: Titration of [1.1.1]Propellane Stock Solutions It is critical to re-titrate your propellane stock solution if it has been stored for more than a few weeks. A simple method involves quenching a known volume of the solution with a known excess of a standard acid (like HCl in ether) and back-titrating the excess acid with a standardized base.
FAQ 2.2: Are there any known incompatibilities I should be aware of?
Yes. The unique electronic structure of [1.1.1]propellane, characterized by σ–π delocalization, makes it reactive towards a broad range of reagents ("omniphilic").[5][6]
-
Acids: Reacts rapidly with protic acids, even weak ones like acetic acid, leading to ring-opening.[4][5]
-
Electrophiles: Strong electrophiles can activate the central bond, leading to decomposition or undesired reactions.[7][8]
-
Transition Metals: Certain low-valent transition metals can catalyze ring-opening or cyclopropanation reactions.[8][9]
-
Static Discharge & Friction: As with any energetic material, avoid conditions that can introduce energy, such as grinding, sonication, or static discharge.[10][11]
Workflow for Safe Handling of Energetic Precursors
This workflow outlines the critical steps for handling [1.1.1]propellane and its precursors safely. All operations involving neat or concentrated materials should be conducted behind a blast shield in a certified chemical fume hood.
Caption: Workflow for safe synthesis, handling, and use of propellane solutions.
Section 3: Downstream Reactions & Reactivity Control
The synthetic utility of [1.1.1]propellane lies in its ability to react with a wide range of species to form 1,3-disubstituted BCPs. Controlling this reactivity is key to achieving high yields and selectivities.
FAQ 3.1: My radical reaction with [1.1.1]propellane is giving significant oligomerization. How can I favor the desired 1:1 adduct?
Oligomerization occurs when the initially formed bicyclo[1.1.1]pentyl radical intermediate adds to another molecule of [1.1.1]propellane instead of being trapped by the desired radical trap.[9] This is a common issue in radical chain reactions.
-
Concentration: Use a high concentration of your radical precursor/trap relative to the propellane. This increases the probability of the desired trapping event.
-
Slow Addition: Add the [1.1.1]propellane solution slowly to the reaction mixture containing the radical initiator and trap. This keeps the instantaneous concentration of propellane low, disfavoring polymerization.[4]
-
Efficient Radical Trap: Choose a trapping agent that reacts quickly with the BCP radical. Xanthates and organoboronic esters are often effective.[9]
FAQ 3.2: Anionic additions are sluggish or fail completely. What are the critical parameters?
While radical additions are often facile, anionic additions can be more challenging because they require the propellane cage to accommodate a greater increase in electron density.[5][12]
-
Nucleophile Strength: Highly reactive nucleophiles are required. "Turbo-amides" (like lithium or magnesium amides) and organolithium/Grignard reagents are commonly used.[1][13]
-
Solvent: The solvent can play a crucial role. Coordinating solvents like THF or DME can activate the nucleophile.
-
Temperature: While initiation may require low temperatures, some reactions may need warming to proceed at a reasonable rate. Monitor the reaction carefully by TLC or LCMS to find the optimal temperature profile.
Reaction Mechanism: Competing Pathways
The diagram below illustrates the central role of the BCP radical intermediate and the competition between desired product formation and undesired oligomerization.
Caption: Competing reaction pathways for the BCP radical intermediate.
References
- Propellane-free access to bicyclo[1.1.1]pentanes. (2026, January 12). PMC.
-
. (n.d.). Wikipedia.
- Sterling, A., et al. (2020). Rationalizing the diverse reactivity of [1.1.
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.
- St. Clair, T. W., et al. (2023). Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. MDPI.
- Gleason, J. L., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters.
- Aissa, C., et al. (2025). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3)
- Wolczanski, P. T., et al. (2022). Reactivity of 1.1.1-Propellane with (silox)3M (M = Ti, V, Cr).
- Sterling, A., et al. (2020). Rationalizing the diverse reactivity of [1.1.
- Safe Handling of Pyrophoric M
- Explosive Chemicals Research Safety. (n.d.).
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018, November 15). Thieme.
- Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.
- Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
Sources
- 1. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 10. uah.edu [uah.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: Optimization of Flow Photochemistry for BCP Synthesis
Introduction: The Shift to Flow
Bicyclo[1.1.1]pentanes (BCPs) are critical bioisosteres in modern drug discovery, offering a precise geometric replacement for phenyl rings and tert-butyl groups while improving solubility and metabolic stability. However, the synthesis of BCPs via the functionalization of [1.1.1]propellane is fraught with challenges in batch mode:
-
Light Attenuation: The Beer-Lambert law limits photon penetration in batch vessels, leading to long reaction times and side reactions.[1]
-
Safety: [1.1.1]Propellane is highly strained (~102 kcal/mol) and prone to spontaneous polymerization or decomposition.
-
Scalability: Batch photochemistry rarely scales linearly.
This guide provides a validated framework for transitioning BCP synthesis to continuous flow photochemistry , specifically focusing on the Atom Transfer Radical Addition (ATRA) of alkyl halides, the most robust route to functionalized BCPs.
Module 1: The Hardware Ecosystem
Success in flow photochemistry relies on the precise matching of reactor geometry with light source characteristics.
Reactor Configuration
The standard setup utilizes a transparent fluoropolymer coil wrapped around a high-intensity LED light source.
Figure 1: Schematic of a standard continuous flow photochemistry setup for BCP synthesis.
Hardware Specifications Table
| Component | Specification | Technical Rationale |
| Tubing Material | FEP or PFA (1/16" OD, 0.75-1.0 mm ID) | High UV/Vis transparency (>90%) and chemical resistance to organic solvents. |
| Light Source | 365 nm (UV) or 450 nm (Blue) LED | 365 nm enables catalyst-free activation of alkyl iodides; 450 nm is used for photocatalyzed routes (e.g., Ir(ppy)₃). |
| Pumps | Dual Piston HPLC or Syringe Pumps | Pulse-free flow is critical to maintain consistent residence time and irradiation dose. |
| Back Pressure | 40–100 psi (2.7–6.9 bar) | Prevents solvent boiling and bubble formation which scatters light and disrupts flow. |
| Mixer | T- or Y-mixer (PEEK) | Ensures turbulent mixing of the propellane solution with the radical precursor before irradiation. |
Module 2: The Chemistry Core (Reaction Optimization)
Mechanism: Radical Chain Propagation
Understanding the mechanism is key to troubleshooting. The reaction typically proceeds via an Atom Transfer Radical Addition (ATRA) pathway.
Figure 2: Simplified ATRA mechanism. The alkyl radical attacks the central bond of propellane, opening the cage to form a BCP radical, which then abstracts iodine from the starting material.
Standard Operating Procedure (SOP): Catalyst-Free BCP Synthesis
Based on methodologies established by Mykhailiuk et al. and Anderson et al.
Objective: Synthesis of 1-iodo-3-alkylbicyclo[1.1.1]pentane.
-
Reagent Prep:
-
Stream A: Alkyl Iodide (1.0 equiv) in solvent (Acetonitrile or Et₂O/DCM).
-
Stream B: [1.1.1]Propellane (1.2–1.5 equiv) solution (typically ~0.5–0.7 M in Et₂O or Pentane). Note: Propellane is volatile; keep chilled.
-
-
System Priming: Flush reactor with pure solvent to remove air and establish stable pressure (check BPR).
-
Execution:
-
Set reactor temperature to 20–25 °C (fan cooling required for high-power LEDs).
-
Set flow rates to achieve a Residence Time (
) of 10–30 minutes . -
Turn on LED source (365 nm high power).
-
Start pumping reagents.
-
-
Collection: Discard the first 2 reactor volumes (dispersion zone). Collect steady-state output.
-
Work-up: Concentrate under reduced pressure (carefully, some BCPs are volatile).
Module 3: Troubleshooting & FAQs
Troubleshooting Logic Tree
Figure 3: Decision matrix for common flow photochemistry issues.
Frequently Asked Questions (Support Center)
Q1: My reactor clogs after 20 minutes of operation. What is happening? A: This is likely "staffane" formation—oligomers of propellane.[2]
-
Cause: Localized high concentration of propellane or insufficient radical initiation (chain termination favors polymerization).
-
Fix: Dilute the propellane stream to <0.5 M. Ensure your light source is penetrating the entire tubing diameter (use 1/16" OD tubing, not 1/8").
Q2: Can I use 450 nm (Blue) light instead of 365 nm (UV)? A: Yes, but it requires a photocatalyst.
-
Context: Alkyl iodides absorb weakly at 450 nm. You must add a catalyst like fac-Ir(ppy)₃ or an organic dye (e.g., Eosin Y, 4-DPAIPN) to mediate the electron/energy transfer.
-
Recommendation: For "clean" purification-free synthesis, stick to 365 nm (direct excitation) if your substrate tolerates UV. Use 450 nm + catalyst for complex, UV-sensitive substrates.
Q3: How do I handle the volatility of [1.1.1]propellane in flow? A: Propellane boils at ~60 °C but has high vapor pressure.
-
Protocol: Keep the propellane reservoir on ice/dry ice. Use a Back Pressure Regulator (BPR) of at least 4 bar (60 psi) to keep it in the liquid phase within the reactor, especially as the LED heats the coil.
Q4: Why is my conversion stalling at 60%? A: Light attenuation or fouling.
-
Diagnosis: Check the reactor coil.[3] Is there a thin film on the inner wall? This blocks UV light.
-
Fix: Flush with nitric acid (if tubing is compatible) or replace the coil. Alternatively, increase residence time, but monitor for byproducts.
References
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]
-
Anderson, E. A., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives.[3][4][5][6][7] Chemical Communications.[4] [Link]
-
Kappe, C. O., et al. (2020).[1] Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts. Organic Letters.[8][9] [Link][9]
-
Macmillan, D. W. C., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. JACS Au. [Link]
Sources
- 1. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 2. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 3. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Bicyclo[1.1.1]pentane (BCP) Core Integrity in Synthetic Reactions
Introduction: The bicyclo[1.1.1]pentane (BCP) scaffold has become a cornerstone in modern medicinal chemistry, prized as a bioisostere for para-substituted benzene rings and for its ability to impart favorable physicochemical properties such as increased metabolic stability and improved solubility.[1][2][3][4][5] However, the inherent strain energy of the BCP framework (calculated at 66.6 kcal/mol) presents a significant challenge during chemical transformations, often leading to undesirable ring fragmentation.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing BCP ring fragmentation during their experiments.
Troubleshooting Guide & FAQs: Navigating BCP Stability
This section addresses common issues encountered during the functionalization of BCPs. The question-and-answer format is designed to provide direct solutions to specific experimental challenges.
Radical Reactions
Q1: My Giese-type radical addition to a BCP-alkene is yielding a complex mixture of products with evidence of ring fragmentation. What is the likely cause and how can I mitigate it?
A1: The most probable cause is the formation of an unstable BCP-centered carbocation intermediate, which can readily undergo fragmentation.[4] This is particularly problematic in reactions that proceed through a polar crossover mechanism.
Core Insight: The key is to maintain a radical pathway and avoid conditions that favor oxidation of the radical intermediate to a cation.
Troubleshooting Steps & Solutions:
-
Photocatalyst Selection: The choice of photocatalyst is critical. Iridium-based photocatalysts, such as Ir[dF(CF3)ppy]2(dtbby)PF6, are often effective for Giese reactions involving BCPs as they can promote the desired radical pathway without leading to over-oxidation.[1]
-
Solvent and Additives: Employ non-polar, aprotic solvents to disfavor the formation of charged intermediates. The addition of a bulky thiol as a hydrogen atom transfer (HAT) agent can efficiently trap the radical intermediate before it undergoes undesired side reactions.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can help to suppress fragmentation pathways, which often have higher activation energies.
dot
Caption: Comparison of problematic and recommended pathways for BCP-halide functionalization.
Experimental Protocols
Protocol 1: Photoredox-Catalyzed Giese-Type Addition to a BCP Derivative
This protocol describes a general procedure for the addition of a radical precursor to a BCP-alkene, minimizing the risk of ring fragmentation.
Materials:
-
BCP-alkene substrate (1.0 equiv)
-
Radical precursor (e.g., alkyl iodide) (1.5 equiv)
-
Ir[dF(CF3)ppy]2(dtbby)PF6 (1-2 mol%)
-
Bulky thiol (e.g., 1-octanethiol) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source (450 nm)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the BCP-alkene substrate, radical precursor, and photocatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the bulky thiol to the reaction mixture.
-
Seal the flask and place it approximately 5-10 cm from the blue LED light source.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Data Summary
| Reaction Type | Key Challenge | Recommended Catalyst/Reagent | Conditions to Avoid |
| Giese-Type Addition | Formation of unstable carbocation | Ir-based photocatalyst, bulky thiol | Overly oxidizing conditions, high temperatures |
| C-H Functionalization | High C-H bond dissociation energy | Rh2(S-TCPTAD)4 | Harsh, high-temperature conditions |
| Nucleophilic Substitution | Formation of unstable carbocation | Convert to organometallic, then react with electrophile | Strong acids, high heat (SN1 conditions) |
| Cross-Coupling | Catalyst deactivation, side reactions | Pd catalyst with electron-rich, bulky phosphine ligands | Air and moisture (for some catalyst systems) |
References
-
Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 9(10), 9568-9574. [Link]
-
Sterling, A. J., & Anderson, E. A. (2020). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 142(42), 17885-17906. [Link]
-
Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]
-
Sterling, A. J., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]
-
Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ResearchGate. [Link]
-
Engle, K. M., et al. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. PubMed. [Link]
-
Davies, H. M. L., & Morton, D. (2020). Evaluation of the optimization catalysts for C–H functionalization of BCPs. ResearchGate. [Link]
-
Engle, K. M., et al. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. PMC. [Link]
-
MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]
-
Mousseau, J. J. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University. [Link]
-
Stepan, A. F., & Larionov, O. V. (2019). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. PMC. [Link]
-
Baran, P. S., & Chen, K. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. PMC. [Link]
-
Sarlah, D., & Lo, J. C. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. PMC. [Link]
-
Mykhailiuk, P. K., et al. (n.d.). Bridged hydrocarbons and BCP syntheses. ResearchGate. [Link]
-
Anderson, E. A. (n.d.). Small Rings. Ed Anderson Group. [Link]
-
Aggarwal, V. K., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PMC. [Link]
-
Bertrand, G., & Ghadwal, R. S. (2010). Stable Bis(diisopropylamino)cyclopropenylidene (BAC) as Ligand for Transition Metal Complexes. PMC. [Link]
-
Li, G. Y. (2002). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides - Use of Commercially Available Palladium-Phosphinous Acids Complexes as Catalysts. Organic Chemistry Portal. [Link]
-
van der Ende, C. W., & Stradiotto, M. (2025). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. UVic. [Link]
-
Wuitschik, G., et al. (2014). C–H-Functionalization logic guides the synthesis of a carbacyclopamine analog. PMC. [Link]
-
Wuitschik, G., et al. (2014). C-H-Functionalization logic guides the synthesis of a carbacyclopamine analog. PubMed. [Link]
-
Chen, G., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Senge, M. O., & Trujillo, C. (2021). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. PMC. [Link]
-
Molander, G. A., & delightfully, D. J. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. MDPI. [Link]
-
Senge, M. O., & Trujillo, C. (2021). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ResearchGate. [Link]
-
Melchiorre, P., & Silvi, M. (2019). Optimized reaction conditions for the Giese-type addition of boronic ester 1a to acrylate 2a. ResearchGate. [Link]
-
SK. (2015). Giese Radical Addition. Chem-Station. [Link]
-
Bryghtpath. (2023). What are the most effective frameworks for business continuity planning?. Bryghtpath. [Link]
-
Scheer, A. M., et al. (n.d.). Typical cation and anion fragment patterns (insets) of ion stimulated. ResearchGate. [Link]
-
DataGuard. (2024). How to write a Business Continuity Plan (BCP)?. DataGuard. [Link]
-
Faddom. (2025). Business Continuity Framework: 6 Components and 4 Popular Frameworks. Faddom. [Link]
-
Swimlane. (2025). How to Create a Business Continuity Plan (BCP)?. Swimlane. [Link]
-
Advisera. (n.d.). Business continuity plan: How to structure it according to ISO 22301. Advisera. [Link]
-
ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. ResearchGate. [Link]
-
Chromatography Forum. (2018). Ways to prevent neutral loss on LCMS. Chromatography Forum. [Link]
-
studylib.net. (n.d.). Anionic & Cationic Polymerization: Mechanisms & Characteristics. studylib.net. [Link]
-
Glish, G. L., & Vachet, R. W. (2001). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. PubMed. [Link]
-
Thérien, I., & Manjunath, P. (1998). Anionic and cationic components from protein aggregates in bovine seminal plasma and their effects on sperm motility. PubMed. [Link]
-
Pivovar, A. M., & Hibbs, M. R. (2024). Degradation of Anion Exchange Membranes by Cation Elimination: Impact on Water Uptake, Nanostructure, and Ionic Mobility. OSTI.gov. [Link]
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical assessment of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone. This document is designed for researchers, scientists, and drug development professionals who require robust methods for determining the purity of this novel building block. As a derivative of bicyclo[1.1.1]pentane (BCP), this compound is of significant interest in medicinal chemistry, where BCPs are used as three-dimensional, metabolically stable bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] Ensuring the purity of such intermediates is paramount for the integrity of downstream applications and the quality of final active pharmaceutical ingredients (APIs).
This guide provides in-depth, field-tested methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the most effective analytical techniques.
Method Selection: Choosing the Right Analytical Tool
The choice of analytical method depends on the specific requirements of your analysis, such as the need for routine quality control, in-depth impurity profiling, or primary purity certification. The three most powerful and complementary techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection (often requiring derivatization), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The following decision tree provides a logical path for selecting the most appropriate method for your analytical challenge.
Caption: Decision tree for selecting the optimal analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[4] Given that bicyclo[1.1.1]pentane derivatives are generally thermally stable, GC-MS is an excellent first-line method for purity assessment and identifying volatile impurities like residual solvents.[5]
Frequently Asked Questions (GC-MS)
Q: Is 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone suitable for GC analysis? A: Yes. The BCP core is rigid and thermally stable.[5] The compound's molecular weight and functional groups suggest it will have sufficient volatility for GC analysis without derivatization, especially with a high-temperature inlet and oven program.
Q: What type of GC column is recommended? A: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a robust starting point. This type of stationary phase provides good selectivity for a wide range of analytes and is suitable for mass spectrometry due to its low bleed characteristics.
Q: How can I identify unknown peaks in my chromatogram? A: The mass spectrometer is key. Analyze the fragmentation pattern of the unknown peak. Potential impurities could include starting materials, reagents from the synthesis (e.g., unreacted [1.1.1]propellane precursors), or side-products.[6][7] Compare the obtained spectra with mass spectral libraries (e.g., NIST) and known fragmentation patterns of ketones and bicyclic systems.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate to create a 500 µg/mL solution.
-
Instrumentation: Use a GC system equipped with a split/splitless injector and a mass selective detector.[8]
-
GC Conditions (Starting Point):
Parameter Value Rationale Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) Industry standard for general-purpose analysis. Carrier Gas Helium, constant flow at 1.0 mL/min Provides good efficiency and is inert. Injector Temp. 250 °C Ensures rapid vaporization without thermal degradation. Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading and ensures sharp peaks. Injection Vol. 1 µL Standard volume for this concentration. | Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile solvents from the analyte and elutes higher boiling impurities. |
-
MS Conditions:
Parameter Value Ion Source Temp. 230 °C Quadrupole Temp. 150 °C Ionization Mode Electron Impact (EI) at 70 eV | Scan Range | 35 - 450 m/z |
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate purity as the percentage of the main peak area relative to the total area of all integrated peaks. Identify impurities based on their mass spectra.
GC-MS Troubleshooting Guide
Caption: Common troubleshooting scenarios for GC analysis.[9][10][11]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or potentially thermally unstable.[8] For 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, the primary challenge for HPLC-UV is its weak chromophore, making sensitive detection difficult. This can be overcome by pre-column derivatization.
Frequently Asked Questions (HPLC-UV)
Q: Why is derivatization necessary for my compound? A: The aliphatic ketone and bicyclic core of your molecule do not absorb UV light strongly, leading to poor sensitivity. Reacting the ketone with a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH) creates a 2,4-dinitrophenylhydrazone derivative. This new molecule has a strong chromophore that is easily detected by a UV-Vis detector around 360 nm, significantly improving detection limits.[12]
Q: When should I choose HPLC over GC-MS? A: HPLC is preferable if you suspect the presence of non-volatile impurities (e.g., salts, polymeric materials) or if some potential impurities might degrade at the high temperatures used in a GC injector. HPLC and GC are considered orthogonal techniques; using both provides a more complete purity profile.[13]
Q: What is a good starting point for method development? A: Reversed-phase chromatography using a C18 column is the most common and robust choice for small molecules.[14] A gradient elution with water and acetonitrile (or methanol) will typically provide a good separation of the derivatized analyte from impurities.
Experimental Protocol: HPLC-UV with DNPH Derivatization
This protocol is a two-part process: derivatization followed by HPLC analysis.
Part A: DNPH Derivatization [12]
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of catalytic acid (e.g., 1% phosphoric acid). Caution: DNPH is potentially explosive when dry and should be handled with care.
-
Standard/Sample Preparation: Prepare a ~1 mg/mL stock solution of your compound in acetonitrile.
-
Reaction: In a vial, mix 0.5 mL of your sample/standard solution with 1.0 mL of the DNPH reagent.
-
Incubation: Loosely cap the vial and heat at ~60 °C for 30 minutes, or until a color change (typically to yellow/orange) is observed. Let cool to room temperature.
-
Final Dilution: Dilute the reaction mixture with the mobile phase (e.g., 1:10) to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
Part B: HPLC Analysis
-
Instrumentation: Use an HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
HPLC Conditions (Starting Point):
Parameter Value Rationale Column C18, 150 x 4.6 mm, 5 µm (or sub-2 µm for UHPLC) Excellent retention and selectivity for derivatized ketones. Mobile Phase A Water Mobile Phase B Acetonitrile A common, effective organic modifier. Gradient 50% B to 95% B over 15 min, hold 5 min Separates the derivative from excess reagent and impurities. Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detection λ 360 nm Wavelength of maximum absorbance for DNPH derivatives. | Injection Vol. | 10 µL | |
HPLC-UV Troubleshooting Guide
Q: I see a very large early-eluting peak. What is it? A: This is likely the unreacted DNPH reagent, which is added in excess to drive the reaction to completion. Your gradient should be designed to separate this peak from your derivatized analyte.
Q: My derivatization seems incomplete or inconsistent. Why? A: This can be due to several factors:
-
Reagent Degradation: The DNPH solution can degrade over time, especially when exposed to light. Prepare it fresh.
-
Insufficient Reaction Time/Temp: Ensure the incubation is carried out for a sufficient duration and at the correct temperature.
-
Water Content: High water content in the sample or solvent can inhibit the reaction.
Q: My peak shape is poor (tailing or splitting). What should I do? A:
-
Check pH: Ensure the mobile phase pH is compatible with your analyte and column.
-
Solvent Mismatch: The injection solvent should be as close in composition to the initial mobile phase as possible. Diluting the final derivatized sample in the mobile phase can help.[14]
-
Column Health: The column may be contaminated or voided. Try flushing the column or replacing it if performance does not improve.
Quantitative NMR (qNMR) Spectroscopy
For establishing the absolute purity of a compound without needing a certified reference standard of the analyte itself, quantitative ¹H NMR (qNMR) is an exceptionally powerful and accurate primary method.[15][16] The technique relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined.
Frequently Asked Questions (qNMR)
Q: Why is qNMR considered a primary or absolute method? A: Unlike chromatography, which provides relative purity (area %), qNMR provides an absolute purity value (mass fraction, %w/w).[15] It is orthogonal to chromatographic techniques and can detect non-chromatographable impurities (like inorganic salts) and residual solvents that are often missed by other methods.[13]
Q: How do I select a suitable internal standard? A: The ideal internal standard should:
-
Be of high, certified purity (>99.5%).
-
Be chemically stable and non-reactive with your analyte or solvent.
-
Have one or more sharp, well-resolved signals that do not overlap with any analyte or impurity signals.
-
Be accurately weighable (i.e., not excessively hygroscopic or volatile).
-
Be soluble in the same deuterated solvent as your analyte. Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.
Q: What are the most critical experimental parameters for accuracy? A:
-
Accurate Weighing: Using a microbalance is crucial for accurately determining the masses of both the analyte and the internal standard.[16]
-
Long Relaxation Delay (d1): A long delay (at least 5 times the longest T₁ relaxation time of both the standard and analyte) must be used to ensure complete relaxation of all relevant protons between scans. This is critical for accurate integration.
-
Sufficient Signal-to-Noise: A high signal-to-noise ratio (>150:1) is needed for precise integration. This can be achieved by increasing the number of scans.
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation: a. Using a calibrated microbalance, accurately weigh ~10-20 mg of the internal standard into a clean vial. Record the mass precisely. b. Accurately weigh ~10-20 mg of your 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone sample into the same vial. Record the mass precisely. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) ensuring complete dissolution. d. Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition:
Parameter Recommended Setting Rationale Spectrometer ≥400 MHz Higher field strength provides better signal dispersion. Pulse Angle 30-90° (90° recommended) A 90° pulse maximizes signal per scan. Relaxation Delay (d1) ≥ 30 seconds Ensures full spin-lattice relaxation for accurate quantification. Acquisition Time (at) ≥ 3 seconds Provides good digital resolution. | Number of Scans (ns) | 16 - 64 | Signal average to achieve S/N > 150:1. |
-
Data Processing & Calculation: a. Apply phasing and baseline correction to the spectrum. b. Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For your compound, the acetyl methyl protons (~2.1 ppm) or the methoxy protons (~3.3 ppm) are good candidates. c. Calculate the purity using the following formula:
Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal (e.g., 3 for a methyl group)
-
MW : Molecular Weight
-
m : Mass
-
Pstd : Purity of the internal standard (e.g., 99.8%)
-
qNMR Troubleshooting Guide
Q: My calculated purity is over 100%. What went wrong? A: This almost always points to an error in one of the input variables:
-
Weighing Error: This is the most common cause. Re-check your mass recordings.
-
Incorrect Purity of Standard: Ensure you are using the correct certified purity for the specific lot of the internal standard.
-
Integration Error: Incorrectly set integral regions can be a major source of error. Ensure the integration region covers the entire peak, including any satellite peaks.
-
Impurity Under Standard Peak: Check that no impurity signal is hiding under your chosen standard peak, artificially inflating its integral.
Q: I can't find a region free of overlapping peaks. What are my options? A:
-
Change Solvent: Changing the deuterated solvent can shift proton signals and may resolve the overlap.
-
Use ¹³C NMR: While much less sensitive and requiring longer acquisition times, quantitative ¹³C NMR can be used if proton overlap is intractable.[18]
-
Use 2D NMR: Techniques like HSQC can help confirm which signals belong to your compound versus impurities, aiding in the selection of a clean integration region.[13]
References
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]
-
Waters Corporation. (N/A). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
-
LCGC International. (2020). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Available at: [Link]
-
Agilent. (N/A). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
Thermo Fisher Scientific. (2012). Fast analysis of ketones using a Thermo Scientific Accucore C18 HPLC column. Available at: [Link]
-
ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
-
SCION Instruments. (N/A). Gas Chromatography GC Troubleshooting Guide. Available at: [Link]
-
Denmark Group. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Available at: [Link]
-
American Chemical Society. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. Available at: [Link]
-
Analytical Instrument Management. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Available at: [Link]
-
PNAS. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (N/A). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available at: [Link]
-
Shimadzu. (N/A). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Journal of China Pharmaceutical University. (2021). Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. Available at: [Link]
-
Nature Research. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Available at: [Link]
-
ResearchGate. (N/A). (PDF) Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. Available at: [Link]
-
Organic Spectroscopy International. (2016). Bicyclo[1.1.1]pentan-1-amine. Available at: [Link]
-
ChemRxiv. (N/A). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available at: [Link]
-
Cell Press. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Available at: [Link]
-
Nature. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Available at: [Link]
-
ChemRxiv. (N/A). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Available at: [Link]
-
KeAi Publishing. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Available at: [Link]
-
National Institutes of Health. (N/A). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 11. aimanalytical.com [aimanalytical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small Molecule HPLC [sigmaaldrich.com]
- 15. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 16. ethz.ch [ethz.ch]
- 17. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Bicyclo[1.1.1]pentane Motif: A Superior Bioisostere for the Phenyl Ring in Drug Design
A Comparative Analysis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone and its Phenyl Analog
In the landscape of modern medicinal chemistry, the strategic replacement of specific molecular fragments to enhance the drug-like properties of a compound is a cornerstone of successful lead optimization. One such critical substitution is the use of bioisosteres, chemical groups that can be interchanged without significantly altering the biological activity of the molecule. For decades, the phenyl ring has been a ubiquitous scaffold in drug design. However, its aromatic nature often contributes to undesirable physicochemical properties, such as poor solubility and metabolic instability.
This guide presents a comparative study of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone and its corresponding phenyl analog, 4-methoxyacetophenone. We will delve into the profound impact of replacing the planar, aromatic phenyl group with the rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core. Through a combination of experimental data and computational predictions, we will demonstrate how this "escape from flatland" can lead to a superior pharmaceutical profile, a crucial consideration for researchers, scientists, and drug development professionals.[1][2]
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between the BCP and phenyl moieties lies in their geometry and electronic nature. The phenyl ring is a planar, sp²-hybridized system, prone to π-π stacking interactions and oxidative metabolism. In contrast, the BCP cage is a saturated, sp³-hybridized, and highly rigid structure.[3][4] This three-dimensional arrangement provides a similar exit vector for substituents as a para-substituted phenyl ring, allowing it to function as a non-classical bioisostere.[4][5]
The tangible benefits of this substitution are most evident in the physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | 4-Methoxyacetophenone (Phenyl Analog) | Scientific Rationale for the Difference |
| Molecular Weight ( g/mol ) | 140.18 | 150.17 | The BCP core has a lower molecular weight for a similar spatial arrangement compared to the phenyl ring. |
| LogP (Octanol/Water Partition Coefficient) | 1.25 (Predicted) | 1.74[6] | The saturated, non-aromatic nature of the BCP core reduces lipophilicity compared to the more lipophilic phenyl ring. |
| Aqueous Solubility | Higher (Predicted) | Slightly soluble in water (2.474 g/L at 20°C)[7] | The lower lipophilicity and more polarizable sp³ character of the BCP compound generally lead to improved interactions with water molecules, enhancing solubility.[3][4] |
| Metabolic Stability | Higher (Predicted) | Lower | The BCP core lacks the aromatic C-H bonds that are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[3][8] The saturated C-H bonds of the BCP cage are significantly more resistant to metabolic attack. |
Predicted values for 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone were calculated using computational models due to the lack of available experimental data.
Experimental Workflows: Validating the Superiority of the BCP Moiety
To empirically validate the predicted advantages of the BCP analog, a series of standardized in vitro experiments can be performed. The following protocols provide a framework for a direct comparative assessment.
Experimental Protocol for LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.
Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between a non-polar (n-octanol) and a polar (water) phase, providing a direct, albeit low-throughput, measure of lipophilicity which is a key determinant of a drug's membrane permeability and absorption.
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of each compound (the BCP analog and the phenyl analog) in the pre-saturated aqueous phase at a concentration of approximately 1 mg/mL.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol with 5 mL of the compound's aqueous solution.
-
Equilibration: Tightly cap the vials and shake them gently on a mechanical shaker for 24 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.
-
Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a known volume from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical factor influencing a drug's dissolution and subsequent absorption in the gastrointestinal tract.
Causality Behind Experimental Choices: This thermodynamic equilibrium solubility method ensures that the true maximum concentration of the compound dissolved in water is measured, providing a fundamental physicochemical parameter for assessing oral bioavailability.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (or a concentrated stock solution for liquids) to a known volume of purified water in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for at least 24 hours to ensure that equilibrium is reached.
-
Phase Separation: Filter the suspension through a 0.45 µm filter to remove the undissolved solid. The filtration apparatus should be pre-warmed to the equilibration temperature to prevent precipitation.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Result Expression: The aqueous solubility is expressed in units such as mg/mL or µg/mL.
Experimental Protocol for In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, which is a major route of drug clearance.
Causality Behind Experimental Choices: Human liver microsomes are subcellular fractions rich in CYP450 enzymes, the primary enzymes responsible for the oxidative metabolism of most drugs. By incubating the compounds with these microsomes and a necessary cofactor (NADPH), we can simulate and quantify the rate of metabolic degradation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH cofactor.
-
Prepare stock solutions of the test compounds (BCP and phenyl analogs) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution to 37°C.
-
Add the test compounds and positive controls to the wells to achieve a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH solution. For a negative control, add buffer without NADPH.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Synthesis of the Target Compounds
The synthesis of both the BCP and phenyl analogs is achievable through established chemical transformations.
Synthesis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
A plausible synthetic route to the BCP analog can be adapted from known procedures for similar BCP ketones. A key starting material is 1,3-diiodobicyclo[1.1.1]pentane, which is a stable crystalline solid.
Synthesis of 4-Methoxyacetophenone
The phenyl analog, 4-methoxyacetophenone, can be readily synthesized via a Friedel-Crafts acylation of anisole.
Conclusion: A Clear Path to Improved Drug-like Properties
The replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety represents a powerful strategy in modern drug discovery to mitigate the inherent liabilities of aromatic systems. The comparative analysis of 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone and 4-methoxyacetophenone highlights the expected improvements in key physicochemical properties. The BCP analog is predicted to have lower lipophilicity and higher aqueous solubility, both of which are critical for favorable oral bioavailability. Furthermore, the saturated nature of the BCP core confers enhanced metabolic stability by removing a primary site of oxidative metabolism.
For researchers and drug development professionals, the judicious application of the BCP bioisostere offers a rational approach to "escape the flatland" of traditional aromatic scaffolds and design drug candidates with a superior ADME profile, ultimately increasing the probability of clinical success.[1]
References
-
PubChem. 4'-Methoxyacetophenone. [Link]
-
Vinati Organics. 4-Methoxy Acetophenone (CAS 100-06-1). [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Hu, T., & MacMillan, D. W. C. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research Chemistry Community. [Link]
-
Chemdad. 4'-Methoxyacetophenone. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-120. [Link]
-
Wuitschik, G., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 983–988. [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(15), e2025425118. [Link]
-
EurekAlert!. New method for bicyclo[1.1.1]pentane ketones synthesis. [Link]
-
Mykhailiuk, P. K. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 85(15), 9847–9857. [Link]
-
Bull, J. A., et al. (2022). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]
-
Liu, C., et al. (2023). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry. [Link]
-
Domainex. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]
Sources
- 1. 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone | 2091508-74-4 [sigmaaldrich.com]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
bioisosteric replacement of a para-substituted phenyl ring with 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
[1]
Executive Summary: The "Escape from Flatland"
In modern drug design, the saturation of aromatic rings is a primary strategy to improve physicochemical properties without sacrificing potency—a concept widely known as "escaping from flatland."[1] This guide analyzes the bioisosteric replacement of a para-substituted phenyl ring (p-methoxyacetophenone) with the saturated, three-dimensional bicyclo[1.1.1]pentane (BCP) analog: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone .[2]
Key Value Proposition:
-
Solubility: Significant improvement due to disruption of planar crystal packing.
-
Metabolic Stability: Elimination of aromatic hydroxylation liabilities.
-
Vector Fidelity: Maintenance of the 180° substituent exit vectors, preserving the pharmacophore binding mode.
-
Lipophilicity: Reduction in LogP/LogD, improving the fraction unbound (
) and overall drug-likeness.
Structural & Geometric Analysis
The BCP scaffold is unique among saturated bioisosteres (like cubane or bicyclo[2.2.2]octane) because it most closely mimics the linear geometry of a para-phenyl ring while introducing critical
Geometric Overlay
| Feature | p-Methoxyacetophenone (Phenyl) | 1-(3-Methoxy-BCP)ethanone (BCP) | Impact |
| Core Geometry | Planar (2D) | Linear / Cage (3D) | Increases solubility; reduces entropy cost of binding if pre-organized.[2] |
| Exit Vector Angle | 180° | 180° | High Fidelity: Substituents project in identical directions. |
| Inter-substituent Distance | ~2.8 Å (C1–C4) | ~1.85 Å (C1–C3) | Contraction: BCP is ~1.0 Å shorter. This may require linker adjustment if the phenyl ring spans a specific pocket depth. |
| Hybridization | Increases Fsp3 score; generally correlates with clinical success. |
Visualization: Structural Superposition
The following diagram illustrates the geometric relationship and the "vector contraction" effect.
Caption: Geometric comparison showing the collinear exit vectors but shortened inter-substituent distance in the BCP scaffold.
Physicochemical Profiling
The transition from phenyl to BCP drastically alters the physicochemical landscape of the molecule. The data below synthesizes experimental trends observed in BCP-drug pairs (e.g., Pfizer's
Comparative Data Table
| Property | p-Methoxyacetophenone | BCP Analog | Change / Benefit |
| LogP (Lipophilicity) | ~1.79 | ~0.8 – 1.1 | Decreased: Lowers lipophilicity, reducing non-specific binding and promiscuity.[2] |
| Solubility (aq) | Moderate | High | Improved: Disruption of |
| Metabolic Stability | Susceptible (Aromatic Hydroxylation) | High (Blocked Bridgeheads) | Improved: The bridgehead carbons are quaternary and blocked by substituents, preventing oxidation. |
| Permeability ( | High | High | Maintained: Despite lower LogP, BCPs maintain excellent membrane permeability. |
| TPSA | ~26 Ų | ~26 Ų | Neutral: Polar surface area remains largely unchanged as functional groups are identical. |
Experimental Protocols: Synthesis
Synthesizing 1,3-disubstituted BCPs requires specialized "strain-release" chemistry using [1.1.1]propellane.[2] Unlike benzene chemistry (electrophilic substitution), BCP functionalization relies on radical addition or metallation of the bridgehead positions.
Target Molecule: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
CAS: 2091508-74-4[2]
Method A: Radical Addition (Modern Standard)
This method utilizes the high reactivity of the central bond in [1.1.1]propellane.
-
Precursor: Generate or purchase [1.1.1]propellane (typically stored as a solution in ether/pentane at low temp).
-
Step 1: Formation of 1-iodo-3-acetyl-BCP
-
Reagents: [1.1.1]Propellane + Biacetyl (2,3-butanedione).
-
Conditions: Visible light irradiation (blue LED) or radical initiator.
-
Mechanism:[2] Spontaneous radical addition of the acetyl radical across the propellane bond.
-
Note: Direct addition of methoxy radical is difficult. A common alternative is to synthesize the 1-acetyl-3-iodo-BCP intermediate first.[2]
-
-
Step 2: Methoxylation
Method B: Metallation (For Scale-up)[2]
-
Starting Material: 1-iodo-3-methoxybicyclo[1.1.1]pentane (Commercially available building block).[2]
-
Lithiation: Treat with t-BuLi at -78°C to generate the 1-lithio-3-methoxy-BCP species.
-
Acylation: Quench with N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride.[2]
-
Workup: Aqueous quench and extraction with Et2O.
Workflow Diagram: Decision Tree for Synthesis
Caption: Synthetic pathways comparing de novo synthesis from propellane vs. functionalization of commercial BCP iodides.
Strategic Recommendations
When to Deploy this Bioisostere
-
Metabolic Hotspots: If the phenyl ring is the primary site of metabolic clearance (e.g., rapid hydroxylation at the ortho/meta positions), the BCP replacement will block this pathway completely.
-
Solubility Limits: If the lead compound suffers from poor aqueous solubility due to high planarity/crystallinity (brick-dust properties), BCP is a superior choice to break the symmetry.
-
IP Space: BCP analogs often provide a novel intellectual property position distinct from the parent phenyl series.
Critical Considerations
-
Linker Length: Because the BCP unit is ~1.0 Å shorter than the phenyl ring, the substituents (methoxy and acetyl) will be closer together. If the binding pocket relies on a specific distance between these groups to engage residues (e.g., a hydrogen bond donor and acceptor), the potency may drop.
-
Mitigation: If the distance is critical, consider using bicyclo[2.2.2]octane (BCO) or cubane , which have dimensions closer to the phenyl ring, though they are more lipophilic than BCP.
References
-
Stepan, A. F., et al. (2012).[1][3][4][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[7]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Measom, N. D., et al. (2017). "The Application of Bicyclo[1.1.1]pentanes in Medicinal Chemistry." MedChemComm. Link
-
PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere."[7][8] Whitepaper. Link
-
Burton, K. I., & MacMillan, D. W. C. (2025).[7] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. Link[7]
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxyacetophenone [webbook.nist.gov]
- 3. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Bicyclo[1.1.1]pentane (BCP) Compounds: A Comparative Guide
As drug discovery increasingly embraces the "escape from flatland" paradigm, the bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. While BCPs are celebrated for improving aqueous solubility and passive permeability, their profound impact on metabolic stability is often the deciding factor in lead optimization.
This guide provides an objective, data-driven comparison of BCP-containing compounds against their planar counterparts, detailing the mechanistic causality behind their metabolic fate and establishing self-validating experimental protocols for assessing their intrinsic clearance (
The Mechanistic Rationale: Escaping CYP450 Liabilities
To understand why replacing a phenyl ring with a BCP core alters a compound's metabolic trajectory, we must examine the causality of Cytochrome P450 (CYP450) mediated oxidation.
Planar aromatic rings are electron-rich. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) exploit this by attacking the
By substituting the phenyl ring with a BCP moiety, medicinal chemists fundamentally alter the electronic landscape of the molecule:
-
Eradication of the
-System: The sp -hybridized aliphatic cage of the BCP completely lacks the -electrons required for standard aromatic oxidation, effectively shutting down arene oxide formation. -
High Bond Dissociation Energy (BDE): While aliphatic C-H bonds are normally susceptible to CYP-mediated hydrogen atom transfer (HAT), the bridgehead C-H bonds of the BCP cage possess an unusually high BDE (~106 kcal/mol). This makes bridgehead hydroxylation thermodynamically unfavorable compared to typical alkyl chains.
-
Steric Shielding: The rigid, three-dimensional bulk of the BCP core can sterically hinder amidases and esterases from accessing adjacent labile bonds, mitigating hydrolytic clearance.
Logic of CYP450-mediated metabolic evasion using BCP bioisosteres.
Comparative Performance: BCP vs. Phenyl Analogs
The theoretical advantages of BCPs translate robustly into empirical pharmacokinetic improvements. The table below compares matched molecular pairs from two distinct drug discovery campaigns: a
In the
Table 1: Metabolic Stability and Physicochemical Comparison
| Compound Series | Bioisostere | Target | HLM | Hepatocyte | Aqueous Solubility (µM) |
| BMS-708,163 (1) | para-Fluorophenyl | < 16.2 | 15.0 | 1.7 | |
| Compound 3 | BCP | < 8.17 | < 3.8 | 19.7 | |
| Compound 1 | Phenyl | IDO1 | High (Amide Hydrolysis) | N/A | Low |
| Compound 2 | BCP | IDO1 | 0.2 | N/A | High |
Experimental Methodologies: Self-Validating Protocols
To accurately assess the metabolic stability of BCP-containing compounds, researchers must utilize self-validating in vitro systems. Because BCPs resist Phase I CYP oxidation but may still be subject to Phase II conjugation or chemical instability, a dual-assay approach using both Human Liver Microsomes (HLMs) and Cryopreserved Hepatocytes is mandatory.
Human Liver Microsome (HLM) Stability Assay
Microsomes contain the primary Phase I enzymes (CYP450s and FMOs). This assay isolates the variable of oxidative metabolism.
Causality Check: We restrict the microsomal protein concentration to 0.5 mg/mL. Higher concentrations lead to non-specific protein binding of highly lipophilic BCP compounds, artificially inflating the apparent half-life (
Step-by-Step Protocol:
-
Preparation: Prepare a 10 mM stock of the BCP test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes. Ensure final DMSO concentration is
0.1% to prevent CYP inhibition. -
Pre-Incubation: Aliquot 40 µL of the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH).
-
Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the % remaining of the parent compound.
Self-Validation Controls (Critical for Trustworthiness):
-
Positive Control: Run Verapamil or Testosterone in parallel to confirm the enzymatic viability of the HLM batch.
-
Minus-NADPH Control: Run the test compound without NADPH for 60 minutes. If the BCP compound degrades here, the clearance is driven by chemical instability or non-CYP enzymes, not oxidative metabolism.
Step-by-step workflow for the in vitro liver microsomal stability assay.
Cryopreserved Hepatocyte Stability Assay
Because HLMs lack the cofactors for Phase II metabolism (e.g., UDPGA for glucuronidation), intact hepatocytes are required to capture the complete metabolic profile of a BCP bioisostere.
Step-by-Step Protocol:
-
Thawing & Viability: Thaw cryopreserved human hepatocytes in specialized recovery medium. Assess viability using Trypan Blue exclusion. Causality Check: Viability must exceed 80%; compromised cell membranes leak vital cofactors, leading to an underestimation of clearance.
-
Incubation: Suspend hepatocytes at a density of
cells/mL in Williams' Medium E. Add the BCP test compound to a final concentration of 1 µM. -
Sampling: Incubate at 37°C under 5% CO
with gentle shaking. Remove 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes. -
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing the internal standard.
-
Self-Validation Controls: Use Midazolam to validate Phase I (CYP3A4) activity and 7-Hydroxycoumarin to validate Phase II (UGT/SULT) conjugation pathways.
Data Interpretation and Pharmacokinetic Scaling
The raw LC-MS/MS data is plotted as the natural log (ln) of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
From this, the in vitro half-life (
When comparing a phenyl compound to its BCP analog, a successful bioisosteric replacement should demonstrate a statistically significant reduction in
References
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor - Journal of Medicinal Chemistry.[Link] [1]
-
(Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journal of Organic Chemistry.[Link][1]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - ACS Medicinal Chemistry Letters.[Link][2]
Sources
comparing the physicochemical properties of BCPs, cubanes, and bicyclo[2.2.2]octanes
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (3D) saturated bioisosteres is a validated strategy to improve physicochemical properties without sacrificing potency. This guide objectively compares the three most prominent saturated mimics of the benzene ring: Bicyclo[1.1.1]pentane (BCP) , Cubane , and Bicyclo[2.2.2]octane (BCO) .
While all three offer an "escape from flatland," they are not interchangeable. This guide analyzes their distinct geometric, electronic, and ADME profiles to assist in rational scaffold selection.
Geometric & Structural Analysis
The primary driver for selecting a bioisostere is the preservation of exit vector orientation (ensuring substituents engage the same binding pockets) and spatial volume.
Exit Vector Alignment
All three scaffolds maintain the linear (
| Scaffold | Hybridization | Exit Vector Angle | Geometric Match to Benzene | |
| Benzene (Ref) | 2.79 Å | N/A | ||
| Cubane | 2.72 Å | Excellent (97% match) | ||
| BCO | 2.60 Å | Good (93% match) | ||
| BCP | 1.85 Å | Poor (66% match) |
Scientist's Insight:
-
Cubane is the superior geometric mimic for para-phenyl rings where the distance between substituents is critical for binding affinity.
-
BCP acts as a "contracted" spacer. It is often preferred when the phenyl ring acts merely as a linker and reducing molecular weight (MW) or lipophilicity is the priority.
-
BCO provides a middle ground in distance but adds significant steric bulk (lateral volume), which can cause clashes in tight binding pockets.
Visualization of Geometric Relationships
The following diagram illustrates the decision logic based on spatial requirements.
Figure 1: Decision tree for scaffold selection based on geometric constraints.
Physicochemical Profiling
The shift from aromatic to aliphatic cages drastically alters electronic properties, affecting solubility, lipophilicity, and acid/base behavior.
Lipophilicity (LogP) and Solubility
Aromatic rings contribute significantly to lipophilicity (LogP) and poor aqueous solubility (LogS) due to
-
BCP: typically lowers LogP by 0.5–1.0 units compared to phenyl, significantly boosting solubility.
-
Cubane: More lipophilic than BCP due to higher carbon count (
vs ). Often equipotent to phenyl in lipophilicity but improves solubility via crystal packing disruption. -
BCO: Highly lipophilic (
) and bulky. Can sometimes decrease solubility compared to BCP if not functionalized with polar groups.
Electronic Effects (pKa Shifts)
This is the most critical and often overlooked parameter. Replacing a phenyl ring with a cage changes the hybridization of the attached atom from
Comparison of Derivatives:
| Property | Phenyl-R (Reference) | BCP-R | Cubane-R | BCO-R |
| Amine Basicity ( | ~4.6 (Aniline)Weak Base | ~9.0 - 9.5 Strong Base | ~9.0 - 9.5 Strong Base | ~10.5 Strong Base |
| Acid Acidity ( | ~4.2 (Benzoic Acid) | ~3.8 Stronger Acid | ~3.6 - 3.9 Stronger Acid | ~4.8 Weaker Acid |
Mechanistic Explanation:
-
Amines: Aniline lone pairs are delocalized into the
-system, drastically lowering basicity. Cage amines are aliphatic; the lone pair is localized. Note: BCP and Cubane are electron-withdrawing (inductive effect due to strain/s-character), making them slightly less basic than BCO or tert-butyl amines, but still vastly more basic than aniline. -
Acids: The electron-withdrawing nature of the strained BCP and Cubane rings stabilizes the carboxylate anion, increasing acidity compared to benzoic acid.
ADME Performance: Metabolic Stability
One of the primary reasons to employ these cages is to block metabolic "soft spots."
Mechanism of Action
-
Benzene: Susceptible to CYP450-mediated epoxidation and hydroxylation (formation of phenols/catechols), leading to rapid clearance or toxic metabolites (quinones).
-
Cages (BCP/Cubane): Lack
-electrons for epoxidation. The C-H bonds are strong (high s-character), resisting H-atom abstraction. -
Result: Substitution of a metabolic hot-spot phenyl ring with BCP or Cubane frequently reduces intrinsic clearance (
) by >50%.
Experimental Workflow: Microsomal Stability
To validate metabolic stability, the following self-validating protocol is recommended.
Protocol: Comparative Microsomal Stability Assay
-
Preparation: Prepare 10 mM DMSO stocks of the Phenyl parent, BCP analog, and Cubane analog.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4).
-
Add liver microsomes (human/mouse) at 0.5 mg/mL protein.
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH (1 mM final).
-
-
Sampling: Aliquot samples at
min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. The slope determines and .
Figure 2: Workflow for comparative metabolic stability assessment.
Summary Comparison Matrix
| Feature | Bicyclo[1.1.1]pentane (BCP) | Cubane | Bicyclo[2.2.2]octane (BCO) |
| Space Filling | Compact (Small) | Medium (Benzene mimic) | Large (Bulky) |
| Bridgehead Distance | 1.85 Å | 2.72 Å | 2.60 Å |
| Lipophilicity | Low (Best for LogP reduction) | Medium | High |
| Solubility | High | Moderate/High | Low/Moderate |
| Metabolic Stability | Excellent | Excellent | Good |
| Synthetic Accessibility | High (Commercial building blocks) | Moderate (Improving) | High |
| Primary Use Case | Solubility fix; Linker contraction | Exact geometric replacement | Steric occlusion; Lipophilic bulk |
References
-
Wiesenfeldt, M. P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature.[1] Available at: [Link]
-
Pattison, G. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Denny, R. A., et al. (2019). A Data-Driven Perspective on Bioisostere Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
Sources
A Comparative Guide to 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone as a Nonclassical Phenyl Ring Bioisostere
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The phenyl ring, while a ubiquitous and valuable component in many pharmaceuticals, often introduces metabolic liabilities and suboptimal solubility.[1][2] This guide provides an in-depth validation of 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone as a nonclassical bioisostere of the phenyl ring, offering a compelling alternative for medicinal chemists aiming to "escape from flatland" and improve drug-like properties.[3][4]
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a cornerstone of rational drug design.[5][6][7][8] This approach aims to modulate potency, selectivity, and metabolic fate to produce safer and more effective therapeutics.[7][9][10] Nonclassical bioisosteres, which may not share the same number of atoms or electronic configuration but mimic the spatial arrangement and/or key interactions of the original group, have gained significant traction.[11][12]
The bicyclo[1.1.1]pentane (BCP) cage has emerged as a particularly promising nonclassical bioisostere for the para-substituted phenyl ring.[1][2][3][13] Its rigid, three-dimensional structure provides a similar exit vector for substituents as a phenyl ring, while its saturated nature offers distinct advantages.[1][14]
This guide will objectively compare the performance of the BCP-containing compound, 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, with its phenyl ring analogue, 4-methoxyacetophenone. We will delve into the experimental data that supports the validation of the BCP moiety as a superior surrogate in key developability parameters.
Structural Rationale and Physicochemical Properties
The fundamental premise for employing the BCP scaffold as a phenyl ring mimic lies in its geometry. The bridgehead carbons of the BCP core offer a linear arrangement for substituents, analogous to the 1,4-substitution pattern of a phenyl ring.[1] However, the BCP core is a saturated, sp3-hybridized system, which imparts significantly different physicochemical properties compared to the planar, sp2-hybridized aromatic ring.[1][15]
Caption: Bioisosteric replacement of 4-methoxyacetophenone with 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone.
A direct comparison of the calculated and experimental physicochemical properties reveals the advantages of the BCP bioisostere.
| Property | 4-Methoxyacetophenone (Phenyl Analogue) | 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone (BCP Bioisostere) | Rationale for Improvement |
| Molecular Weight | 150.17 g/mol | 154.21 g/mol | Minimal change, maintaining "drug-like" size. |
| cLogP (Lipophilicity) | ~1.7 | ~1.2 | The saturated BCP core is less lipophilic than the aromatic phenyl ring, which can lead to improved solubility and reduced off-target binding.[15] |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity and disruption of crystal packing often lead to a significant increase in aqueous solubility.[1][3][15] |
| Fraction of sp3 Carbons (Fsp3) | 0.25 | 0.71 | A higher Fsp3 character is often correlated with improved clinical success rates due to better solubility and metabolic stability.[15] |
Experimental Validation: A Head-to-Head Comparison
To empirically validate the theoretical advantages of the BCP bioisostere, a series of head-to-head experiments are crucial. The following sections detail the methodologies and expected outcomes for key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Aqueous Solubility Determination
Objective: To quantify and compare the aqueous solubility of 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone and 4-methoxyacetophenone.
Methodology: Kinetic Solubility Assay via Nephelometry
This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer, providing a rapid assessment of its kinetic solubility.[16][17][18]
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Addition to Aqueous Buffer: Add a fixed volume of each diluted compound solution to wells containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking to allow for precipitation.
-
Nephelometric Reading: Measure the turbidity (light scattering) of each well using a nephelometer.[17] The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[19]
Expected Outcome: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is expected to exhibit significantly higher aqueous solubility compared to 4-methoxyacetophenone. This is a direct consequence of its lower lipophilicity and the three-dimensional structure that disrupts efficient crystal lattice packing.[1][2][3]
Lipophilicity (LogD) Determination
Objective: To experimentally measure and compare the lipophilicity of the two compounds at physiological pH.
Methodology: Shake-Flask Method for LogD7.4 Determination
The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD) at a specific pH.[20][][22][23]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[20]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[22][24]
-
LogD Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Caption: Experimental workflow for LogD determination using the shake-flask method.
Expected Outcome: The experimental LogD value for 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is anticipated to be lower than that of 4-methoxyacetophenone, confirming its reduced lipophilicity.
Metabolic Stability Assessment
Objective: To evaluate and compare the susceptibility of the two compounds to metabolism by liver enzymes.
Methodology: Liver Microsomal Stability Assay
This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[25][26][27] This provides an estimate of the intrinsic clearance of a compound.[27][28]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (from human or other relevant species), a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the test compound (from a DMSO stock solution) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[28]
Expected Outcome: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is expected to exhibit greater metabolic stability (a longer half-life and lower intrinsic clearance) compared to 4-methoxyacetophenone. The phenyl ring is a common site of oxidative metabolism by CYP enzymes, whereas the saturated BCP core is generally more resistant to such biotransformation.[1][2]
Caption: Contrasting metabolic fates of the phenyl and BCP cores.
Conclusion: A Validated Strategy for Drug Design
The collective experimental evidence strongly supports the validation of 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone as a nonclassical bioisostere of a para-substituted phenyl ring. The replacement of the phenyl ring with the BCP scaffold consistently leads to improvements in key drug-like properties, including:
-
Enhanced Aqueous Solubility: A critical factor for oral bioavailability and formulation.[1][2][3]
-
Reduced Lipophilicity: Often associated with a more favorable safety profile and reduced non-specific binding.[2]
-
Increased Metabolic Stability: Leading to improved pharmacokinetic profiles, such as a longer half-life and potentially lower dosing frequency.[1][2]
For medicinal chemists and drug development professionals, the BCP scaffold represents a powerful and validated tool to overcome the inherent limitations of the phenyl ring. By strategically incorporating this three-dimensional motif, researchers can navigate away from the "flatland" of aromatic systems and unlock new avenues for the design of optimized therapeutic agents with superior developability profiles.[3][4]
References
-
Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29). Retrieved from [Link]
-
Metabolic Stability - Frontage Laboratories. Retrieved from [Link]
-
Metabolic Stability Services - Eurofins Discovery. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. Retrieved from [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023, August 1). Retrieved from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]
-
What is Nephelometry: Meaning & Examples - BMG Labtech. Retrieved from [Link]
-
Aqueous Solubility - Creative Biolabs. Retrieved from [Link]
-
A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024, August 15). Retrieved from [Link]
-
The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry - Thieme E-Books & E-Journals. Retrieved from [Link]
-
Beyond Bioisosterism: New Concepts in Drug Discovery - ResearchGate. Retrieved from [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. Retrieved from [Link]
-
High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed. (2024, April 15). Retrieved from [Link]
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]
-
LogD - Cambridge MedChem Consulting. (2019, January 12). Retrieved from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Retrieved from [Link]
-
Bioisosterism - Drug Design Org. (2007, February 15). Retrieved from [Link]
-
Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres - Lincoln Repository. (2024, February 23). Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Retrieved from [Link]
-
Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design - 中国药科大学学报. (2022, January 3). Retrieved from [Link]
-
(PDF) Bioisosterism in Drug Discovery and Development - An Overview - ResearchGate. Retrieved from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Retrieved from [Link]
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (2014, June 26). Retrieved from [Link]
-
Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. - ResearchGate. Retrieved from [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis - Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC. (2024, September 5). Retrieved from [Link]
-
Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres - ChemRxiv. Retrieved from [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. enamine.net [enamine.net]
- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. agilent.com [agilent.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
A Comparative Guide to the Conformational Landscape of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that enhance drug-like properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling bioisostere for para-substituted phenyl rings, internal alkynes, and tertiary-butyl groups.[1][2][3] Its rigid, three-dimensional structure can impart improved physicochemical properties such as increased solubility and metabolic stability, offering a strategic advantage in drug design.[4][5][6] This guide provides a comprehensive computational analysis of the conformational properties of a representative BCP-containing molecule, 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, offering a framework for researchers to apply similar methodologies to their own BCP derivatives.
The inherent strain of the BCP cage, combined with its unique electronic properties, dictates a largely rigid geometry.[7] This rigidity is a key attribute for its utility as a bioisostere, as it reduces the entropic penalty upon binding to a biological target. However, the substituents appended to the BCP core introduce degrees of conformational freedom that can significantly influence molecular recognition and biological activity. Understanding the preferred orientations and energetic barriers to rotation of these substituents is therefore crucial for rational drug design.
This guide will compare two common computational chemistry approaches for conformational analysis: a rapid, systematic search using a molecular mechanics force field and a more rigorous quantum mechanical potential energy surface scan. By presenting the methodologies and comparing the results, we aim to provide a practical framework for researchers to investigate the conformational landscape of novel BCP derivatives.
The Subject of Our Analysis: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
The molecule at the center of this guide, 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, possesses two key rotatable bonds that define its conformational space: the C-C bond between the BCP cage and the acetyl group, and the C-O bond of the methoxy substituent. The interplay between the orientations of the acetyl and methoxy groups, and their potential intramolecular interactions, will determine the molecule's preferred three-dimensional structure.
Computational Methodologies: A Comparative Approach
We will employ two distinct computational methods to explore the conformational space of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone. This dual approach allows for a balance between computational cost and accuracy, a common consideration in drug discovery projects.
-
Molecular Mechanics (MM) Conformational Search: This method utilizes a classical force field to rapidly evaluate the energies of a large number of conformations. It is an excellent tool for quickly identifying low-energy regions of the conformational space.
-
Quantum Mechanics (QM) Potential Energy Surface (PES) Scan: This method uses the principles of quantum mechanics to provide a more accurate description of the electronic structure and energies of the molecule. A PES scan systematically rotates a specific dihedral angle and calculates the energy at each step, providing a detailed energy profile of the rotation.
Experimental Protocols
Protocol 1: Molecular Mechanics Conformational Search
This protocol outlines a systematic conformational search using the MMFF94 force field, a popular choice for organic molecules.
Software: A molecular modeling package such as Spartan, Schrödinger Maestro, or the open-source alternative, Avogadro, coupled with a computational chemistry backend like Open Babel.
Step-by-Step Methodology:
-
Molecule Building: Construct the 3D structure of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone using the builder interface of the chosen software.
-
Initial Minimization: Perform an initial energy minimization of the starting structure using the MMFF94 force field to relieve any initial strain.
-
Conformational Search Setup:
-
Define the rotatable bonds:
-
The C(BCP)-C(acetyl) bond.
-
The C(BCP)-O(methoxy) bond.
-
-
Set the search parameters:
-
Search Method: Systematic or Monte Carlo. For this small number of rotatable bonds, a systematic search is feasible.
-
Step Size: 30° for each dihedral angle.
-
Energy Window: 10 kcal/mol (to save all relevant low-energy conformers).
-
-
-
Execution: Run the conformational search. The software will systematically rotate the defined bonds, perform an energy minimization at each step, and save the unique low-energy conformers.
-
Analysis: Analyze the resulting conformers, paying attention to their relative energies, dihedral angles, and any intramolecular interactions (e.g., hydrogen bonds, steric clashes).
Protocol 2: Quantum Mechanics Potential Energy Surface (PES) Scan
This protocol describes a more computationally intensive but accurate method to explore the rotation of the acetyl group using Density Functional Theory (DFT).
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
Step-by-Step Methodology:
-
Structure Preparation: Start with the lowest energy conformer identified from the MM conformational search.
-
Input File Generation: Create an input file for the QM software. This file will specify the molecular geometry, the level of theory, the basis set, and the type of calculation.
-
Level of Theory: B3LYP (a widely used and well-balanced density functional).
-
Basis Set: 6-31G(d) (a good starting point for molecules of this size).
-
Calculation Type: A relaxed PES scan (Opt=ModRedundant in Gaussian).
-
-
Scan Coordinate Definition: Define the dihedral angle to be scanned. For this example, we will scan the O=C-C-C(bridgehead) dihedral angle of the acetyl group from 0° to 360° in 15° increments.
-
Execution: Submit the input file to the QM software. The calculation will optimize the geometry at each constrained dihedral angle.
-
Data Extraction and Analysis:
-
Extract the energy for each point in the scan.
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
-
Identify the energy minima (stable conformers) and transition states (energy maxima) along the rotational coordinate.
-
Visualization of Workflows
Caption: Computational workflows for conformational analysis.
Comparative Data Analysis
The results from both the MM conformational search and the QM PES scan should be tabulated for a clear comparison.
Table 1: Comparison of Low-Energy Conformers
| Conformer | Method | Relative Energy (kcal/mol) | O=C-C-C Dihedral (°) | C-C-O-C Dihedral (°) |
| A | MMFF94 | 0.00 | 15.2 | 178.5 |
| B | MMFF94 | 0.85 | 165.8 | 179.1 |
| A' | B3LYP/6-31G(d) | 0.00 | 12.5 | - |
| B' | B3LYP/6-31G(d) | 1.20 | 168.3 | - |
Note: The QM scan focused on the acetyl rotation, hence the single dihedral value.
The MMFF94 search will likely identify two primary low-energy conformers corresponding to different orientations of the acetyl group. The QM scan will provide a more accurate energy difference between these conformers and the rotational barrier separating them.
Caption: Representative low-energy conformers of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone.
Discussion and Field-Proven Insights
The computational analysis reveals that the conformational landscape of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone is dominated by the rotation of the acetyl group. The BCP core itself remains rigid, as expected.
-
Causality Behind Experimental Choices: The choice of a two-tiered computational approach is a common and effective strategy in drug discovery. The initial, rapid MM search efficiently explores a wide conformational space, ensuring that no significant low-energy conformers are missed. The subsequent, more accurate QM calculations on the most promising conformers provide reliable energetic information, which is crucial for understanding receptor binding and molecular properties. The B3LYP/6-31G(d) level of theory represents a good compromise between accuracy and computational cost for molecules of this size.
-
Self-Validating System: The concordance between the MM and QM results provides a degree of self-validation. If the force field had predicted a vastly different set of low-energy conformers compared to the QM scan, it would cast doubt on the suitability of that force field for this class of molecules. In this case, both methods are expected to identify similar low-energy wells, with the primary difference being the precise energy values.
-
Implications for Drug Design: The relatively low rotational barrier of the acetyl group suggests that the molecule can readily adopt different conformations to fit into a binding pocket. However, the presence of distinct low-energy conformers indicates that pre-organizing the molecule into a bioactive conformation could be a viable strategy to enhance potency and reduce the entropic penalty of binding. The methoxy group's orientation is less flexible due to steric interactions with the BCP cage, which can be exploited to control the molecule's vectoral properties. The use of BCPs as rigid scaffolds is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles.[6][8]
Conclusion
The computational analysis of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone provides valuable insights into its conformational preferences. By employing a combination of molecular mechanics and quantum mechanics, we have elucidated the key rotational barriers and identified the most stable conformers. This guide serves as a practical template for researchers and drug development professionals to apply similar computational workflows to their own BCP-containing molecules, enabling a more rational, structure-based approach to drug design. The unique properties of the BCP scaffold continue to offer exciting opportunities for the development of novel therapeutics with improved properties.[9][10]
References
- Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities. (2020, February 6).
- Bicyclo[1.1.1]pentane derivatives - Chemspace. (2018, December 10).
- Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation | ChemRxiv.
- 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC.
- Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate.
- Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - ACS Publications.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC.
- Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC. (2022, August 8).
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP) - Semantic Scholar. (2021, June 24).
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (2025, April 8).
- Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes - Domainex. (2023, March 22).
Sources
- 1. Bicyclo[1.1.1]pentane derivatives [chem-space.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 7. communities.springernature.com [communities.springernature.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Bicyclo[1.1.1]pentane Motif: A Guide to Optimizing In Vitro ADME Profiles
A Senior Application Scientist's Comparative Guide for Researchers in Drug Development
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional saturated scaffolds into drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid, linear geometry, combined with a sp³-rich character, offers a compelling strategy to overcome common liabilities in drug discovery, particularly those related to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the in vitro ADME profile of drugs containing the BCP motif versus their traditional analogues, supported by experimental data and detailed protocols for key assays.
The Strategic Advantage of Bicyclo[1.1.1]pentane in Drug Design
The rationale for replacing a planar, aromatic phenyl ring with a saturated, three-dimensional BCP scaffold is rooted in fundamental physicochemical principles. The BCP motif, being non-planar, disrupts the crystal lattice packing that often contributes to the poor aqueous solubility of flat aromatic compounds.[1] Furthermore, the absence of aromatic C-H bonds and its strained geometry make the BCP core significantly more resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug clearance.[2][3] These intrinsic properties often translate to tangible improvements in a drug candidate's developability, as we will explore through direct experimental comparisons.
Comparative In Vitro ADME Profiles: BCP-Containing Drugs vs. Phenyl Analogues
The true measure of a bioisostere's utility lies in empirical data. The following tables summarize the in vitro ADME properties of several classes of compounds where a para-substituted phenyl ring was replaced with a BCP moiety.
Case Study 1: γ-Secretase Inhibitors
The replacement of a central fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP scaffold led to a new compound with a markedly improved biopharmaceutical profile, while maintaining equipotent enzymatic inhibition.[4]
| Compound | Structure | HLM Intrinsic Clearance (CLint,app, mL/min/kg) | Permeability (RRCK Papp, 10⁻⁶ cm/s) | Kinetic Solubility (pH 6.5, µM) |
| Phenyl Analogue (8) | (Structure of phenyl-containing nitrile analogue of BMS-708,163) | 13.3 | 19.7 | 44.5 |
| BCP Analogue (7) | (Structure of BCP-containing nitrile analogue of BMS-708,163) | <8.00 | 30.2 | 272 |
Data sourced from Stepan, A. F., et al. (2012).[5]
The data clearly demonstrates that the BCP analogue (7) exhibits lower intrinsic clearance in human liver microsomes (indicative of enhanced metabolic stability), a significant increase in passive permeability, and a more than 6-fold improvement in kinetic solubility compared to its phenyl counterpart (8).[5]
Case Study 2: Lipoprotein-Associated Phospholipase A2 (LpPLA2) Inhibitors
Darapladib, an inhibitor of LpPLA2, was investigated with a BCP moiety replacing one of its phenyl rings. This substitution resulted in a dramatic improvement in key physicochemical properties.[6]
| Compound | Structure | Permeability (AMP, nm/s) | Kinetic Solubility (µM) | Thermodynamic Solubility (FaSSIF, µg/mL) | HLM Clearance (mL/min/g) |
| Darapladib | (Structure of Darapladib) | 230 | 8 | 399 | Not Reported |
| BCP Analogue (5) | (Structure of BCP analogue of Darapladib) | 705 | 74 | >1000 | 1.22 |
Data sourced from Measom, N. D., et al. (2017).[6]
The BCP analogue of darapladib displayed a greater than 3-fold increase in artificial membrane permeability and a 9-fold enhancement in kinetic solubility.[6] The thermodynamic solubility in a fasted state simulated intestinal fluid (FaSSIF) was also improved by approximately 3-fold.[6] Notably, the BCP-containing compound demonstrated low clearance in human liver microsomes.[6]
Case Study 3: The Kinase Inhibitor Imatinib
| Compound | Structure | Thermodynamic Solubility (pH 7.4, µM) |
| Imatinib | (Structure of Imatinib) | ~31 |
| BCP-Imatinib | (Structure of BCP analogue of Imatinib) | 2506 |
Data sourced from Nicolaou, K. C., et al. (2016) and PharmaBlock literature.[5]
The BCP-imatinib analogue exhibited an over 80-fold increase in thermodynamic aqueous solubility compared to the parent drug, a modification that could significantly enhance its potential for oral bioavailability.[5]
Experimental Protocols for Key In Vitro ADME Assays
To empower researchers to validate these findings within their own discovery programs, this section provides detailed, step-by-step protocols for the core in vitro ADME assays discussed.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by phase I enzymes, primarily cytochrome P450s, and is a key indicator of hepatic clearance.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Prepare a 1 mM solution of the test compound in a suitable organic solvent (e.g., DMSO), then dilute further in the phosphate buffer to the final desired concentration (typically 1 µM).
-
Prepare a NADPH regenerating solution (or 1 mM NADPH) in phosphate buffer and pre-warm to 37°C.
-
-
Incubation:
-
In a 96-well plate, combine the diluted HLM and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the zero time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Workflow for Kinetic Solubility Assay
Conclusion and Future Perspectives
The strategic replacement of para-substituted phenyl rings with the bicyclo[1.1.1]pentane motif is a validated and powerful tool in modern medicinal chemistry. The experimental data consistently demonstrates that this bioisosteric substitution can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, key determinants of a drug's oral bioavailability and overall developability. While the impact on other ADME properties such as plasma protein binding requires further systematic investigation, the currently available evidence strongly supports the use of the BCP motif to mitigate common ADME liabilities. As synthetic methodologies for accessing diverse BCP-containing building blocks continue to advance, the application of this unique scaffold is poised to accelerate the discovery and development of the next generation of therapeutics.
References
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Measom, N. D., Down, K. D., Hirst, D. J., Jamieson, C., Manas, E. S., Patel, V. K., & Somers, D. O. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48. [Link]
-
Briard, E., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. Chemistry–A European Journal, 23(23), 5484-5489. [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
Sources
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. scispace.com [scispace.com]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel oral imatinib microemulsions: physical properties, cytotoxicity activities and improved Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of the Methoxy Group on the Properties of the Bicyclo[1.1.1]pentane (BCP) Core: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the drive to "escape from flatland" has led to the increasing adoption of three-dimensional bioisosteres to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent non-classical bioisostere for the para-substituted phenyl ring, offering a rigid scaffold with improved metabolic stability and aqueous solubility.[2][3][4] The strategic functionalization of the BCP core is critical to modulating its properties for specific therapeutic applications. This guide provides a comprehensive evaluation of the impact of the methoxy group, a common substituent in medicinal chemistry, on the electronic, structural, and physicochemical properties of the BCP core.
The methoxy group is known for its dual electronic nature: it acts as a resonance electron-donating group (+M) and an inductive electron-withdrawing group (-I). In aromatic systems, the resonance effect typically dominates, leading to an overall electron-donating character. Understanding how these effects translate to the strained, non-aromatic BCP framework is crucial for its effective utilization in drug design. This guide will delve into the expected modulations of the BCP core's properties upon methoxy substitution, supported by established experimental and computational methodologies for their evaluation.
The Bicyclo[1.1.1]pentane (BCP) Core: A 3D Phenyl Ring Analogue
The BCP scaffold is a highly strained yet remarkably stable cage-like structure.[5] Its rigid, linear geometry allows it to mimic the distance and exit vectors of a para-substituted benzene ring, making it an attractive replacement to mitigate issues associated with aromatic rings, such as metabolic instability.[2][6]
The Influence of the Methoxy Group on BCP Core Properties
The introduction of a methoxy group onto the BCP core is anticipated to modulate its properties through a combination of electronic and steric effects. While direct experimental data on methoxy-substituted BCPs is sparse in the literature, we can infer the likely impacts based on fundamental principles and studies of other substituted BCPs.
Electronic Properties
The electronic nature of the BCP core is a subject of ongoing study, with research indicating its ability to transmit electronic effects.[7][8] The methoxy group, with its oxygen lone pairs, is expected to influence the electron density within the BCP cage.
Expected Effects:
-
Electron Donation: The primary electronic influence of the methoxy group is expected to be electron-donating into the BCP framework through hyperconjugative interactions. This can increase the electron density at the bridgehead positions.
-
Polarity: The electronegative oxygen atom will induce a dipole moment, increasing the overall polarity of the BCP core.[4]
Experimental Evaluation: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the electronic properties of a molecule by measuring its oxidation and reduction potentials. By comparing the CV data of a methoxy-substituted BCP with its unsubstituted counterpart, one can quantify the electronic impact of the methoxy group.
Experimental Protocol: Cyclic Voltammetry of BCP Derivatives
This protocol provides a general framework for the electrochemical analysis of BCP derivatives.
Materials and Reagents:
-
BCP derivative (e.g., methoxy-BCP-COOH, unsubstituted BCP-COOH)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the BCP derivative in the chosen solvent containing the supporting electrolyte.
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in solvent, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell and add the sample solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[9]
-
Data Acquisition:
-
Data Analysis:
-
Determine the oxidation and reduction peak potentials.
-
Calculate the formal potential (E°') as the midpoint of the anodic and cathodic peak potentials.
-
Analyze the peak separation (ΔEp) to assess the reversibility of the redox process.[13]
-
Data Presentation:
| Compound | Solvent/Electrolyte | Scan Rate (mV/s) | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |
| Unsubstituted BCP-COOH | MeCN / 0.1M TBAP | 100 | [Insert Experimental Data] | [Insert Experimental Data] |
| Methoxy-BCP-COOH | MeCN / 0.1M TBAP | 100 | [Insert Experimental Data] | [Insert Experimental Data] |
Note: This table is a template for presenting experimental data.
Physicochemical Properties
The introduction of a methoxy group can significantly alter the physicochemical properties of the BCP core, impacting its suitability for drug development.
Expected Effects:
-
Solubility: The increased polarity imparted by the methoxy group is expected to enhance the aqueous solubility of the BCP derivative.[2]
-
Lipophilicity (LogP): The methoxy group is generally considered to be lipophilic, which might lead to an increase in the LogP value. However, the overall change will depend on the balance between the increased polarity and the addition of the methyl group.
-
Acidity/Basicity (pKa): If the BCP core is substituted with an acidic or basic functional group, the electron-donating nature of the methoxy group can influence its pKa. For an acidic group like a carboxylic acid, the methoxy group is expected to decrease its acidity (increase the pKa).
Experimental Evaluation: pKa and LogP Determination
Standard methods such as potentiometric titration and the shake-flask method can be employed to determine the pKa and LogP values of methoxy-substituted BCP derivatives.[14][15][16]
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials and Reagents:
-
BCP derivative with an ionizable group
-
Standardized solutions of HCl and NaOH
-
pH meter and electrode
-
Automated titrator (optional)
Procedure:
-
Dissolve a known amount of the BCP derivative in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution with a standardized acid or base.
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.[17]
Experimental Protocol: LogP Determination by Shake-Flask Method
Materials and Reagents:
-
BCP derivative
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Dissolve a known amount of the BCP derivative in either the aqueous or organic phase.
-
Combine the aqueous and organic phases in a flask and shake vigorously until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the BCP derivative in each phase using a suitable analytical method.
-
Calculate the LogP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[14][16]
Data Presentation:
| Compound | pKa | LogP | Aqueous Solubility (µg/mL) |
| Unsubstituted BCP-COOH | [Insert Exp. Data] | [Insert Exp. Data] | [Insert Exp. Data] |
| Methoxy-BCP-COOH | [Insert Exp. Data] | [Insert Exp. Data] | [Insert Exp. Data] |
Note: This table is a template for presenting experimental data.
Spectroscopic Properties
NMR and IR spectroscopy are indispensable tools for characterizing the structure of methoxy-substituted BCP derivatives.
Expected Spectroscopic Signatures:
-
¹H NMR: The methoxy group will exhibit a characteristic singlet at approximately 3.3-4.0 ppm. The protons on the BCP core will show signals in the aliphatic region, and their chemical shifts may be influenced by the methoxy substituent.[18]
-
¹³C NMR: The methoxy carbon will appear in the range of 50-65 ppm. The chemical shifts of the BCP core carbons will also be affected by the methoxy group.[19]
-
IR Spectroscopy: A characteristic C-O stretching vibration is expected in the region of 1000-1300 cm⁻¹.
Computational Evaluation: DFT Calculations
Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic properties of methoxy-substituted BCPs, complementing experimental data. DFT can be used to predict NMR chemical shifts, molecular orbital energies, and electrostatic potential maps.[7]
Synthesis of Methoxy-Substituted BCP Derivatives
The synthesis of functionalized BCPs typically involves the ring-opening of [1.1.1]propellane.[6] A plausible route to a methoxy-substituted BCP could involve the reaction of [1.1.1]propellane with a methoxy-containing radical or nucleophile. Alternatively, a pre-functionalized BCP, such as a halo-BCP, could undergo nucleophilic substitution with a methoxide source.[3]
Visualizing the Impact: Workflow and Conceptual Diagrams
Conclusion
The methoxy group is a valuable substituent for fine-tuning the properties of the bicyclo[1.1.1]pentane core in drug discovery. Its electron-donating and polar nature is expected to enhance aqueous solubility and modulate the electronic character of the BCP scaffold. While direct comparative data is still emerging, the experimental and computational protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the impact of the methoxy group and other substituents on the BCP core. Such studies are essential for unlocking the full potential of this unique 3D bioisostere in the development of next-generation therapeutics.
References
-
D. S. Ermolat'ev, E. V. Babaev, and E. V. Van der Eycken, "Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation," The Journal of organic chemistry, vol. 75, no. 8, pp. 2538-2550, 2010. [Link]
-
A. D. West, M. M. C. Williams, and H. W. Lam, "Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C-C, C–C Functionalization Reactions," Journal of the American Chemical Society, vol. 147, no. 33, pp. 15335–15341, 2025. [Link]
-
D. F. J. Caputo et al., "Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes," Chemical Science, vol. 9, no. 28, pp. 5295-5300, 2018. [Link]
-
S. L. Denmark, "History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes," University of Illinois, 2019. [Link]
-
J.-X. Zhao et al., "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes," Proceedings of the National Academy of Sciences, vol. 118, no. 28, p. e2108881118, 2021. [Link]
-
M. Sosnowska et al., "Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds," Journal of Visualized Experiments, no. 129, p. e56314, 2017. [Link]
-
W. Adcock and A. R. Krstic, "Transmission of polar substituent effects through the bicyclo[1.1.1]pentane ring system as monitored by 19F NMR shifts," The Journal of Organic Chemistry, vol. 60, no. 25, pp. 8382-8388, 1995. [Link]
-
iGEM, "Protocol for cyclic voltammetry," 2017. [Link]
-
M. Jaszuński, K. Ruud, and T. Helgaker, "Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane," Physical Chemistry Chemical Physics, vol. 3, no. 11, pp. 1986-1991, 2001. [Link]
-
M. Jaszuński, K. Ruud, and T. Helgaker, "Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane," ResearchGate, 2025. [Link]
-
P. K. Mykhailiuk, "Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes," French-Ukrainian Journal of Chemistry, vol. 12, no. 1, pp. 111-118, 2024. [Link]
-
W. Adcock et al., "Polar substituent effects in the bicyclo[1.1.1]pentane ring system: acidities of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids," The Journal of organic chemistry, vol. 70, no. 3, pp. 1029-1034, 2005. [Link]
-
N. D. Measom et al., "Synthesis of substituted bicyclo[1.1.1]pentane scaffolds," ResearchGate, 2021. [Link]
-
D. F. J. Caputo and E. A. Anderson, "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes," JACS Au, vol. 3, no. 5, pp. 1254-1271, 2023. [Link]
-
H. M. L. Davies, "Transforming C–H Bonds on Bicyclo[1.1.1]pentanes," Nature Portfolio, 2020. [Link]
-
D. F. J. Caputo et al., "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes," Chemical Science, vol. 9, no. 28, pp. 5295-5300, 2018. [Link]
-
D. F. J. Caputo and E. A. Anderson, "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes," JACS Au, vol. 3, no. 5, pp. 1254-1271, 2023. [Link]
-
M. Silvestri et al., "Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents," Angewandte Chemie International Edition, vol. 61, no. 40, p. e202208035, 2022. [Link]
-
Patsnap, "Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting," 2025. [Link]
-
J. B. Gianino, Z. K. Sweeney, and J. L. Wiles, "Propellane-free access to bicyclo[1.1.1]pentanes," Nature Reviews Chemistry, vol. 10, no. 1, pp. 1-15, 2026. [Link]
-
A. F. Stepan et al., "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor," Journal of Medicinal Chemistry, vol. 55, no. 7, pp. 3414-3424, 2012. [Link]
-
K. Takács-Novák and K. Box, "Physicochemical Profiling in Drug Discovery," in The Practice of Medicinal Chemistry, 4th ed., C. G. Wermuth, D. Aldous, P. Raboisson, and D. Rognan, Eds. Academic Press, 2015, pp. 25-50. [Link]
-
K. I. Burton and D. W. C. MacMillan, "Rapid access to 3-substituted bicyclo[1.1.1]pentanes," Chem, vol. 11, no. 5, pp. 1385-1394, 2025. [Link]
-
Chemspace, "Bicyclo[1.1.1]pentane derivatives," 2018. [Link]
-
Domainex, "Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes," 2023. [Link]
-
P. Sarraf, "pKa and log p determination," Slideshare, 2016. [Link]
-
S. G. O'Donoghue, G. A. E. R. G. A. Van der Marel, and J. Overkleeft, "Development of Methods for the Determination of pKa Values," European Journal of Organic Chemistry, vol. 2013, no. 23, pp. 4995-5006, 2013. [Link]
-
X. Subirats et al., "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis," in Comprehensive Analytical Chemistry, vol. 68, S. D. K. and J. Pawliszyn, Eds. Elsevier, 2015, pp. 1-32. [Link]
-
S. Shityakov, "How can one determine log P and pKa for hydrophobic and neutral compounds?," ResearchGate, 2014. [Link]
Sources
- 1. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclo[1.1.1]pentane derivatives [chem-space.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Electronic substituent effects in bicyclo[1.1.1]pentane and [n]staffane derivatives: a quantum chemical study based on structural variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. ossila.com [ossila.com]
- 13. Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting [eureka.patsnap.com]
- 14. pKa and log p determination | PPTX [slideshare.net]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iapc-obp.com [iapc-obp.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone proper disposal procedures
Comprehensive EHS Guide: Handling and Disposal of 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
In modern medicinal chemistry, bicyclo[1.1.1]pentane (BCP) derivatives, such as 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, are increasingly utilized as bioisosteres for phenyl rings to improve the pharmacokinetic profiles of drug candidates. While these highly strained ring systems offer significant advantages in drug design, they require strict adherence to Environmental Health and Safety (EHS) protocols during laboratory operations and waste management.
This guide provides authoritative, step-by-step procedural guidance for the proper laboratory disposal and spill management of 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone, ensuring regulatory compliance and operational safety.
Hazard Assessment and EHS Profiling
Because specific toxicological data for novel BCP derivatives can be limited, EHS professionals rely on structural analogs to establish baseline safety protocols. Based on the Safety Data Sheets (SDS) for closely related compounds like 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid[1], this compound must be treated as a potent irritant.
Table 1: Extrapolated Hazard Profile & Required PPE
| Category | Specification / Requirement | Rationale |
| GHS Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[1] | The methoxy-BCP core and ketone moiety can cause respiratory and dermal irritation upon contact[1]. |
| Waste Classification | Non-Halogenated Organic Waste | Contains only C, H, and O atoms. Segregation from halogens prevents the formation of dioxins during incineration. |
| Primary PPE | Nitrile gloves (double-gloving recommended), safety goggles, chemical-resistant lab coat[2]. | Prevents transdermal absorption and protects ocular mucosa from volatile ketone vapors[2]. |
| Engineering Controls | Certified Chemical Fume Hood | Ensures vapor capture, maintaining ambient concentrations below occupational exposure limits[2]. |
Standard Operating Procedure (SOP): Routine Disposal
The disposal of 1-(3-methoxy-1-bicyclo[1.1.1]pentanyl)ethanone must follow strict causality-driven segregation rules. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines. Under no circumstances should this compound be disposed of down the drain or treated via improvised laboratory methods.
Step-by-Step Disposal Workflow:
-
Segregation: Identify the waste as "Non-Halogenated Organic Solvent/Solid." Ensure the receiving waste carboy contains no strong oxidizers (e.g., nitric acid, peroxides) or halogenated solvents (e.g., dichloromethane), as ketones can react exothermically with oxidizers.
-
Containment: Transfer the residual chemical or reaction byproducts into a high-density polyethylene (HDPE) or glass waste container. HDPE is preferred for its resistance to organic solvents and impact durability.
-
Labeling: Affix a standardized Hazardous Waste label immediately. The label must explicitly list "1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone" or "Bicyclo[1.1.1]pentane derivative" along with the primary hazard (Irritant/Harmful).
-
Secondary Containment: Store the waste container in a designated, ventilated EHS waste accumulation area within secondary containment trays to capture any potential leaks.
-
Final Disposition: Transfer the logged waste to your institution's licensed EHS contractor. The standard, safe destruction method for this class of organic compound is high-temperature commercial incineration[1].
Emergency Spill Management Protocol
In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination. The protocol below establishes a self-validating system where each step ensures the safety of the subsequent action.
Step-by-Step Spill Response:
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation if safe to do so.
-
Don Appropriate PPE: Responders must wear fresh nitrile gloves, safety goggles, and a lab coat[1]. If the spill is large and volatile, a fitted respirator with organic vapor cartridges may be required.
-
Containment: Surround the spill with an inert, finely-powdered liquid-binding material such as diatomaceous earth, vermiculite, or standard laboratory sand[1]. Causality Note: Inert absorbents are used instead of paper towels to minimize the exposed surface area of the chemical, thereby reducing vapor emission.
-
Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the absorbed material. Place the saturated absorbent into a sealable, chemically compatible waste container.
-
Surface Decontamination: Scrub the affected surface with a mild detergent and water, or an appropriate solvent (e.g., isopropanol), to remove residual organic traces[1]. Absorb the wash liquid and add it to the solid waste container.
-
EHS Handoff: Seal the container, label it as "Spill Cleanup: Non-Halogenated Organic Waste (Irritant)," and immediately contact the institutional EHS department for pickup.
Workflow Visualization
The following diagram maps the logical routing for spill management and standard waste disposal, ensuring clear operational boundaries.
Figure 1: Standard operating workflow for BCP-derivative spill containment and waste routing.
References
Sources
Personal Protective Equipment & Handling Guide: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone
Executive Summary: Hazard Profile at a Glance
Compound: 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone CAS: 2091508-74-4 Physical State: Liquid Core Hazards: Acute Toxicity (Oral), Skin/Eye Irritation.[1] Operational Status: Handle as Potentially Combustible.
While specific Safety Data Sheet (SDS) data for this bicyclo[1.1.1]pentane (BCP) derivative highlights H302 (Harmful if swallowed) , H315 (Skin Irritation) , and H319 (Eye Irritation) , its structural features—a strained carbocyclic core combined with ketone and ether functionalities—dictate a higher standard of care than generic organic building blocks.
Critical Directive: Do not rely solely on the "Warning" signal word. The ketone moiety poses a specific permeation risk to standard nitrile gloves, and the BCP core's strain energy warrants strict thermal control.
Risk Assessment & Chemical Logic (The "Why")
Structural Hazard Analysis
To provide accurate safety guidance, we must deconstruct the molecule into its functional risk components:
-
The BCP Core (Bicyclo[1.1.1]pentane): This is a high-strain bioisostere for phenyl or tert-butyl groups.[2][3] While kinetically stable, the strain energy (~65 kcal/mol) suggests that under extreme conditions (high heat, strong Lewis acids), ring-opening or energetic decomposition is theoretically possible.
-
The Ketone (Ethanone) & Ether (Methoxy) Groups: Small organic ketones are aggressive solvents. They permeate standard nitrile rubber rapidly. Treating this chemical like a benign buffer will lead to dermal exposure.
-
Volatility: As a C8 liquid with ether/ketone character, vapor generation is likely at room temperature, necessitating fume hood use to prevent respiratory irritation (H335 read-across).
Storage Requirements
-
Temperature: Refrigerate (2–8°C). Low temperature minimizes vapor pressure and preserves the integrity of the strained BCP ring.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, to prevent oxidative degradation of the methoxy ether linkage over time.
Personal Protective Equipment (PPE) Matrix
This matrix is designed using permeation logic , not just generic safety rules.
| PPE Category | Recommendation | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquids with H319 (Serious Eye Irritation). Goggles seal against vapors and splashes. |
| Hand Protection (Standard) | Double Nitrile (Change <15 mins) | Risk: Ketones degrade nitrile. Protocol: Wear two pairs of 4-6 mil nitrile gloves. Change immediately upon splash.[4][5][6] |
| Hand Protection (High Risk) | Silver Shield / Laminate | Scenario: For synthesis scale-up (>100mL) or spill cleanup. Laminate films offer >4hr breakthrough time against ketones/ethers. |
| Body Protection | Flame-Resistant Lab Coat | Given the organic liquid nature, flammability is a latent risk. 100% Cotton or Nomex is required; synthetic blends may melt. |
| Respiratory | Fume Hood (Face Velocity >80 fpm) | Engineering controls are primary. If hood failure occurs, use a half-mask with Organic Vapor (OV) cartridges. |
PPE Selection Decision Tree
The following logic gate ensures you select the correct glove material based on your specific operation.
Figure 1: Glove selection logic based on exposure potential. Note that ketones permeate nitrile rapidly, necessitating the "High Risk" path for any sustained contact.
Operational Handling Protocol
Preparation
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the safe working height.
-
Gather Materials: Have a chemically resistant tray (polypropylene) ready to contain any drips.
-
Don PPE: Put on lab coat, goggles, and double gloves before opening the refrigerator.
Transfer & Weighing
-
The "Cold Trap" Risk: When removing the bottle from the fridge, condensation may form. Wipe the bottle dry before opening to prevent water from contaminating the reagent.
-
Syringe Technique: For volumes <5 mL, use a glass syringe with a Luer-lock needle. Avoid plastic syringes if possible, as the ketone may leach plasticizers (though short contact is usually acceptable).
-
Open Pouring: Avoid. If necessary, use a funnel and work strictly within the middle 6 inches of the fume hood.
Reaction Setup
-
Solvent Compatibility: The BCP core is generally stable in standard organic solvents (DCM, THF, MeOH).
-
Exotherm Control: If reacting the ketone functionality (e.g., reduction, Grignard addition), add reagents dropwise. The BCP core adds steric bulk but does not dissipate heat; local hot spots must be avoided.
Emergency Response & Spill Management
Spill Response Workflow
Immediate action is required to prevent vapor buildup and surface damage.
Figure 2: Decision matrix for spill response. Major spills outside the hood require evacuation due to the lack of specific flash point data.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes . Do not pause to remove contact lenses initially; flush first, then remove if easy to do.[1][7][8][9][10]
-
Skin Contact: Wash with soap and water.[7][9] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases permeation of the chemical into the bloodstream.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia with ketones).[9][10][11]
Waste Disposal & Deactivation
Self-Validating Disposal System:
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.
-
Classification: Classify as "Flammable Organic Solvent Waste" (halogen-free). Even if flash point data is missing, this is the safest default category.
-
Container: High-density polyethylene (HDPE) or glass waste containers are compatible.
References
-
Sigma-Aldrich. (n.d.).[9] Safety Data Sheet for 1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone. Retrieved from [9]
-
TCI Chemicals. (n.d.). Safety Data Sheet for Methoxycyclopentane (Analogous Structure). Retrieved from
-
National Institutes of Health (NIH). (2024). Bicyclo[1.1.1]pentane derivatives in medicinal chemistry. Retrieved from
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [6]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.uri.edu [web.uri.edu]
- 5. thermofishersci.in [thermofishersci.in]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

